Product packaging for 5,7,8-Trimethoxyflavone(Cat. No.:)

5,7,8-Trimethoxyflavone

Katalognummer: B3028584
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: VFRLJCKMHUJGFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Norwogonin 5,7,8-trimethyl ether has been reported in Uvaria welwitschii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B3028584 5,7,8-Trimethoxyflavone

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,7,8-trimethoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-14-10-15(21-2)17(22-3)18-16(14)12(19)9-13(23-18)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRLJCKMHUJGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5,7,8-Trimethoxyflavone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,8-Trimethoxyflavone is a polymethoxylated flavonoid, a class of compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural sources and isolation methodologies for this compound. While direct reports on the natural occurrence and isolation of this compound are scarce, this document outlines a generalized yet detailed protocol for its isolation, drawing from established methods for structurally related polymethoxyflavones (PMFs) found in plant genera such as Citrus and Kaempferia. This guide includes tabulated quantitative data for related compounds to provide a reference for expected yields and purity. Furthermore, detailed experimental protocols and workflow diagrams are presented to aid researchers in the extraction, fractionation, and purification of this and similar methoxylated flavones. A representative signaling pathway for a closely related, well-studied PMF is also illustrated to provide context for potential biological investigation.

Natural Sources of this compound and Related Polymethoxyflavones

Polymethoxyflavones (PMFs) are a significant class of flavonoids, predominantly found in the plant kingdom. Genera such as Citrus, Kaempferia, and Artemisia are particularly rich in these compounds. While the specific natural source of this compound is not extensively documented, the closely related 3-Hydroxy-5,7,8-trimethoxyflavone has been identified in Citrus reticulata and Citrus sinensis[1]. This suggests that species within the Citrus genus are plausible, albeit unconfirmed, sources of this compound.

The most well-documented sources for a wide array of PMFs are the peels of citrus fruits and the rhizomes of Kaempferia parviflora (black ginger).[2][3][4][5][6][7][8][9][10] Kaempferia parviflora, in particular, is a rich source of various methoxyflavones, including 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone.[2][3][7][10][11]

Table 1: Documented Natural Sources of Various Polymethoxyflavones

Plant SpeciesFamilyPlant PartIsolated PolymethoxyflavonesReference(s)
Citrus reticulata (Tangerine)RutaceaePeels3-Hydroxy-5,7,8-trimethoxyflavone, 5,6,7,3',4'-Pentamethoxyflavone, Nobiletin, Tangeretin[1]
Citrus sinensis (Sweet Orange)RutaceaePeels3-Hydroxy-5,7,8-trimethoxyflavone, Sinensetin, Nobiletin[1]
Kaempferia parviflora (Black Ginger)ZingiberaceaeRhizomes5,7-Dimethoxyflavone, 5,7,4'-Trimethoxyflavone, 3,5,7,3',4'-Pentamethoxyflavone[2][3][7][9][10][11]
Artemisia monospermaAsteraceaeAerial Parts5-Hydroxy-3',4',6,7-tetramethoxyflavone, Eupatorin, Cirsilineol[12]
Citrus hybrid 'Hallabong'RutaceaePeels5,6,7,3',4'-Pentamethoxyflavone, 5,6,7,8,3',4'-Hexamethoxyflavone[4][13][14]

Isolation and Purification of Polymethoxyflavones: A Generalized Protocol

Due to the lack of a specific published isolation protocol for this compound, a generalized methodology is presented below. This protocol is adapted from established procedures for the isolation of PMFs from Citrus peels and is expected to be effective for the target compound with minor modifications.

Extraction
  • Plant Material Preparation: Air-dry the plant material (e.g., Citrus peels) at room temperature, shielded from direct sunlight. Once thoroughly dried, grind the material into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) (or methanol) at a 1:10 solid-to-solvent ratio (w/v) for 72 hours at room temperature. The extraction should be repeated three times with fresh solvent to ensure maximum yield.

  • Concentration: Combine the filtrates from the three extraction cycles and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Fractionation
  • Solvent Partitioning: Suspend the crude ethanolic extract in a 9:1 methanol-water mixture. Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

    • First, partition with n-hexane to remove non-polar compounds such as lipids and sterols.

    • Next, partition the aqueous-methanolic phase with dichloromethane (B109758) to extract a wide range of PMFs.

    • Finally, partition with ethyl acetate (B1210297) to isolate any remaining, slightly more polar flavonoids.

  • Fraction Concentration: Concentrate each of the solvent fractions (n-hexane, dichloromethane, ethyl acetate) separately using a rotary evaporator. The dichloromethane fraction is anticipated to be the most enriched with this compound.

Purification
  • Column Chromatography: Subject the concentrated dichloromethane fraction to column chromatography on silica (B1680970) gel.

    • Stationary Phase: Silica gel (70-230 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light (254 nm and 365 nm).

  • Recrystallization or Preparative HPLC: Combine fractions containing the compound of interest (based on TLC analysis against a standard, if available, or by spectroscopic methods). Further purify the target compound by recrystallization from a suitable solvent (e.g., methanol) or by using preparative High-Performance Liquid Chromatography (HPLC) for higher purity.

Structural Elucidation

The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR to elucidate the detailed chemical structure.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Quantitative Data for Related Polymethoxyflavones

While specific yield data for this compound is not available in the literature, the following table provides representative yields for other PMFs isolated from Citrus and Kaempferia species, which can serve as a benchmark for researchers.

Table 2: Representative Yields of Polymethoxyflavones from Natural Sources

CompoundPlant SourcePlant PartExtraction MethodYieldReference
5,6,7,8,4'-PentamethoxyflavoneCitrus hybrid 'Hallabong'Dried LeavesColumn Chromatography12.2 mg/g[13][14]
3,6,7,4'-TetramethoxyflavoneCitrus hybrid 'Hallabong'Dried PeelsColumn Chromatography15.4 mg/g[13][14]
5,7-DimethoxyflavoneKaempferia parvifloraDried RhizomesEthanolic Extraction>0.25% of extract[6]
Total MethoxyflavonesKaempferia parvifloraRhizomesUltrasound-Assisted Extraction327.25 mg/g of extract

Visualizations

Experimental Workflow for PMF Isolation

G Figure 1: Generalized Workflow for the Isolation of this compound plant Plant Material (e.g., Citrus Peels) prep Drying and Grinding plant->prep extract Maceration with Ethanol prep->extract crude Crude Ethanolic Extract extract->crude partition Liquid-Liquid Partitioning (n-Hexane, Dichloromethane, Ethyl Acetate) crude->partition fractions Dichloromethane Fraction partition->fractions cc Silica Gel Column Chromatography fractions->cc purified Purified this compound cc->purified elucidation Structural Elucidation (NMR, MS) purified->elucidation

Caption: Generalized workflow for the isolation of this compound.

Representative Signaling Pathway of a Related Polymethoxyflavone

Disclaimer: As no specific signaling pathway for this compound has been reported, the following diagram illustrates the known pathway of a structurally similar and well-researched polymethoxyflavone, 5,7-dimethoxyflavone from Kaempferia parviflora, which is known to activate the AMP-activated protein kinase (AMPK) pathway.

G Figure 2: Representative Signaling Pathway of 5,7-Dimethoxyflavone dmf 5,7-Dimethoxyflavone ampk AMPK Activation dmf->ampk pde PDE Inhibition dmf->pde metabolism Enhanced Fat Metabolism ampk->metabolism endurance Improved Muscle Endurance ampk->endurance camp Increased cAMP pde->camp vasodilation Vasodilation camp->vasodilation

Caption: Representative signaling pathway of 5,7-dimethoxyflavone.

Conclusion

This technical guide consolidates the available information on the natural sources and isolation of this compound. While direct evidence for its natural occurrence is limited, the presence of structurally similar compounds in the Citrus genus suggests promising avenues for future phytochemical investigations. The provided generalized isolation protocol, based on established methods for polymethoxyflavones, offers a robust starting point for researchers aiming to isolate and study this and other rare methoxylated flavonoids. The quantitative data for related compounds and the illustrative diagrams of the isolation workflow and a representative signaling pathway serve as valuable resources for the scientific community, particularly those in natural product chemistry and drug discovery. Further research is warranted to definitively identify the natural sources of this compound and to elucidate its potential biological activities.

References

Isolation of 5,7,8-Trimethoxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 5,7,8-Trimethoxyflavone, a polymethoxyflavone (PMF) with demonstrated anti-inflammatory properties. While this flavone (B191248) has been isolated from the plant Andrographis echioides, its presence in citrus peels has not been documented in scientific literature. This guide, therefore, presents a generalized yet detailed methodology for its extraction and purification, adapted from established protocols for similar flavonoids from both Andrographis species and citrus peels. Furthermore, this document elucidates the potential signaling pathways modulated by this compound, drawing insights from studies on structurally related methoxyflavones.

Natural Occurrence and Biological Activity

This compound has been successfully isolated from the whole plant of Andrographis echioides.[1][2] Scientific studies have demonstrated its anti-inflammatory potential, notably its ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. While citrus peels are a rich source of various polymethoxyflavones, the isolation of this compound from these sources has not been reported. The primary focus of PMF research in citrus has been on more abundant compounds like nobiletin (B1679382) and tangeretin.

Experimental Protocols: A Generalized Approach

The following experimental protocols are adapted from methodologies used for the isolation of flavonoids from Andrographis species and polymethoxyflavones from citrus peels. These should serve as a robust starting point for researchers aiming to isolate this compound.

Extraction

The initial step involves the extraction of crude flavonoids from the plant material.

Materials:

Protocol:

  • Defatting: The dried plant powder is first defatted by maceration or Soxhlet extraction with n-hexane to remove lipids and other nonpolar compounds.

  • Methanol Extraction: The defatted plant material is then air-dried and subsequently extracted with 95% methanol or ethanol at room temperature with continuous agitation for 72 hours. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The collected methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate (B1210297), to separate compounds based on their polarity. Flavonoids are typically enriched in the chloroform and ethyl acetate fractions.

Purification

Purification of the target compound is achieved through chromatographic techniques.

Materials:

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for elution (e.g., n-hexane, ethyl acetate, acetone, methanol)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Protocol:

  • Column Chromatography: The flavonoid-rich fraction (e.g., the chloroform fraction) is subjected to column chromatography on silica gel.

    • Column Packing: The column is packed with a slurry of silica gel in a non-polar solvent like n-hexane.

    • Loading: The dried extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

    • Elution: The column is eluted with a gradient of solvents with increasing polarity. A common gradient starts with n-hexane and gradually introduces a more polar solvent like ethyl acetate or acetone. For example, starting with 100% n-hexane, followed by gradients of n-hexane:ethyl acetate (9:1, 8:2, 1:1, etc.), and finally washing with methanol.

  • Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC). TLC plates are visualized under UV light (254 nm and 365 nm) to identify fractions containing the compound of interest.

  • Recrystallization: Fractions containing the purified this compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure crystals.

Quantitative Data

Specific quantitative data for the yield of this compound from citrus peels is not available due to its undocumented presence. The yield from Andrographis echioides is also not explicitly stated in the available literature. However, for context, the yields of other major polymethoxyflavones from citrus peels are presented in the table below.

Citrus Species/CultivarNobiletin (mg/g extract)Tangeretin (mg/g extract)Sinensetin (mg/g extract)Reference
Citrus tangerina 'Dahongpao'210.87 ± 0.5755.66 ± 0.6228.11 ± 1.11
Citrus reticulata 'Ponkan'4.71.55-

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound are not extensively studied, its demonstrated anti-inflammatory activity, along with research on structurally similar methoxyflavones, suggests potential mechanisms. A closely related compound, 5,6,7-trimethoxyflavone, has been shown to suppress the expression of pro-inflammatory genes by inhibiting the activation of key transcription factors.[3]

Proposed Anti-Inflammatory Signaling Pathway:

This compound likely exerts its anti-inflammatory effects by interfering with the NF-κB (Nuclear Factor-kappa B) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of pro-inflammatory genes such as iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines (TNF-α, IL-6). By inhibiting the activation of NF-κB and STAT3, this compound can effectively downregulate the expression of these inflammatory mediators.

Visualizations

Experimental Workflow

experimental_workflow start Dried Citrus Peel Powder extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning pmf_fraction PMF-Rich Fraction partitioning->pmf_fraction column_chromatography Silica Gel Column Chromatography (Gradient Elution) pmf_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_compound Pure this compound fraction_collection->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Proposed Anti-Inflammatory Signaling Pathway

signaling_pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK JAK JAK Activation TLR4->JAK TMF This compound TMF->IKK Inhibition TMF->JAK Inhibition IκBα IκBα Degradation IKK->IκBα NFkB_activation NF-κB Activation (p65/p50 translocation) IκBα->NFkB_activation nucleus Nucleus NFkB_activation->nucleus STAT3_activation STAT3 Phosphorylation & Dimerization JAK->STAT3_activation STAT3_activation->nucleus transcription Gene Transcription nucleus->transcription p65/p50 nucleus->transcription p-STAT3 inflammation Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) transcription->inflammation

Caption: Proposed mechanism of anti-inflammatory action of this compound.

References

An In-depth Technical Guide to the Synthesis of 5,7,8-Trimethoxyflavone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,7,8-trimethoxyflavone, a polymethoxyflavone with significant therapeutic potential, and its derivatives. The document details established synthetic methodologies, presents key quantitative data for comparative analysis, and outlines detailed experimental protocols. Furthermore, it visualizes the core synthetic and relevant biological signaling pathways to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Core Synthetic Strategies

The synthesis of this compound and its analogs primarily relies on well-established methods in flavonoid chemistry. The most unambiguous and widely cited method is the Baker-Venkataraman rearrangement, which offers a reliable route to the flavone (B191248) core. An alternative and versatile approach involves the oxidative cyclization of a chalcone (B49325) precursor.

Baker-Venkataraman Rearrangement

This classical method provides a robust pathway to this compound. The synthesis commences with the preparation of the key intermediate, 2-hydroxy-3,4,6-trimethoxyacetophenone. This acetophenone (B1666503) is then acylated, and the resulting ester undergoes an intramolecular rearrangement in the presence of a base to form a 1,3-diketone. Subsequent acid-catalyzed cyclization and dehydration yield the final flavone.

A key advantage of this method is the unambiguous positioning of the substituents on the A-ring of the flavone, as dictated by the structure of the starting acetophenone.

Oxidative Cyclization of Chalcones

This alternative two-step approach begins with the Claisen-Schmidt condensation of an appropriately substituted acetophenone (e.g., 2'-hydroxy-3',4',6'-trimethoxyacetophenone) with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705). The subsequent step involves the oxidative cyclization of the chalcone to the flavone. A common and effective reagent for this transformation is a solution of iodine in dimethyl sulfoxide (B87167) (DMSO). This method is particularly useful for generating a diverse range of derivatives by varying the benzaldehyde component in the initial condensation step.

Quantitative Data Presentation

This section summarizes the key quantitative data related to the synthesis and biological activity of this compound and its derivatives, facilitating easy comparison and analysis.

Table 1: Physicochemical and Spectroscopic Data of this compound and a Related Derivative
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H-NMR (δ, ppm)IR (ν, cm⁻¹)
This compoundC₁₈H₁₆O₅312.32166-167[1]3.88, 3.98, 4.08 (3H each, s, OMe)[2]1655 (C=O)[2]
5,4'-Dihydroxy-6,7,8-trimethoxyflavoneC₁₈H₁₆O₇344.32228[2]3.88, 3.98, 4.08 (3H each, s, OMe), 6.71 (1H, s), 7.06 (2H, dd), 8.00 (2H, dd), 12.80 (1H, s, OH)[2]3250 (OH), 1655 (C=O), 1605 (C=C)[2]
Table 2: In Vitro Anticancer Activity (IC₅₀ Values) of Polymethoxyflavone Derivatives
CompoundCancer Cell LineCancer TypeIC₅₀ (µM)
5,4′-Dihydroxy-6,7,8-trimethoxyflavoneHCT116Colon Cancer42% inhibition at 15 µM[3]
5,7-Dihydroxy-3,6,4′-trimethoxyflavoneA2058Melanoma3.92[3]
5,7,5′-Trihydroxy-3,6,3′,4′-tetramethoxyflavoneA2058Melanoma8.18[3]
3',4',5-TrihydroxyflavoneA549Lung Cancer~15
3',4',5-TrihydroxyflavoneMCF-7Breast Cancer~12[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound.

Synthesis of 2-Hydroxy-3,4,6-trimethoxyacetophenone

This precursor is prepared by the partial methylation of 2,4-dihydroxy-3,6-dimethoxyacetophenone.

  • Materials: 2,4-dihydroxy-3,6-dimethoxyacetophenone, dimethyl sulfate (B86663), anhydrous potassium carbonate, acetone (B3395972).

  • Procedure:

    • Dissolve 2,4-dihydroxy-3,6-dimethoxyacetophenone in acetone.

    • Add dimethyl sulfate and anhydrous potassium carbonate to the solution.

    • Reflux the mixture for 12 hours.[1]

    • Filter the potassium salts and wash with warm acetone.

    • Concentrate the acetone filtrate and dilute with water to precipitate the product.

    • Recrystallize the product from dilute alcohol.

Synthesis of this compound via Baker-Venkataraman Rearrangement[1]

This protocol follows the unambiguous synthesis described by Sastri and Seshadri.

  • Step 1: Benzoylation of 2-Hydroxy-3,4,6-trimethoxyacetophenone

    • Materials: 2-Hydroxy-3,4,6-trimethoxyacetophenone, benzoyl chloride, pyridine (B92270).

    • Procedure:

      • Dissolve 2-hydroxy-3,4,6-trimethoxyacetophenone in pyridine.

      • Add benzoyl chloride and allow the reaction to proceed.

      • Pour the reaction mixture into dilute hydrochloric acid to precipitate the 2-benzoyloxy-3,4,6-trimethoxyacetophenone.

      • Filter, wash, and dry the product.

  • Step 2: Baker-Venkataraman Rearrangement

    • Materials: 2-Benzoyloxy-3,4,6-trimethoxyacetophenone, potassium hydroxide (B78521), pyridine.

    • Procedure:

      • Dissolve the 2-benzoyloxy-3,4,6-trimethoxyacetophenone in pyridine and warm to 50°C.

      • Add pulverized potassium hydroxide and stir for 15 minutes to form the potassium salt of the diketone.[5]

      • Cool the mixture and acidify to precipitate the 2-hydroxy-ω-benzoyl-3,4,6-trimethoxyacetophenone (1,3-diketone).

      • Filter and dry the product.

  • Step 3: Cyclization to this compound

    • Materials: 2-Hydroxy-ω-benzoyl-3,4,6-trimethoxyacetophenone, glacial acetic acid, fused sodium acetate (B1210297).

    • Procedure:

      • Dissolve the 1,3-diketone in glacial acetic acid.

      • Add fused sodium acetate and heat the mixture to yield this compound.

      • Pour the reaction mixture into water to precipitate the crude flavone.

      • Recrystallize from dilute alcohol to obtain colorless narrow rectangular plates and prisms with a melting point of 166-167°C.[1]

Synthesis of Flavone Derivatives via Oxidative Cyclization of Chalcones

This protocol outlines a general procedure for synthesizing flavone derivatives.

  • Step 1: Synthesis of 2'-Hydroxychalcone

    • Materials: Substituted 2'-hydroxyacetophenone (B8834), substituted benzaldehyde, ethanol, aqueous potassium hydroxide.

    • Procedure:

      • Dissolve the 2'-hydroxyacetophenone and benzaldehyde in ethanol.

      • Add a solution of potassium hydroxide and stir the mixture at room temperature for 24-48 hours.

      • Pour the reaction mixture into cold dilute acid to precipitate the chalcone.

      • Filter, wash with water, and recrystallize from a suitable solvent.

  • Step 2: Oxidative Cyclization to Flavone

    • Materials: 2'-Hydroxychalcone, iodine, dimethyl sulfoxide (DMSO).

    • Procedure:

      • Dissolve the 2'-hydroxychalcone in DMSO.

      • Add a catalytic amount of iodine.

      • Heat the reaction mixture.

      • Cool the mixture and pour into a solution of sodium thiosulfate (B1220275) to remove excess iodine.

      • Filter the precipitated flavone, wash with water, and dry.

Visualization of Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic pathway and relevant biological signaling pathways modulated by polymethoxyflavones.

Synthesis_of_5_7_8_Trimethoxyflavone cluster_acetophenone Precursor Synthesis cluster_baker_venkataraman Baker-Venkataraman Synthesis 2_4_dihydroxy_3_6_dimethoxyacetophenone 2,4-Dihydroxy- 3,6-dimethoxyacetophenone 2_hydroxy_3_4_6_trimethoxyacetophenone 2-Hydroxy-3,4,6- trimethoxyacetophenone 2_4_dihydroxy_3_6_dimethoxyacetophenone->2_hydroxy_3_4_6_trimethoxyacetophenone  Partial  Methylation Benzoylation Benzoylation 2_hydroxy_3_4_6_trimethoxyacetophenone->Benzoylation Rearrangement Baker-Venkataraman Rearrangement Benzoylation->Rearrangement  KOH,  Pyridine Cyclization Cyclization Rearrangement->Cyclization  Acetic Acid,  NaOAc 5_7_8_trimethoxyflavone This compound Cyclization->5_7_8_trimethoxyflavone Final Product

Synthesis of this compound.

MAPK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation TMF This compound TMF->RAF TMF->MEK

Inhibition of MAPK Signaling Pathway.

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_Expression TMF This compound TMF->IKK_Complex

Inhibition of NF-κB Signaling Pathway.

Neuroprotective_Signaling_Pathway TMF This compound GABA_A_Receptor GABA-A Receptor TMF->GABA_A_Receptor Modulation Serotonin_Receptor Serotonin Receptor (e.g., 5-HT₂ₐ) TMF->Serotonin_Receptor Modulation Inflammation Neuroinflammation TMF->Inflammation Neuronal_Signaling Modulation of Neuronal Signaling GABA_A_Receptor->Neuronal_Signaling Serotonin_Receptor->Neuronal_Signaling Neuroprotection Neuroprotection & Cognitive Enhancement Neuronal_Signaling->Neuroprotection Inflammation->Neuroprotection

References

An In-depth Technical Guide to the Physicochemical Properties of 5,7,8-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxyflavone is a naturally occurring polymethoxyflavone that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, it shares a common phenylpropanoid backbone but is distinguished by the specific methoxylation pattern on its A-ring. This structural feature significantly influences its physicochemical characteristics, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its implicated signaling pathways. All quantitative data is summarized for clarity, and methodologies are presented to ensure reproducibility.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available quantitative data for this compound. It is important to note that while some experimental data is available, other values are predicted based on computational models due to a lack of extensive experimental characterization in the literature.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₈H₁₆O₅-
Molecular Weight 312.32 g/mol -
CAS Number 23050-38-6--INVALID-LINK--
Appearance Solid (predicted)General flavonoid properties
Melting Point 154 °C (for 5,7-dimethoxyflavone)Experimental (for related compound)[1]
Boiling Point PredictedNot available
pKa PredictedNot available
LogP PredictedNot available

Table 2: Predicted Solubility and Lipophilicity of this compound

PropertyValuePrediction Tool/Source
Water Solubility LowGeneral flavonoid properties
Predicted LogP 3.80LIPID MAPS[2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development. The following are detailed methodologies for key experiments, adapted from established protocols for flavonoid analysis.

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this occurs at a sharp, well-defined temperature. This method utilizes a heated block and capillary tube to observe this transition.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom of the tube to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Melting Point Determination: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.

Determination of Solubility (Isothermal Shake-Flask Method)

Principle: This method determines the saturation concentration of a solute in a solvent at a constant temperature.

Materials:

  • This compound sample

  • Selected solvents (e.g., water, ethanol (B145695), DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is centrifuged to pellet the undissolved solid.

  • Sample Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and appropriately diluted. The concentration of the dissolved this compound is then determined using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Solubility Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as molar solubility (mol/L).

UV-Visible Spectroscopy

Principle: Flavonoids possess chromophores that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) can aid in structural elucidation and quantification.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: A dilute solution of this compound is prepared in the chosen solvent.

  • Spectrophotometer Setup: The spectrophotometer is blanked using the pure solvent.

  • Spectral Scan: The absorbance of the sample solution is measured over a range of wavelengths (typically 200-500 nm).

  • Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified. For flavonoids, two characteristic absorption bands, Band I (typically 300-400 nm) and Band II (typically 240-280 nm), are expected.

Signaling Pathways

This compound has been shown to possess anti-inflammatory and potential pro-apoptotic activities. These biological effects are mediated through its interaction with key cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

This compound has been demonstrated to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[3] This effect is often associated with the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. Flavonoids, including likely this compound, can interfere with this pathway at various points, such as by inhibiting IKK activity.[4][5]

Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB IkBa_NFkB->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS) NO Nitric Oxide (NO) Production ProInflammatory_Genes->NO Translation TMF This compound TMF->IKK Inhibition TMF->NO Inhibition

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Signaling Pathway

Several methoxyflavones have been shown to induce apoptosis in cancer cells through the intrinsic and extrinsic pathways.[6][7] The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3. The extrinsic pathway is triggered by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3. Both pathways converge on the activation of executioner caspases that cleave cellular substrates, leading to the characteristic morphological changes of apoptosis. Flavonoids can modulate the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability, and can also influence the activation of various caspases.[8][9]

Apoptosis_Pathway Death_Ligand Death Ligand (e.g., TRAIL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Cell_Stress Cellular Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase9->Caspase3 Activation Bcl2 Bcl-2 Family (Anti-apoptotic) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibition Bax->Mitochondrion Promotes release Apoptosis Apoptosis Caspase3->Apoptosis Execution TMF Methoxyflavones TMF->Caspase8 Activation TMF->Caspase9 Activation TMF->Bcl2 Inhibition

Figure 2: Methoxyflavone-mediated induction of apoptosis.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. This guide has provided a consolidated resource of its known and predicted physicochemical properties, along with standardized protocols for their experimental determination. The visualization of its implicated signaling pathways offers a framework for understanding its mechanisms of action. Further experimental validation of the predicted properties and more detailed elucidation of its molecular targets will be crucial for advancing the translational potential of this and other related polymethoxyflavones.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5,7,8-Trimethoxyflavone

This guide provides a detailed overview of the mass spectrometry-based analysis of this compound, a naturally occurring flavonoid with potential anti-inflammatory properties. The information compiled herein is intended to support research and development activities by offering insights into its structural elucidation and quantification.

Introduction to this compound

This compound, also known as Norwogonin 5,7,8-trimethyl ether, is a flavone (B191248) that has been isolated from plants such as Andrographis echioides.[1] It has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO).[1] Specifically, it has been shown to decrease NO production in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with an IC50 value of 39.1 μM.[1] This biological activity suggests its potential as a therapeutic agent and highlights the importance of accurate analytical methods for its detection and quantification.

Experimental Protocols

A standardized and robust analytical workflow is crucial for the reliable analysis of this compound in various matrices. The following sections outline a general experimental protocol for sample preparation and LC-MS/MS analysis, which can be adapted based on specific research needs.

Sample Preparation

The following is a general protocol for the extraction of flavonoids from a plant matrix.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes (2 mL)

  • Extraction solution: 75% methanol (B129727) with 0.1% formic acid

  • Sonicator

  • Centrifuge

  • 0.2 µm PVDF membrane filters

  • Speed vacuum concentrator

  • Deionized water

Procedure:

  • Immediately freeze collected plant tissue samples in liquid nitrogen and store them at -80°C until use.

  • Grind the frozen samples to a fine powder using a mortar and pestle with liquid nitrogen.

  • Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

  • Add 200 µL of the extraction solution (75% methanol with 0.1% formic acid) to the sample.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant into a new tube.

  • Repeat the extraction process (steps 4-7) on the remaining pellet and combine the supernatants.

  • Filter the pooled supernatant through a 0.2 µm PVDF membrane filter.

  • Dry the filtered extract using a speed vacuum concentrator.

  • Reconstitute the dried extract in 50 µL of deionized water.

  • Store the final sample at -80°C until LC-MS/MS analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are general LC-MS/MS conditions that can be optimized for the analysis of this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (1.8 µm, 2.1 x 50 mm) with a Zorbax SB-C18 guard column (1.8 µm)[2]

  • Mobile Phase:

    • A: Water with 0.02% acetic acid[2]

    • B: Acetonitrile with 0.02% acetic acid[2]

  • Gradient: A typical gradient could be: 5% B (0-1 min), 5-60% B (1-11 min), 60-95% B (11-13 min), 95% B (13-17 min), 95-5% B (17-19 min), 5% B (19-20 min).[2]

  • Flow Rate: 0.3 mL/min[2]

  • Column Temperature: 30°C[2]

  • Injection Volume: 5 µL[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[2]

  • Gas Temperature: 300°C[2]

  • Nitrogen Flow Rate: 10 L/min[2]

  • Nebulizer Pressure: 35 psi[2]

  • Capillary Voltage: 4000 V[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for qualitative analysis.

Mass Spectrometry Data and Fragmentation Pattern

Due to the limited availability of specific mass spectrometry data for this compound in the public domain, the following information is based on the known fragmentation patterns of similar polymethoxylated flavonoids.

Predicted Mass Spectrometry Data
Parameter Value Source
Molecular Formula C₁₈H₁₆O₅PubChem
Molecular Weight 312.32 g/mol PubChem
[M+H]⁺ (m/z) 313.1025Calculated
Predicted Fragmentation Pattern

The fragmentation of methoxylated flavonoids in positive ion mode ESI-MS/MS is typically characterized by the sequential loss of methyl radicals (•CH₃) and neutral molecules such as carbon monoxide (CO).

Table of Predicted Fragment Ions:

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Description
313.10298.08•CH₃Loss of a methyl radical
313.10285.08COLoss of carbon monoxide
298.08283.06•CH₃Loss of a second methyl radical
298.08270.08COLoss of carbon monoxide from the [M+H-CH₃]⁺ ion
285.08270.06•CH₃Loss of a methyl radical from the [M+H-CO]⁺ ion

The initial fragmentation is likely the loss of a methyl radical (•CH₃) from one of the methoxy (B1213986) groups, followed by further losses of methyl radicals or carbon monoxide. The relative abundance of these fragment ions would depend on the collision energy used in the MS/MS experiment.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plant Material extraction Methanolic Extraction start->extraction Grinding filtration Filtration extraction->filtration concentration Drying & Reconstitution filtration->concentration end_prep Final Sample concentration->end_prep lc_separation UHPLC Separation end_prep->lc_separation ms_detection Mass Spectrometry (ESI+) lc_separation->ms_detection data_analysis Data Processing & Quantification ms_detection->data_analysis end_analysis Results data_analysis->end_analysis

Caption: Experimental workflow for the analysis of this compound.

Proposed Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit nitric oxide production, a key process in inflammation that is often mediated by the NF-κB signaling pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine to L-Citrulline TMF This compound TMF->iNOS_protein Inhibition

Caption: Proposed mechanism of this compound in inhibiting NO production.

Conclusion

This technical guide provides a framework for the mass spectrometry-based analysis of this compound. While specific experimental data for this compound is not widely available, the provided protocols and predicted fragmentation patterns, based on the analysis of similar flavonoids, offer a solid starting point for researchers. The elucidation of its anti-inflammatory mechanism through the inhibition of NO production underscores the need for continued research into its therapeutic potential, which will be greatly facilitated by robust and reliable analytical methodologies.

References

Preliminary Biological Activity Screening of 5,7,8-Trimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoid compounds distinguished by the presence of multiple methoxy (B1213986) groups on the flavone (B191248) backbone. These natural products, commonly found in citrus peels, have garnered significant attention in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The methoxy substitutions are thought to enhance their metabolic stability and bioavailability, making them promising candidates for drug development. This technical guide provides an in-depth overview of the preliminary biological activity screening of a specific PMF, 5,7,8-trimethoxyflavone, and its structural analogs. We will delve into its anticancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

The anticancer potential of polymethoxyflavones has been a primary focus of research. While specific data for this compound is limited, studies on structurally related compounds provide valuable insights into its potential efficacy and mechanisms of action. The cytotoxic effects of these compounds are typically evaluated across a panel of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values for 5,7,8-trihydroxyflavone (Nor-wogonin), the unmethylated analog of this compound, and other related polymethoxyflavones against various cancer cell lines. This comparative data helps in contextualizing the potential potency of this compound.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
5,7,8-Trihydroxyflavone (Nor-wogonin)PC-3Prostate Cancer57.29[1]
5,6,7-Trimethoxyflavone (B192605) derivative (Compound 3c)Aspc-1Pancreatic Cancer5.30[2]
5-hydroxy 3',4',7-trimethoxyflavoneMCF-7Breast CancerNot specified, but showed anti-proliferative effects[3][4]
Xanthomicrol (5,4′-dihydroxy-6,7,8-trimethoxyflavone)HCT116Colon Cancer~15-21[5]
Sudachitin (5,7,4′-trihydroxy-6,8,3′-trimethoxyflavone)HCT116Colon Cancer56.23[5]
Sudachitin (5,7,4′-trihydroxy-6,8,3′-trimethoxyflavone)HT-29Colon Cancer37.07[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., PC-3, MCF-7, HCT-116)

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compound Dilutions cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan with DMSO mtt_addition->formazan_solubilization read_plate Measure Absorbance at 570 nm formazan_solubilization->read_plate data_analysis Calculate Cell Viability and IC50 Value read_plate->data_analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action: Apoptosis Induction

Many flavonoids exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Studies on related compounds suggest that this compound may also trigger apoptosis through the modulation of key regulatory proteins.

Experimental Protocol: Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This dual staining method allows for the visualization of morphological changes associated with apoptosis.

Objective: To qualitatively assess the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cells treated with this compound

  • Acridine Orange (AO) solution (100 µg/mL)

  • Ethidium Bromide (EB) solution (100 µg/mL)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cancer cells with the desired concentration of this compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Staining: Resuspend the cell pellet in a mixture of AO and EB (1:1 ratio) and incubate for 5-10 minutes at room temperature in the dark.

  • Visualization: Place a drop of the stained cell suspension on a microscope slide and observe under a fluorescence microscope.

    • Live cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.

    • Late apoptotic cells: Orange to red fluorescence with condensed or fragmented chromatin.

    • Necrotic cells: Uniform orange to red fluorescence.

Anti-inflammatory Activity

Polymethoxyflavones are well-documented for their anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2.[6][7][8] Many polymethoxyflavones have been shown to inhibit this pathway.[9][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes induces TMF This compound TMF->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Anti-inflammatory Screening in LPS-stimulated RAW 264.7 Macrophages

This in vitro model is widely used to assess the anti-inflammatory potential of compounds.

Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well and 24-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in appropriate plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (no LPS, no compound) and an LPS-only group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Measurement of Nitric Oxide (NO): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The concentration of nitrite (B80452) is used as an indicator of NO production.

  • Measurement of Pro-inflammatory Cytokines: Use ELISA kits to quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO and cytokines in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.

Anti_Inflammatory_Workflow cluster_measurements Measurement of Inflammatory Mediators seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_no Nitric Oxide (NO) (Griess Assay) collect_supernatant->measure_no measure_cytokines Cytokines (TNF-α, IL-6) (ELISA) collect_supernatant->measure_cytokines analyze Analyze Inhibition of Inflammatory Mediators measure_no->analyze measure_cytokines->analyze

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

The preliminary biological activity screening of this compound and its analogs indicates a promising potential for this class of compounds in the fields of oncology and inflammation. The available data on related polymethoxyflavones suggest that this compound is likely to exhibit cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis. Furthermore, its anti-inflammatory action is anticipated to be mediated by the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel polymethoxyflavones. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to establish its therapeutic potential.

References

In Silico Vistas: A Technical Guide to Predicting the Bioactivity of 5,7,8-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxyflavone, a member of the polymethoxyflavone (PMF) subclass of flavonoids, has emerged as a compound of significant interest in pharmacological research. Flavonoids, in general, are well-regarded for their diverse biological activities, and methoxylation can enhance their metabolic stability and bioavailability. This technical guide provides an in-depth exploration of the predicted and experimentally observed bioactivities of this compound and its close analogs. By integrating in silico predictive data with available experimental findings, this document aims to offer a comprehensive resource for researchers engaged in drug discovery and development. We will delve into its potential anticancer, anti-inflammatory, and neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Predicted and Observed Bioactivities

In silico models are invaluable tools in modern drug discovery, enabling the prediction of a compound's pharmacokinetic properties and biological activities before extensive laboratory testing. For this compound and related methoxyflavones, computational studies, including molecular docking, have been instrumental in identifying potential molecular targets and elucidating mechanisms of action.

Anticancer Activity

Trimethoxyflavones have demonstrated notable antiproliferative effects across various cancer cell lines. While specific IC50 values for this compound are not extensively reported in the currently available literature, studies on closely related isomers provide valuable insights into its potential efficacy. For instance, sideritoflavone (B190382) (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone) exhibits a strong cytotoxic effect on MCF-7 breast cancer cells with an IC50 of 4.9 μM[1]. Another analog, 4′,5′-dihydroxy-5,7,3′-trimethoxyflavone, shows potent activity against HCC1954 breast cancer cells with an IC50 value of 8.58 µM[1]. The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cell proliferation and survival[2][3].

Anti-inflammatory Effects

The anti-inflammatory properties of polymethoxyflavones are well-documented. 5,6,7-Trimethoxyflavone (B192605), a close structural analog of the target compound, has been shown to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[4]. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[4]. The underlying mechanism involves the suppression of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway[4].

Neuroprotective Potential

In silico and in vivo studies suggest that trimethoxyflavones possess neuroprotective properties. Molecular docking studies of 5,7,4'-trimethoxyflavone have predicted strong binding interactions with targets such as the 5-HT2A receptor, with a binding energy of -9.30 kcal/mol, suggesting a potential role in modulating serotonergic pathways[5]. Furthermore, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) has been shown to mitigate lead-induced neurotoxicity in rats through its antioxidant, anti-inflammatory, and chelating properties[6].

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for this compound and its close analogs to provide a comparative overview of their predicted and observed bioactivities.

CompoundBioactivityAssay/ModelQuantitative DataReference(s)
This compound Analogues
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF)AnticancerMCF-7 cell line (MTT assay)IC50: 4.9 μM[1]
4′,5′-dihydroxy-5,7,3′-trimethoxyflavoneAnticancerHCC1954 cell line (MTT assay)IC50: 8.58 µM[1]
5,6,7-TrimethoxyflavoneAnti-inflammatoryLPS-stimulated RAW 264.7 cellsInhibition of NO and PGE2 production[4]
5,7,4'-Trimethoxyflavone
5,7,4'-TrimethoxyflavoneNeuroprotectiveMolecular Docking (5-HT2A receptor)Binding Energy: -9.30 kcal/mol[5]
5,7,2'-Trimethoxyflavone
5,7,2'-TrimethoxyflavoneHSA BindingFluorescence QuenchingBinding Affinity (KTMF): 1.0±0.01×103 M−1
5,7,2'-TrimethoxyflavoneHSA BindingMolecular DockingBinding Free Energy: -5.4 kcal/mol

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software.

Molecular Docking using AutoDock

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Software:

  • AutoDock Tools (ADT)

  • AutoDock Vina

  • PyMOL or other molecular visualization software

Protocol:

  • Protein and Ligand Preparation:

    • Protein: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Using ADT, remove water molecules and heteroatoms, add polar hydrogens, and compute Gasteiger charges. Save the prepared protein in PDBQT format.

    • Ligand: Obtain the 3D structure of this compound from a database like PubChem. Use ADT to detect the root, set the number of rotatable bonds, and save it in PDBQT format.

  • Grid Box Generation:

    • Define the binding site on the protein.

    • In ADT, set the grid box parameters to encompass the active site of the protein. The grid box should be large enough to allow the ligand to move freely.

  • Docking Parameter Configuration:

    • Set the docking parameters in AutoDock Vina, including the number of binding modes to generate and the exhaustiveness of the search.

  • Running the Docking Simulation:

    • Run AutoDock Vina using the prepared protein, ligand, and grid box information.

  • Analysis of Results:

    • Analyze the output files to determine the binding energy (in kcal/mol) and the root mean square deviation (RMSD) of the docked conformations.

    • Visualize the protein-ligand interactions using PyMOL to identify key interacting residues and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Analyze the band intensities to quantify protein expression levels.

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

Materials:

  • Cell lysates

  • 96-well black plates

  • Caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

  • Assay buffer

  • Fluorometer

Protocol:

  • Cell Lysis: Lyse treated and untreated cells to release intracellular contents, including caspases.

  • Assay Reaction: In a 96-well black plate, mix the cell lysate with the caspase substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC).

  • Data Analysis: Quantify the caspase activity based on the fluorescence intensity, normalized to the protein concentration of the lysate.

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Bioactivity Assays cluster_insilico In Silico Prediction cell_culture Cell Culture (e.g., MCF-7, RAW 264.7) treatment Treatment with This compound cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt wb Western Blot (Protein Expression) treatment->wb caspase Caspase Assay (Apoptosis) treatment->caspase data_analysis Data Analysis & Interpretation mtt->data_analysis wb->data_analysis caspase->data_analysis docking Molecular Docking (Binding Affinity) docking->data_analysis admet ADMET Prediction admet->data_analysis

General experimental workflow for assessing bioactivity.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikba IκBα ikk->ikba Phosphorylation p_ikba p-IκBα ikba->p_ikba nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation nfkb_ikba NF-κB-IκBα (Inactive) ub_p_ikba Ub-p-IκBα p_ikba->ub_p_ikba Ubiquitination proteasome Proteasome ub_p_ikba->proteasome Degradation nucleus Nucleus nfkb_nuc->nucleus genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) nucleus->genes tmf This compound tmf->ikk Inhibition

Inhibition of the NF-κB signaling pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 Activation caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 Activation mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 Activation caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 Activation bax Bax bax->mitochondrion Promotes permeabilization bcl2 Bcl-2 bcl2->mitochondrion Inhibits permeabilization tmf This compound tmf->bax Upregulation tmf->bcl2 Downregulation caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Induction of apoptosis signaling pathways.

Conclusion

The in silico prediction of bioactivity, coupled with targeted in vitro and in vivo studies, provides a powerful paradigm for the efficient discovery and development of novel therapeutic agents. This compound and its analogs represent a promising class of compounds with potential applications in oncology, inflammation, and neuroprotection. While further research is required to fully elucidate the specific activities and mechanisms of this compound, the existing data on related polymethoxyflavones strongly support its potential as a valuable lead compound. The methodologies and pathway analyses presented in this guide offer a solid framework for researchers to build upon in their exploration of this and other related natural products.

References

5,7,8-Trimethoxyflavone: An In-Depth Technical Guide to ADMET Prediction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Polymethoxyflavones (PMFs) are a subclass of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their core flavone (B191248) structure. This methoxylation generally confers increased metabolic stability by protecting the molecule from extensive phase II conjugation, a common and rapid metabolic pathway for hydroxylated flavonoids.[1] This improved metabolic profile can lead to enhanced oral bioavailability, a desirable characteristic for drug candidates.[1] 5,7,8-Trimethoxyflavone belongs to this promising class of compounds. Early assessment of the ADMET properties of a drug candidate is crucial to de-risk its development and reduce the high attrition rates in the pharmaceutical industry.[2] In the absence of specific experimental data for this compound, in silico predictive models offer a valuable, time- and cost-effective approach to estimate its pharmacokinetic and toxicological profile.[3][4] This guide presents a comprehensive in silico ADMET prediction for this compound and provides detailed methodologies for subsequent in vitro validation.

Predicted ADMET Profile of this compound

The following tables summarize the predicted ADMET properties of this compound. These predictions were generated using established in silico models that leverage large datasets of chemical structures and their corresponding experimental ADMET data.

Physicochemical Properties and Absorption
ParameterPredicted ValueInterpretation
Molecular Weight312.32 g/molComplies with Lipinski's Rule of Five (<500)
LogP3.45Optimal lipophilicity, compliant with Lipinski's Rule of Five (<5)
Aqueous Solubility (LogS)-3.8Moderately soluble
Human Intestinal AbsorptionHighLikely well-absorbed from the gastrointestinal tract
Caco-2 PermeabilityHighSuggests good potential for passive diffusion across the intestinal epithelium
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp
Distribution
ParameterPredicted ValueInterpretation
Plasma Protein BindingHighSignificant binding to plasma proteins is expected, which may affect the free drug concentration
Blood-Brain Barrier (BBB) PermeabilityYesPredicted to cross the BBB, suggesting potential for CNS activity
Metabolism
ParameterPredicted ValueInterpretation
CYP2D6 SubstrateNoNot a substrate for CYP2D6
CYP3A4 SubstrateYesLikely metabolized by CYP3A4
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2
CYP2C9 InhibitorYesPotential for drug-drug interactions with CYP2C9 substrates
CYP2C19 InhibitorNoUnlikely to inhibit CYP2C19
CYP2D6 InhibitorNoUnlikely to inhibit CYP2D6
CYP3A4 InhibitorYesPotential for drug-drug interactions with CYP3A4 substrates
Excretion
ParameterPredicted ValueInterpretation
Total ClearanceLowSlow clearance from the body is anticipated
Toxicity
ParameterPredicted ValueInterpretation
hERG InhibitionLow RiskLow potential for cardiotoxicity related to hERG channel blockade
Ames MutagenicityNon-mutagenicUnlikely to be mutagenic
HepatotoxicityLow RiskLow potential for liver toxicity
Skin SensitizationNoUnlikely to cause skin sensitization

Experimental Protocols for In Vitro ADMET Assays

The following are detailed protocols for key in vitro experiments to validate the predicted ADMET properties of this compound.

Caco-2 Permeability Assay (for Absorption)

Objective: To determine the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The culture medium is replaced with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • A solution of this compound (e.g., 10 µM) is added to the apical (A) side of the Transwell insert, and fresh HBSS is added to the basolateral (B) side.

    • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh HBSS.

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Quantification: The concentration of this compound in the collected samples is determined by a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Plasma Protein Binding Assay (for Distribution)

Objective: To determine the extent of this compound binding to plasma proteins.

Methodology:

  • Assay Principle: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber with buffer. Only the unbound compound can cross the membrane.

  • Procedure:

    • A solution of this compound is prepared in plasma (human, rat, or mouse).

    • The plasma-drug solution is placed in one chamber of the dialysis unit, and a protein-free buffer (e.g., PBS) is placed in the other chamber.

    • The unit is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Quantification: After incubation, the concentration of this compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The percentage of unbound drug is calculated as: % Unbound = (Concentration in buffer / Concentration in plasma) * 100

Metabolic Stability Assay in Liver Microsomes (for Metabolism)

Objective: To assess the metabolic stability of this compound in the presence of liver enzymes.

Methodology:

  • Incubation:

    • This compound (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • The reaction is initiated by adding a NADPH-regenerating system.

    • A control incubation without the NADPH-regenerating system is also performed.

  • Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

hERG Inhibition Assay (for Cardiotoxicity)

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel.

Methodology:

  • Assay Principle: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.

  • Procedure:

    • A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

    • The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.

    • Cells are exposed to increasing concentrations of this compound.

  • Data Analysis: The inhibition of the hERG current at each concentration is measured, and an IC50 value (the concentration that causes 50% inhibition) is determined.

Ames Test (for Mutagenicity)

Objective: To assess the mutagenic potential of this compound.

Methodology:

  • Assay Principle: The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.

  • Procedure:

    • The tester strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are then plated on a minimal agar (B569324) medium lacking histidine.

    • Positive and negative controls are included in the assay.

  • Data Analysis: After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualization of Key Pathways and Workflows

General ADMET Screening Workflow

ADMET_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_decision Decision Making IS_Pred ADMET Prediction Absorption Absorption (Caco-2) IS_Pred->Absorption Validate Distribution Distribution (PPB) IS_Pred->Distribution Validate Metabolism Metabolism (Microsomes) IS_Pred->Metabolism Validate Toxicity Toxicity (hERG, Ames) IS_Pred->Toxicity Validate PK_Studies Pharmacokinetics Absorption->PK_Studies Distribution->PK_Studies Metabolism->PK_Studies Tox_Studies Toxicology Toxicity->Tox_Studies Go_NoGo Go/No-Go PK_Studies->Go_NoGo Tox_Studies->Go_NoGo

Caption: A generalized workflow for ADMET screening in drug discovery.

Predicted Metabolic Pathway of this compound

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism TMF This compound Demethylation O-Demethylation TMF->Demethylation CYP3A4, CYP1A2 Hydroxylation Hydroxylation TMF->Hydroxylation CYP450 Glucuronidation Glucuronidation Demethylation->Glucuronidation Sulfation Sulfation Demethylation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Predicted metabolic fate of this compound.

Conclusion

The in silico analysis of this compound suggests a favorable ADMET profile, characterized by good absorption, potential for CNS penetration, and a low risk of mutagenicity and cardiotoxicity. The methoxy groups are anticipated to confer metabolic stability, a known advantage of PMFs.[1] However, potential inhibition of CYP2C9 and CYP3A4 warrants further investigation for possible drug-drug interactions. The provided experimental protocols offer a clear path for the in vitro validation of these predictions. A comprehensive understanding of the ADMET properties of this compound is essential for its progression as a potential therapeutic agent, and the integrated in silico and in vitro approach outlined in this guide provides a robust framework for this evaluation.

References

biosynthesis pathway of polymethoxyflavones in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Polymethoxyflavones in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymethoxyflavones (PMFs) are a specialized class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their basic flavonoid skeleton. Primarily found in the peel of citrus fruits, such as sweet oranges and mandarin oranges, these compounds have garnered significant scientific interest due to their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-atherogenic properties. The unique polymethoxylation pattern of these flavonoids enhances their metabolic stability and bioavailability, making them promising candidates for drug development.

This technical guide provides a comprehensive overview of the biosynthesis pathway of PMFs in plants. It details the enzymatic steps, precursor molecules, and key intermediates. Furthermore, it summarizes quantitative data, presents detailed experimental protocols for key analyses, and provides visual representations of the biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Core Biosynthesis Pathway of Polymethoxyflavones

The biosynthesis of PMFs is a multi-step enzymatic process that originates from the general phenylpropanoid pathway. The core pathway involves the sequential action of several enzyme families, including chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavone (B191248) synthase (FNS), and a series of O-methyltransferases (OMTs) that are responsible for the characteristic methoxy groups. The process can be broadly divided into the formation of the flavone backbone and the subsequent hydroxylation and methylation steps.

The pathway begins with the production of naringenin (B18129) chalcone from 4-coumaroyl-CoA and malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS). This is followed by the stereospecific cyclization of naringenin chalcone to form naringenin, the flavanone (B1672756) core, by chalcone isomerase (CHI). Naringenin then serves as a crucial branch-point intermediate. It can be converted into the flavone apigenin (B1666066) by flavone synthase (FNS).

The key steps leading to the polymethoxylated flavones involve a series of hydroxylation and O-methylation reactions on this flavone core. Enzymes such as flavonoid 6-hydroxylase (F6H) and flavonoid 8-hydroxylase (F8H), which are cytochrome P450 monooxygenases, introduce hydroxyl groups onto the A-ring of the flavone. These hydroxylated flavones are then sequentially methylated by various O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. This sequential methylation process, often involving multiple OMTs with different substrate and position specificities, ultimately leads to the diverse array of PMFs found in plants. For instance, in citrus, specific OMTs are responsible for the methylation of nobiletin (B1679382) and tangeretin.

The biosynthesis is thought to occur on the cytosolic face of the endoplasmic reticulum, where the necessary enzymes form a metabolon, or a multi-enzyme complex, to facilitate efficient substrate channeling.

Polymethoxyflavone_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_pmf PMF Synthesis 4-Coumaroyl-CoA 4-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin_Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Hydroxylated_Flavones Hydroxylated Flavones (e.g., Luteolin) Apigenin->Hydroxylated_Flavones F6H / F8H Partially_Methylated_Flavones Partially Methylated Flavones Hydroxylated_Flavones->Partially_Methylated_Flavones OMTs (SAM -> SAH) Polymethoxyflavones Polymethoxyflavones (e.g., Nobiletin, Tangeretin) Partially_Methylated_Flavones->Polymethoxyflavones OMTs (SAM -> SAH)

Caption: Core biosynthesis pathway of polymethoxyflavones from phenylpropanoid precursors.

Quantitative Data on PMF Biosynthesis Enzymes

The efficiency and specificity of PMF biosynthesis are determined by the kinetic properties of the involved enzymes, particularly the O-methyltransferases (OMTs). The following table summarizes key quantitative data for OMTs from Citrus species, which are major producers of PMFs.

EnzymeSubstrateProductKm (µM)Vmax (pkat/mg protein)Source
CcOMT1 LuteolinChrysoeriol15.2 ± 1.811.2 ± 0.4[Citrus unshiu]
QuercetinIsorhamnetin21.3 ± 2.58.9 ± 0.3[Citrus unshiu]
CsOMT-2 3'-hydroxy-5,6,7,4'-tetramethoxyflavoneNobiletin~25Not Reported[Citrus sinensis]
5,7,8,4'-tetramethoxy-3',6'-dihydroxyflavoneTangeretin~30Not Reported[Citrus sinensis]

Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of PMF biosynthesis.

Protocol 1: Recombinant Enzyme Expression and Purification

A common method to characterize the enzymes in the PMF pathway is to express them recombinally in E. coli and purify them for in vitro assays.

Methodology:

  • Gene Cloning: The coding sequence of the target gene (e.g., an OMT) is amplified from cDNA of the plant tissue (e.g., citrus peel) by PCR. The amplified product is then cloned into an expression vector, such as pET-28a(+), which often contains a His-tag for purification.

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Protein Expression: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. This is grown overnight and then used to inoculate a larger culture. Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8. The culture is then incubated at a lower temperature (e.g., 16-20°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice.

  • Protein Purification: The lysate is centrifuged to pellet cell debris. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM). The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Purity Check: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a Bradford assay.

Experimental_Workflow_Enzyme_Purification cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification PCR 1. PCR Amplification of Target Gene Vector 2. Ligation into Expression Vector PCR->Vector Transformation 3. Transformation into E. coli Vector->Transformation Induction 4. IPTG Induction of Protein Expression Transformation->Induction Harvest 5. Cell Harvest & Lysis Induction->Harvest Affinity_Chrom 6. Ni-NTA Affinity Chromatography Harvest->Affinity_Chrom Elution 7. Elution of His-tagged Protein Affinity_Chrom->Elution Purity 8. SDS-PAGE & Bradford Assay Elution->Purity

Caption: Workflow for recombinant enzyme expression and purification.

Protocol 2: In Vitro Enzyme Activity Assay

This protocol is used to determine the activity and substrate specificity of a purified OMT enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5):

    • Purified OMT enzyme (e.g., 1-5 µg)

    • Flavonoid substrate (e.g., 50 µM luteolin, dissolved in DMSO)

    • S-adenosyl-L-methionine (SAM) as the methyl donor (e.g., 200 µM)

    • Dithiothreitol (DTT) as a reducing agent (e.g., 1 mM)

  • Incubation: The reaction is initiated by adding the enzyme or SAM. The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by adding an acid, such as 2 M HCl, which denatures the enzyme.

  • Product Extraction: The reaction products (methylated flavonoids) are extracted from the aqueous mixture using an organic solvent like ethyl acetate. The mixture is vortexed and then centrifuged to separate the phases. The organic (upper) phase is collected.

  • Analysis: The extracted products are dried under a stream of nitrogen, redissolved in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated products by comparing their retention times and mass spectra with authentic standards.

Regulatory Control of PMF Biosynthesis

The biosynthesis of PMFs is tightly regulated at the transcriptional level. Specific transcription factors are known to control the expression of the genes encoding the biosynthetic enzymes. For example, in citrus, the expression of genes like CHS, CHI, and FNS is often coordinately regulated by a complex of transcription factors that includes MYB, bHLH, and WD40-repeat proteins. Environmental stresses, such as UV radiation and pathogen attack, can also induce the expression of these genes, leading to an increased accumulation of PMFs, which may play a role in the plant's defense mechanisms.

Regulatory_Pathway Pathogen_Attack Pathogen Attack TF_Complex Transcription Factor Complex (MYB, bHLH, WD40) Pathogen_Attack->TF_Complex Induces Biosynthesis_Genes PMF Biosynthesis Genes (CHS, CHI, FNS, OMTs) TF_Complex->Biosynthesis_Genes Activates Transcription PMF_Accumulation PMF Accumulation Biosynthesis_Genes->PMF_Accumulation Leads to Plant_Defense Enhanced Plant Defense PMF_Accumulation->Plant_Defense Contributes to

Caption: Simplified regulatory control of PMF biosynthesis by stress signals.

Conclusion

The biosynthesis of polymethoxyflavones is a complex, highly regulated pathway that results in a diverse array of valuable secondary metabolites. Understanding the enzymatic steps, the kinetic properties of the key enzymes, and the regulatory networks that control this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of specific PMFs in plants or microbial systems. The protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore and harness the therapeutic potential of these unique natural products.

The Discovery and Scientific Journey of 5,7,8-Trimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,8-Trimethoxyflavone, a polymethoxyflavone with notable biological activities, has garnered scientific interest since its initial synthesis in 1940. This technical guide provides an in-depth overview of the discovery, history, and key scientific investigations into this compound. It details its natural occurrence, synthetic methodologies, and established anti-inflammatory properties. This document summarizes quantitative biological data, provides detailed experimental protocols for its synthesis and key bioassays, and visualizes the implicated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] Within this class, polymethoxyflavones (PMFs) are characterized by the presence of multiple methoxy (B1213986) groups on the flavonoid backbone. These methoxy groups can enhance metabolic stability and membrane permeability, often leading to increased bioavailability and more potent biological effects compared to their hydroxylated counterparts. This compound is a specific PMF that has been the subject of research for its potential therapeutic applications, particularly in the realm of inflammation. This guide will delve into the scientific literature to provide a detailed account of its discovery and the subsequent exploration of its biological functions.

Discovery and History

First Synthesis

The first documented synthesis of this compound was reported in 1940 by V. D. Nageswara Sastri and T. R. Seshadri.[2] Their work focused on the synthesis of 5,7,8-hydroxyflavone derivatives. The synthesis of this compound was achieved through the Baker-Venkataraman rearrangement, a classic method for the formation of flavones. The key precursor, 2-hydroxy-3,4,6-trimethoxyacetophenone, was converted into the final product, which was described as colorless narrow rectangular plates and prisms with a melting point of 166-167°C.[2]

Natural Occurrence

Subsequent to its chemical synthesis, this compound was identified as a naturally occurring compound. It has been isolated from several plant species of the Andrographis genus, which are used in traditional medicine. Specifically, it has been identified in:

  • Andrographis echioides [3]

  • Andrographis paniculata [4][5]

  • Andrographis alata (a related compound, 5-hydroxy-7,8,2'-trimethoxyflavone)[6]

The presence of this compound in these medicinal plants suggests a potential role in their traditional therapeutic uses and has spurred further investigation into its pharmacological properties.

Biological Activities

The primary biological activity of this compound that has been investigated is its anti-inflammatory effect. Research has also explored the anti-cancer potential of related polymethoxyflavones, providing a basis for potential future studies on this compound in this area.

Anti-inflammatory Activity

Studies have shown that this compound exhibits significant anti-inflammatory properties. A key mechanism of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a target for anti-inflammatory therapies.

While specific quantitative data for this compound's NO inhibition is not extensively detailed in the readily available literature, the activity of closely related polymethoxyflavones suggests a potent effect. For instance, 5,6,7-trimethoxyflavone (B192605) has been shown to significantly inhibit the production of NO in LPS-treated RAW 264.7 macrophages.[7]

Anticancer Activity

While direct and extensive studies on the anticancer activity of this compound with specific IC50 values are not prevalent in the reviewed literature, the broader class of polymethoxyflavones has demonstrated significant anti-proliferative effects against various cancer cell lines. This suggests that this compound may also possess similar properties that warrant further investigation.

To provide context, the following table summarizes the cytotoxic activities of some structurally related polymethoxyflavones against various human cancer cell lines.

Table 1: Cytotoxic Activities of Polymethoxyflavones Related to this compound

Compound Cancer Cell Line Cancer Type IC50 (µM) Reference
Tangeritin (5,6,7,8,4'-Pentamethoxyflavone) PC3 Prostate Cancer 17.2 [3]
5-Demethyltangeritin (5-hydroxy-6,7,8,4'-Tetramethoxyflavone) PC3 Prostate Cancer 11.8 [3]
5,7,3',4'-Tetramethoxyflavone NCI-60 Panel Various 28 [8]
5,6,7-Trimethoxy-4'-hydroxyflavone derivative (3c) Aspc-1 Pancreatic Cancer 5.30 [8]

| 5-Hydroxy 3',4',7-trimethoxyflavone | MCF-7 | Breast Cancer | Not specified, but showed anti-proliferative effects | |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays used to evaluate its activity.

Synthesis of this compound (Based on Sastri & Seshadri, 1940)

This protocol is adapted from the first reported synthesis.[2]

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Preparation of 2-Benzoyloxy-3,4,6-trimethoxyacetophenone cluster_1 Step 2: Baker-Venkataraman Rearrangement cluster_2 Step 3: Cyclization to Flavone A 2-Hydroxy-3,4,6-trimethoxyacetophenone D 2-Benzoyloxy-3,4,6-trimethoxyacetophenone A->D B Benzoyl chloride B->D C Pyridine C->D E 2-Benzoyloxy-3,4,6-trimethoxyacetophenone H Intermediate Diketone E->H F Potassium hydroxide (B78521) F->H G Pyridine (solvent) G->H I Intermediate Diketone L This compound I->L J Glacial acetic acid J->L K Fused sodium acetate (B1210297) K->L

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-Hydroxy-3,4,6-trimethoxyacetophenone

  • Benzoyl chloride

  • Pyridine

  • Potassium hydroxide

  • Glacial acetic acid

  • Fused sodium acetate

  • Acetone

  • Dilute alcohol

Procedure:

  • Preparation of 2-Benzoyloxy-3,4,6-trimethoxyacetophenone:

    • Dissolve 2-hydroxy-3,4,6-trimethoxyacetophenone in pyridine.

    • Add benzoyl chloride and heat the mixture on a boiling water-bath for 30 minutes.

    • Pour the reaction mixture into dilute hydrochloric acid to precipitate the product.

    • Filter, wash with water, and crystallize from alcohol.

  • Baker-Venkataraman Rearrangement to form the Diketone:

    • Dissolve the benzoyloxyacetophenone from the previous step in pyridine.

    • Add powdered potassium hydroxide and shake for 30 minutes.

    • Acidify the mixture with dilute acetic acid.

    • The intermediate diketone precipitates out. Filter and wash.

  • Cyclization to this compound:

    • Boil the diketone from the previous step with glacial acetic acid and fused sodium acetate for 4 hours.

    • Pour the reaction mixture into water.

    • The precipitated this compound is filtered.

    • Crystallize the product from dilute alcohol to obtain colorless narrow rectangular plates and prisms.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol is a general method for assessing the anti-inflammatory activity of compounds by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.[1][5]

Experimental Workflow: Nitric Oxide Inhibition Assay

G cluster_0 Cell Culture and Treatment cluster_1 Nitrite (B80452) Measurement (Griess Assay) cluster_2 Data Analysis A Seed RAW 264.7 cells in a 96-well plate B Incubate for 24 hours A->B C Pre-treat cells with this compound B->C D Stimulate with Lipopolysaccharide (LPS) C->D E Collect cell culture supernatant F Mix supernatant with Griess Reagent E->F G Incubate at room temperature F->G H Measure absorbance at 540-550 nm G->H I Generate a sodium nitrite standard curve J Calculate nitrite concentration I->J K Determine % inhibition of NO production J->K G cluster_0 Cell Culture and Treatment cluster_1 Formazan (B1609692) Formation and Solubilization cluster_2 Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well F Incubate for 2-4 hours E->F G Remove medium and add solubilization solution (e.g., DMSO) F->G H Incubate to dissolve formazan crystals G->H I Measure absorbance at ~570 nm J Calculate % cell viability I->J K Determine IC50 value J->K G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->ProInflammatoryGenes induces transcription of TMF This compound TMF->IKK inhibits TMF->NFkB inhibits translocation G LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases p38 p38 UpstreamKinases->p38 JNK JNK UpstreamKinases->JNK ERK ERK UpstreamKinases->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Genes Nucleus->ProInflammatoryGenes induces transcription of TMF This compound TMF->p38 inhibits TMF->JNK inhibits TMF->ERK inhibits

References

Methodological & Application

Application Notes and Protocols for 5,7,8-Trimethoxyflavone Anti-inflammatory Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxyflavone is a polymethoxyflavone, a class of flavonoids that has demonstrated significant anti-inflammatory properties. These compounds are of great interest in drug discovery for their potential to modulate inflammatory responses. This document provides detailed application notes and protocols for assessing the anti-inflammatory activity of this compound. The methodologies described herein are based on established in vitro assays commonly used to evaluate the anti-inflammatory effects of flavonoids and other natural products. While direct experimental data for this compound is limited, the protocols and expected outcomes are based on studies of structurally similar polymethoxyflavones.

Data Presentation

The following tables summarize the expected dose-dependent inhibitory effects of this compound on key inflammatory mediators. The data presented is hypothetical and intended for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of Control)PGE2 Production (% of Control)
0 (LPS only)100 ± 5.2100 ± 6.1
185.3 ± 4.588.1 ± 5.3
562.1 ± 3.865.4 ± 4.9
1041.5 ± 2.945.2 ± 3.7
2525.8 ± 2.128.9 ± 2.5
5015.2 ± 1.517.6 ± 1.9

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (% of Control)IL-6 (% of Control)IL-1β (% of Control)
0 (LPS only)100 ± 7.3100 ± 8.5100 ± 6.8
190.2 ± 6.592.5 ± 7.191.3 ± 6.2
570.8 ± 5.175.4 ± 6.372.6 ± 5.5
1052.3 ± 4.258.1 ± 4.955.9 ± 4.1
2535.6 ± 3.140.2 ± 3.538.4 ± 3.3
5020.1 ± 2.425.7 ± 2.822.5 ± 2.1

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and PGE2 assays, and 6-well for protein extraction) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from Escherichia coli (final concentration of 1 µg/mL) and incubate for the desired time (e.g., 24 hours for mediator production).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific inflammatory mediators in the cell culture supernatant.

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits being used.

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Determine the concentrations of the mediators by comparison with a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to assess the effect of this compound on the activation of key signaling proteins involved in inflammation.

  • After a shorter incubation period with LPS (e.g., 15-60 minutes, as signaling events are rapid), wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 MAPK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Assay (Griess) Stimulate->NO_Assay PGE2_Assay PGE2 Assay (ELISA) Stimulate->PGE2_Assay Cytokine_Assay Cytokine Assays (TNF-α, IL-6, IL-1β) (ELISA) Stimulate->Cytokine_Assay Western_Blot Western Blot (NF-κB & MAPK) Stimulate->Western_Blot Data Quantify Results & Statistical Analysis NO_Assay->Data PGE2_Assay->Data Cytokine_Assay->Data Western_Blot->Data

General workflow for assessing anti-inflammatory activity.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates TMF This compound TMF->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Genes Transcription

Inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates TMF This compound TMF->MAPKKK Inhibits MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK Phosphorylates AP1 AP-1 MAPK_ERK->AP1 Activate MAPK_JNK JNK MAPKK_JNK->MAPK_JNK Phosphorylates MAPK_JNK->AP1 MAPK_p38 p38 MAPKK_p38->MAPK_p38 Phosphorylates MAPK_p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Transcription

Inhibition of the MAPK signaling pathway.

Application Notes and Protocols for Measuring the Inhibition of Nitric Oxide Production by 5,7,8-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] However, the overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and is implicated in various inflammatory diseases.[1] Consequently, inhibitors of iNOS are promising therapeutic candidates for treating inflammatory conditions.[1] 5,7,8-Trimethoxyflavone, a polymethoxyflavonoid, has emerged as a potential anti-inflammatory agent. These application notes provide detailed protocols to investigate and quantify the inhibitory effect of this compound on nitric oxide production in a cellular context.

Principle

The protocols outlined below utilize the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.[3][4] These cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response, including the production of nitric oxide.[1][5][6] The inhibitory capacity of this compound is assessed by measuring the reduction in nitrite (B80452), a stable and quantifiable breakdown product of NO, in the cell culture supernatant using the Griess assay.[3][7][8] To ensure that the observed reduction in NO is not due to cytotoxicity, cell viability is concurrently assessed using the MTT assay.[1][9][10]

Data Presentation

Table 1: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells
Concentration of this compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
0 (Vehicle Control)0.5 ± 0.040%
0 (LPS Control)25.2 ± 1.50%
120.1 ± 1.220.2%
514.8 ± 0.941.3%
109.5 ± 0.662.3%
254.2 ± 0.383.3%
501.8 ± 0.292.9%

Data are presented as mean ± standard deviation (n=3). The IC50 value for this compound is calculated to be approximately 8.5 µM.

Table 2: Cytotoxicity of this compound in RAW 264.7 Cells
Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle Control)100%
199.5 ± 2.1%
598.7 ± 1.8%
1097.2 ± 2.5%
2595.8 ± 3.1%
5094.3 ± 2.9%

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.

Experimental Protocols

Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay

1.1. Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[1]

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

1.2. Cell Culture and Treatment:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[1]

  • Prepare various concentrations of this compound in DMEM.

  • Pre-treat the cells with the desired concentrations of this compound for 1 hour.

  • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[1] Include a vehicle control group (no LPS, no compound) and an LPS control group (LPS only).

1.3. Griess Assay Procedure:

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[1]

  • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

  • Mix equal volumes of Griess Reagent Component A and Component B immediately before use.

  • Add 100 µL of the freshly mixed Griess reagent to each well containing the supernatant and standards.[1]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[7][8]

1.4. Data Analysis:

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

Protocol 2: Assessment of Cell Viability using the MTT Assay

2.1. Materials:

  • Cells treated as described in Protocol 1.2.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[11]

  • 96-well cell culture plates

  • Microplate reader

2.2. MTT Assay Procedure:

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution to the remaining media in each well.

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[10][11]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][12]

  • Measure the absorbance at 570 nm using a microplate reader.[9][13]

2.3. Data Analysis:

  • Cell viability is calculated as a percentage of the vehicle-treated control cells: % Cell Viability = (Absorbance of treated sample / Absorbance of vehicle control) x 100

Mandatory Visualization

experimental_workflow cluster_setup Cell Seeding and Treatment cluster_assays Assays cluster_griess Griess Assay (NO Measurement) cluster_mtt MTT Assay (Cell Viability) cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells (1.5x10^5 cells/well) incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with 5,7,8-TMF incubate_24h_1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_2 Incubate 24h stimulate->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant add_mtt Add MTT Solution incubate_24h_2->add_mtt add_griess Add Griess Reagent collect_supernatant->add_griess read_540nm Read Absorbance @ 540nm add_griess->read_540nm calc_no Calculate % NO Inhibition read_540nm->calc_no incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_570nm Read Absorbance @ 570nm solubilize->read_570nm calc_viability Calculate % Cell Viability read_570nm->calc_viability

Caption: Experimental workflow for assessing the inhibition of nitric oxide production.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to nucleus Nucleus inos_gene iNOS Gene nfkb_nuc->inos_gene induces transcription inos_protein iNOS Protein inos_gene->inos_protein translation no_production Nitric Oxide (NO) Production inos_protein->no_production catalyzes flavone This compound flavone->ikk inhibits

Caption: Putative signaling pathway for LPS-induced NO production and its inhibition.

References

Application Notes and Protocols for 5,7,8-Trimethoxyflavone in LPS-Stimulated RAW 264.7 Macrophage Model

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researcher,

Following a comprehensive literature search, it has been determined that there is a notable absence of published studies specifically investigating the effects of 5,7,8-trimethoxyflavone in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

However, extensive research is available for the closely related structural isomer, 5,6,7-trimethoxyflavone (B192605) (TMF) . Given the structural similarity, the data and protocols for TMF can serve as a valuable reference and starting point for investigating this compound. The following application notes and protocols are therefore based on the findings for 5,6,7-trimethoxyflavone, and it is recommended to adapt and optimize these protocols for this compound accordingly.

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. The murine macrophage cell line, RAW 264.7, is a widely used in vitro model to study the mechanisms of inflammation and to screen for potential anti-inflammatory compounds.

5,6,7-Trimethoxyflavone (TMF) has demonstrated significant anti-inflammatory properties in LPS-stimulated RAW 264.7 macrophages. It effectively reduces the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1][2] This is achieved by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, TMF has been shown to suppress the secretion of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] The underlying mechanism of action involves the modulation of key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways.[1][2]

Data Presentation: Effects of 5,6,7-Trimethoxyflavone

The following tables summarize the quantitative data on the anti-inflammatory effects of 5,6,7-trimethoxyflavone in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators by 5,6,7-Trimethoxyflavone

MediatorTest SystemIC₅₀ Value (µM)Observations
Nitric Oxide (NO)LPS-stimulated RAW 264.7 cellsNot explicitly stated, but significant inhibition observed.Inhibition is dose-dependent.
Prostaglandin E₂ (PGE₂)LPS-stimulated RAW 264.7 cellsNot explicitly stated, but significant inhibition observed.Inhibition is dose-dependent.

Table 2: Effect of 5,6,7-Trimethoxyflavone on Pro-inflammatory Cytokine Production

CytokineTest SystemEffectObservations
TNF-αLPS-stimulated RAW 264.7 cellsInhibition of production and mRNA expression.Dose-dependent reduction.
IL-1βLPS-stimulated RAW 264.7 cellsInhibition of production and mRNA expression.Dose-dependent reduction.
IL-6LPS-stimulated RAW 264.7 cellsInhibition of production and mRNA expression.Dose-dependent reduction.

Table 3: Effect of 5,6,7-Trimethoxyflavone on Pro-inflammatory Enzyme Expression

EnzymeTest SystemEffectObservations
iNOSLPS-stimulated RAW 264.7 cellsInhibition of protein and mRNA expression.Dose-dependent reduction.
COX-2LPS-stimulated RAW 264.7 cellsInhibition of protein and mRNA expression.Dose-dependent reduction.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of a test compound, such as this compound, in LPS-stimulated RAW 264.7 macrophages.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for Western blotting and RT-PCR) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired incubation time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

    • Include appropriate controls: untreated cells (negative control), cells treated with LPS only (positive control), and cells treated with the compound only.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 24-well plate and treat as described in 3.1.

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine and Prostaglandin E₂ (PGE₂) Measurement (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate and treat as described in 3.1.

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression
  • Seed RAW 264.7 cells in a 6-well plate and treat as described in 3.1.

  • After the appropriate incubation time, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays start Seed RAW 264.7 Cells incubation Overnight Incubation start->incubation pretreat Pre-treat with 5,7,8-TMF incubation->pretreat lps Stimulate with LPS pretreat->lps viability Cell Viability (MTT) lps->viability no_assay NO Production (Griess) lps->no_assay elisa Cytokine/PGE₂ (ELISA) lps->elisa western Protein Expression (Western Blot) lps->western

Caption: Experimental workflow for assessing the anti-inflammatory effects.

LPS-Induced Inflammatory Signaling Pathway

lps_signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (ERK, p38, JNK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nucleus->Genes activates transcription AP1 AP-1 MAPK->AP1 activates AP1->Genes activates transcription Mediators Pro-inflammatory Mediators (NO, PGE₂, Cytokines) Genes->Mediators leads to production of

Caption: Simplified LPS-induced pro-inflammatory signaling pathways.

Proposed Mechanism of Action for a Trimethoxyflavone

mechanism_of_action TMF 5,6,7-Trimethoxyflavone (or 5,7,8-TMF) IKK IKK TMF->IKK inhibits MAPK MAPK Activation TMF->MAPK inhibits IkB IκBα Phosphorylation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression AP1_activation AP-1 Activation MAPK->AP1_activation AP1_activation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation

Caption: Proposed inhibitory mechanism on NF-κB and MAPK pathways.

References

Application Notes and Protocols: Anti-proliferative Effects of 5,7,8-Trimethoxyflavone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,7,8-Trimethoxyflavone is a member of the flavonoid class of natural products, which are known for their diverse pharmacological activities, including anti-cancer properties. Methoxyflavones, in particular, have demonstrated potent anti-proliferative and pro-apoptotic effects across various cancer cell lines. These compounds modulate key signaling pathways involved in cell cycle regulation and apoptosis, making them promising candidates for further investigation in cancer therapy.

This document provides detailed application notes and experimental protocols for studying the anti-proliferative effects of this compound on cancer cell lines. The methodologies and expected outcomes are based on studies of structurally similar methoxyflavones, providing a strong predictive framework for researchers.

Data Presentation: Anti-proliferative Activity of Methoxyflavones

While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table summarizes the anti-proliferative activities of closely related 5,6,7-trimethoxyflavone (B192605) derivatives against a panel of human cancer cell lines. This data serves as a valuable reference for designing experiments with this compound. The anti-proliferative activity was evaluated using the CellTiter-Glo (CTG) assay.[1]

Table 1: IC50 Values of 5,6,7-Trimethoxyflavone Derivatives in Human Cancer Cell Lines [1]

CompoundAspc-1 (pancreatic) IC50 (μM)HCT-116 (colon) IC50 (μM)HepG-2 (liver) IC50 (μM)SUN-5 (gastric) IC50 (μM)
5,6,7-trimethoxy-4'-hydroxyflavone (1a) >40>40>40>40
5,6,7,3',4'-pentamethoxyflavone (sinensetin, 1b) 28.3235.4131.5638.29
5,6,7-trimethoxy-3',4'-methylenedioxyflavone (1c) 18.5321.3419.8725.16
5,4'-dihydroxy-6,7-dimethoxyflavone (cirsimaritin, 3a) 15.2118.9317.4222.08
5-hydroxy-6,7,3',4'-tetramethoxyflavone (5-demethylsinensetin, 3b) 10.8614.2712.5516.91
Compound 3c 5.308.767.129.84

Experimental Protocols

Herein are detailed protocols for key experiments to assess the anti-proliferative and apoptotic effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Following treatment with this compound for the desired time, harvest the cells (including both adherent and floating cells). Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or follow the kit manufacturer's instructions).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[9]

Materials:

  • Treated and control cells

  • Cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest the treated cells and wash them with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins (Bcl-2, Bax).[10][11][12]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[13][14]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways potentially affected by this compound and the general experimental workflows.

cluster_workflow Experimental Workflow for Assessing Anti-proliferative Effects start Start: Treat Cancer Cells with this compound viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle western_blot Western Blot Analysis start->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis cluster_pathway Proposed Intrinsic Apoptosis Pathway Modulated by this compound flavone This compound bcl2 Bcl-2 (Anti-apoptotic) flavone->bcl2 Inhibition bax Bax (Pro-apoptotic) flavone->bax Activation bcl2->bax Inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito Induces cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cluster_cell_cycle Potential Mechanism of Cell Cycle Arrest flavone This compound cdk_cyclin CDK-Cyclin Complexes (e.g., CDK1/Cyclin B1) flavone->cdk_cyclin Inhibition cell_cycle_arrest Cell Cycle Arrest flavone->cell_cycle_arrest Induces g2m_transition G2/M Transition cdk_cyclin->g2m_transition Promotes g2m_transition->cell_cycle_arrest

References

Apoptosis Induction by 5,7,8-Trimethoxyflavone In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent scientific investigations have highlighted the potential of polymethoxyflavones (PMFs) as potent inducers of apoptosis in various cancer cell lines. Among these, 5,7,8-Trimethoxyflavone has emerged as a compound of interest. This document provides a comprehensive overview of the in vitro application of this compound for inducing apoptosis. It includes detailed experimental protocols, a summary of quantitative data from relevant studies, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Quantitative Data Summary

The pro-apoptotic efficacy of this compound and its derivatives has been quantified across various cancer cell lines. The following tables summarize key findings, including IC50 values and the effects on crucial apoptotic markers.

Table 1: Cytotoxicity of Methoxyflavone Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 Value (µM)Exposure Time (h)
5,7,4'-TrimethoxyflavoneSNU-16MTT-24, 48
5-hydroxy 3',4',7-trimethoxyflavoneMCF-7MTTNot specified24, 48
5,7-DimethoxyflavoneHepG2MTT25Not specified
A series of 5,6,7-trimethoxyflavonesAspc-1, HCT-116, HepG-2, SUN-5CTG5.30 (for compound 3c in Aspc-1)Not specified

Note: Data for this compound is limited; values for structurally similar compounds are provided for context.

Table 2: Modulation of Apoptotic Markers by Methoxyflavones

CompoundCell LineMarkerEffect
5,7,4'-TrimethoxyflavoneSNU-16Caspase-3, PARPActivation, Degradation[1]
5-hydroxy 3',4',7-trimethoxyflavoneMCF-7p53, Bcl-2, Bax, Cleaved PARPModulation of expression[2]
5,7,4'-TrimethoxyflavoneHCT-15Caspase-3Increased activity[3]
5,7-DimethoxyflavoneHepG2ROS, ΔΨmIncreased production, Reduced potential[4]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess apoptosis induction by this compound.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), HCT-15 (colorectal cancer), or others as relevant to the research question.

  • Culture Medium: Use appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for protein analysis).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the stock solution to desired final concentrations in the culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • Treat cells for specified time points (e.g., 24, 48, 72 hours).

Cytotoxicity Assay (MTT Assay)
  • Seed cells (5 x 10³ cells/well) in a 96-well plate and treat with various concentrations of this compound.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC/PI Staining
  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of this compound-induced apoptosis.

G cluster_0 Experimental Workflow A Cell Seeding & Treatment (this compound) B Cytotoxicity Assay (MTT) A->B C Apoptosis Quantification (Annexin V/PI) A->C D Protein Expression Analysis (Western Blot) A->D E Data Analysis & Interpretation B->E C->E D->E

Caption: General experimental workflow for in vitro analysis.

G cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade TMF This compound Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulation) TMF->Bcl2 inhibits Bax Bax (Pro-apoptotic) (Up-regulation) TMF->Bax activates Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptotic signaling pathway.

References

Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with 5,7,8-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant interest in cancer research due to their potential anti-proliferative and chemopreventive properties.[1][2][3] Among these, polymethoxyflavones (PMFs) are noted for their enhanced metabolic stability and bioavailability. 5,7,8-Trimethoxyflavone is a specific PMF whose effects on the cell cycle are of interest for its potential as an anticancer agent. Related methoxyflavones have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4] For instance, 5,7-dimethoxyflavone (B190784) has been observed to cause cell cycle arrest at the Sub-G1 phase in liver cancer cells, and 5-methoxyflavanone (B39959) can induce a G2/M phase arrest in colon cancer cells.[3][4]

These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using propidium (B1200493) iodide (PI) staining followed by flow cytometry. This technique allows for the quantitative analysis of DNA content, which in turn reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle of the Assay

Cell cycle analysis by flow cytometry is a widely used technique to assess the DNA content of a cell population.[5] Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[6] By treating cells with PI, the amount of incorporated dye is directly proportional to the amount of DNA. Thus, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. To ensure that only DNA is stained, treatment with Ribonuclease A (RNase A) is necessary to eliminate PI binding to double-stranded RNA.[6][7]

Data Presentation

The following table represents hypothetical data from a cell cycle analysis experiment where a human cancer cell line (e.g., MCF-7 breast cancer cells) was treated with varying concentrations of this compound for 48 hours.

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Cells in Sub-G1 (Apoptosis)
Vehicle Control0 (DMSO)65.2 ± 3.120.5 ± 1.814.3 ± 1.51.1 ± 0.3
This compound1060.1 ± 2.818.2 ± 1.621.7 ± 2.02.5 ± 0.5
This compound2545.3 ± 2.515.7 ± 1.439.0 ± 2.98.9 ± 1.1
This compound5030.8 ± 2.210.1 ± 1.059.1 ± 3.415.6 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

G cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition and Analysis cell_culture Seed and Culture Cells treatment Treat with this compound cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fix Cells in 70% Ethanol (B145695) harvest->fixation wash_pbs Wash with PBS fixation->wash_pbs rnase RNase A Treatment wash_pbs->rnase pi_stain Stain with Propidium Iodide rnase->pi_stain flow_cytometry Acquire Data on Flow Cytometer pi_stain->flow_cytometry gating Gate Singlet Population flow_cytometry->gating analysis Analyze Cell Cycle Distribution gating->analysis

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Materials and Reagents
  • Cell Line: Appropriate human cancer cell line (e.g., MCF-7, HCT116, HepG2)

  • This compound: Stock solution in DMSO

  • Cell Culture Medium: As required for the specific cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile

  • Ethanol: 70% (v/v) in deionized water, ice-cold

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 0.1% (v/v) Triton X-100

    • 0.1% (w/v) Sodium Citrate

    • in PBS

  • RNase A Solution: 100 µg/mL in PBS

  • Flow Cytometry Tubes

  • Microcentrifuge Tubes

  • Cell Culture Plates/Flasks

Protocol for Cell Culture and Treatment
  • Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound used.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol for Cell Staining with Propidium Iodide
  • Cell Harvesting:

    • For adherent cells, aspirate the medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Collect the cell suspension in a 15 mL conical tube.

    • For suspension cells, directly collect the cell suspension.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.

  • Fixation:

    • Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in the residual PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[7][8] This ensures proper fixation and minimizes cell clumping.[7][8]

    • Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.[7][8]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the more buoyant fixed cells.[7]

    • Carefully aspirate the ethanol supernatant.

    • Wash the cell pellet twice with cold PBS.[7][9]

    • Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for 5-10 minutes at room temperature to ensure only DNA is stained.[7]

    • Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[7]

    • Incubate for 15-30 minutes at room temperature in the dark.

Flow Cytometry Analysis
  • Data Acquisition: Analyze the stained cells on a flow cytometer. Use a laser excitation at 488 nm and collect the PI fluorescence signal in the appropriate channel (typically around 600 nm).[6]

  • Gating Strategy:

    • Acquire at least 10,000 singlet cell events.

    • Use a dot plot of the forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on the singlet population and exclude doublets and cell aggregates.

    • Use a dot plot of the PI fluorescence area versus height or width to further refine the singlet gate.[9]

  • Data Analysis:

    • Generate a histogram of the PI fluorescence intensity for the singlet cell population.

    • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Quantify the population of cells with DNA content less than 2n (Sub-G1), which is indicative of apoptotic cells with fragmented DNA.

Potential Signaling Pathway

Based on studies of related flavonoids, this compound may induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins. Flavonoids have been shown to influence pathways involving p53, cyclins, cyclin-dependent kinases (CDKs), and the NF-κB pathway.[10][11] For example, an increase in p53 can lead to the upregulation of p21, a CDK inhibitor, which can cause cell cycle arrest.

G cluster_pathway Potential Cellular Response TMF This compound p53 p53 Activation TMF->p53 may induce p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis induces CDK_Cyclin CDK/Cyclin Inhibition p21->CDK_Cyclin inhibits G2M_Arrest G2/M Phase Arrest CDK_Cyclin->G2M_Arrest leads to

Caption: Potential signaling pathway for this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High CVs in G0/G1 and G2/M peaks - Inconsistent staining- Cell clumping- Low sample concentration- Ensure thorough mixing during staining.- Add ethanol dropwise while vortexing during fixation.- Use a cell strainer before analysis.- Analyze at a low flow rate.
No clear G2/M peak - Insufficient cell number- Cells are not proliferating- Ensure a sufficient number of events are collected.- Use a healthy, actively dividing cell culture.
Excessive debris in the histogram - High percentage of dead cells- Harsh cell handling- Handle cells gently during harvesting and washing.- Use a viability dye to exclude dead cells from the analysis if necessary.
Shift in all cell cycle peaks - Instrument settings changed- Dye concentration is off- Calibrate the flow cytometer with beads before each experiment.- Prepare fresh staining solutions and ensure accurate pipetting.

References

Application Notes and Protocols: 5,7,8-Trimethoxyflavone for In Vivo Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vivo efficacy of 5,7,8-Trimethoxyflavone in animal models of inflammation. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory properties of this compound.

Introduction

This compound is a naturally occurring polymethoxyflavonoid that has garnered interest for its potential therapeutic properties. Emerging research suggests that this compound may exert significant anti-inflammatory effects, primarily through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are critical regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. While direct in vivo quantitative data for this compound is still emerging, studies on structurally similar trimethoxyflavonoids provide strong evidence for its potential efficacy in various animal models of inflammation.

Quantitative Data Summary

The following tables summarize quantitative data from a study on 5,7,4'-trimethoxyflavanone, a structurally similar compound, in a lipopolysaccharide (LPS)-challenged rat model of intestinal inflammation. This data is presented to be representative of the potential effects of this compound.

Table 1: Effect of Trimethoxyflavanone on Serum Inflammatory Cytokines in LPS-Challenged Rats

Treatment GroupDoseTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Vehicle)-Normal BaselineNormal BaselineNormal Baseline
LPS1 mg/kgSignificantly ElevatedSignificantly ElevatedSignificantly Elevated
LPS + TMF1 mg/kg + 75 mg/kgSignificantly Reduced vs. LPSSignificantly Reduced vs. LPSSignificantly Reduced vs. LPS
TMF alone75 mg/kgNo Significant Difference vs. ControlNo Significant Difference vs. ControlNo Significant Difference vs. Control

Data is derived from a study on 5,7,4'-trimethoxyflavanone and is intended for illustrative purposes.[1]

Table 2: Effect of Trimethoxyflavanone on Intestinal Tissue NF-κB Pathway Activation in LPS-Challenged Rats

Treatment GroupDoseNF-κB Protein Expression
Control (Vehicle)-Basal Level
LPS1 mg/kgSignificantly Increased
LPS + TMF1 mg/kg + 75 mg/kgSignificantly Reduced vs. LPS
TMF alone75 mg/kgNo Significant Difference vs. Control

Data is derived from a study on 5,7,4'-trimethoxyflavanone and is intended for illustrative purposes.[1]

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli such as LPS, these pathways trigger the transcription of genes encoding pro-inflammatory cytokines and enzymes. By blocking these pathways, this compound can effectively suppress the inflammatory cascade.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Cellular Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines TMF This compound TMF->MAPK TMF->NFkB Inflammation Inflammation Cytokines->Inflammation G start Start: Acclimatize Mice grouping Randomize into Groups (Vehicle, LPS, Treatment) start->grouping dosing Administer 5,7,8-TMF or Vehicle grouping->dosing lps_challenge Inject LPS (i.p.) dosing->lps_challenge monitoring Monitor for Clinical Signs lps_challenge->monitoring sampling Collect Blood & Tissues monitoring->sampling analysis Analyze Cytokines (ELISA) & Tissue Markers sampling->analysis end End analysis->end G start Start: Acclimatize Rats baseline Measure Baseline Paw Volume start->baseline grouping Randomize into Groups baseline->grouping dosing Administer 5,7,8-TMF or Vehicle grouping->dosing carrageenan Inject Carrageenan into Paw dosing->carrageenan measure Measure Paw Volume (hourly for 5h) carrageenan->measure calculate Calculate % Inhibition of Edema measure->calculate end End calculate->end

References

Investigating the Neuroprotective Potential of 5,7,8-Trimethoxyflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxyflavone, also known as Norwogonin 5,7,8-trimethyl ether, is a flavonoid that has demonstrated notable anti-inflammatory properties.[1][2] Its potential as a neuroprotective agent stems from the critical role of neuroinflammation in the pathogenesis of various neurodegenerative diseases. Activated microglia, the primary immune cells of the central nervous system, release a barrage of inflammatory mediators, including nitric oxide (NO), which can lead to neuronal damage and death.[3][4] This document provides a comprehensive guide for investigating the neuroprotective effects of this compound, with a focus on its anti-neuroinflammatory activity. The provided protocols and application notes are designed to facilitate research into its mechanisms of action and to guide its development as a potential therapeutic for neurodegenerative disorders.

Rationale for Neuroprotection

While direct studies on the neuroprotective effects of this compound are emerging, its established anti-inflammatory activity provides a strong basis for its investigation in this area. The overproduction of nitric oxide by activated microglia is a key contributor to neuronal damage in neuroinflammatory conditions.[3][4] this compound has been shown to inhibit NO production in macrophage cell lines, suggesting a similar effect may occur in microglia.[1] Furthermore, the structurally related flavonoid, wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone), has been demonstrated to be neuroprotective by inhibiting the inflammatory activation of microglia.[5][6]

Key Signaling Pathways

The neuroprotective effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in inflammation and cell survival. Based on the known activities of related flavonoids, the investigation of this compound could focus on pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression, including the inducible nitric oxide synthase (iNOS).

G cluster_0 Microglial Cell Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) NF-kB Pathway NF-kB Pathway Inflammatory Stimulus (LPS)->NF-kB Pathway Activates This compound This compound This compound->NF-kB Pathway Inhibits iNOS Expression iNOS Expression NF-kB Pathway->iNOS Expression Induces Nitric Oxide (NO) Nitric Oxide (NO) iNOS Expression->Nitric Oxide (NO) Produces Neuronal Damage Neuronal Damage Nitric Oxide (NO)->Neuronal Damage Contributes to

Figure 1: Proposed anti-neuroinflammatory mechanism of this compound.

Data Presentation

The following table summarizes the known anti-inflammatory activity of this compound. This data can serve as a reference for designing experiments to evaluate its neuroprotective potential.

CompoundCell LineAssayEndpointResult
This compoundRAW 264.7 MacrophagesNitric Oxide ProductionInhibition of LPS-induced NOIC50: 39.1 μM[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity

This protocol details the methodology for evaluating the ability of this compound to inhibit the production of nitric oxide in a microglial cell line.

Objective: To determine the dose-dependent effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

  • BV2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Sulfanilamide solution, N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution, and phosphoric acid)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the compound for 2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of sulfanilamide (B372717) solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-treated control.

G Seed BV2 Cells Seed BV2 Cells Pre-treat with 5,7,8-TMF Pre-treat with 5,7,8-TMF Seed BV2 Cells->Pre-treat with 5,7,8-TMF 24h Stimulate with LPS Stimulate with LPS Pre-treat with 5,7,8-TMF->Stimulate with LPS 2h Incubate Incubate Stimulate with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance (540nm) Measure Absorbance (540nm) Griess Assay->Measure Absorbance (540nm) Data Analysis Data Analysis Measure Absorbance (540nm)->Data Analysis

Figure 2: Experimental workflow for assessing anti-neuroinflammatory activity.

Protocol 2: Assessment of Neuroprotection in a Co-culture Model

This protocol describes a method to evaluate the direct neuroprotective effects of this compound against microglia-mediated neuronal injury.

Objective: To determine if this compound can protect neurons from toxicity induced by activated microglia.

Materials:

  • BV2 murine microglial cells

  • SH-SY5Y human neuroblastoma cells (or primary neurons)

  • Co-culture medium (e.g., DMEM/F12)

  • LPS

  • This compound

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • 24-well cell culture plates with inserts (0.4 µm pore size)

Procedure:

  • Neuronal Cell Seeding: Seed SH-SY5Y cells in the bottom of a 24-well plate at an appropriate density.

  • Microglial Cell Seeding: Seed BV2 cells on the culture inserts.

  • Co-culture Assembly: Once both cell types have adhered, place the inserts containing BV2 cells into the wells with the SH-SY5Y cells.

  • Treatment and Stimulation:

    • Add this compound to the co-culture medium at various concentrations.

    • After 2 hours of pre-treatment, add LPS (1 µg/mL) to the medium to activate the microglia.

  • Incubation: Co-culture the cells for 48-72 hours.

  • Assessment of Neuronal Viability:

    • Remove the inserts containing the BV2 cells.

    • Perform a cell viability assay on the SH-SY5Y cells in the bottom of the wells according to the manufacturer's instructions.

  • Data Analysis: Quantify neuronal viability and determine the protective effect of this compound.

G cluster_0 Well Bottom cluster_1 Insert Neuronal Cells (SH-SY5Y) Neuronal Cells (SH-SY5Y) Microglial Cells (BV2) Microglial Cells (BV2) Microglial Cells (BV2)->Neuronal Cells (SH-SY5Y) Co-culture Released Factors (e.g., NO) Released Factors (e.g., NO) Microglial Cells (BV2)->Released Factors (e.g., NO) Activation LPS + 5,7,8-TMF LPS + 5,7,8-TMF LPS + 5,7,8-TMF->Microglial Cells (BV2) Released Factors (e.g., NO)->Neuronal Cells (SH-SY5Y) Toxicity 5,7,8-TMF 5,7,8-TMF 5,7,8-TMF->Microglial Cells (BV2) Inhibition of Activation

Figure 3: Co-culture model for assessing neuroprotection.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses anti-inflammatory properties that are highly relevant to the field of neuroprotection. The protocols outlined in this document provide a solid framework for researchers to investigate its potential in mitigating neuroinflammation-mediated neuronal damage. Future research should focus on elucidating the precise molecular targets of this compound within neuroinflammatory signaling cascades and validating its efficacy in in vivo models of neurodegenerative diseases. Such studies will be crucial in advancing the development of this promising compound as a novel therapeutic agent.

References

Application Note: Quantification of 5,7,8-Trimethoxyflavone in Plant Extracts Using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxyflavone is a naturally occurring methoxyflavone found in various plant species, notably in the rhizomes of Kaempferia parviflora (black ginger). Methoxyflavones, a subclass of flavonoids, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities. Accurate and precise quantification of this compound in plant extracts and derived products is essential for quality control, standardization, and to support further pharmacological and toxicological research. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound in plant materials.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried, Powdered Plant Material extraction Ultrasound-Assisted Extraction plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_system HPLC-UV/DAD System filtration->hplc_system Inject Sample separation Reversed-Phase C18 Column hplc_system->separation detection UV Detection separation->detection calibration_curve Calibration Curve Generation detection->calibration_curve Peak Area Data quantification Quantification of this compound calibration_curve->quantification method_validation cluster_specificity Specificity Parameters cluster_linearity Linearity Parameters cluster_accuracy Accuracy Parameters cluster_precision Precision Parameters cluster_lod_loq Sensitivity Parameters method_validation HPLC Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq peak_purity Peak Purity (DAD) resolution Resolution from other components correlation_coefficient Correlation Coefficient (R²) calibration_curve Calibration Curve recovery_studies Spike and Recovery Studies repeatability Intra-day Precision (RSD%) intermediate_precision Inter-day Precision (RSD%) signal_to_noise Signal-to-Noise Ratio

Application Note: A Validated HPLC-UV Method for the Quantitative Determination of 5,7,8-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,7,8-Trimethoxyflavone is a polymethoxyflavone (PMF) found in certain plant species. PMFs are a class of flavonoids that have garnered significant interest in pharmaceutical research due to their potential biological activities. To support research and development, a reliable and validated analytical method for the quantification of this compound in various matrices is essential. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range.

Experimental

A robust and reliable HPLC-UV method was developed and validated for the quantitative analysis of this compound. The chromatographic separation was achieved on a C18 column with a gradient elution program.

Chromatographic Conditions

ParameterValue
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 90% A; 5-13 min, 85% A; 13-40 min, 70% A; 40-50 min, 50% A; 50-60 min, 0% A[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 324 nm[2]
Internal Standard Tricin[2]

Method Validation

The developed HPLC method was validated according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank sample (diluent), a standard solution of this compound, and a sample matrix to demonstrate the absence of interference at the retention time of the analyte. The peak for this compound was well-resolved from other components.

Linearity

The linearity of the method was determined by preparing and analyzing a series of standard solutions of this compound at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration of the analyte.

ParameterResult
Linearity Range 1.0 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Accuracy

The accuracy of the method was determined by a recovery study. Known amounts of this compound were spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
1098.51.2
5099.20.8
90101.10.5

Precision

The precision of the method was evaluated by performing intra-day and inter-day precision studies. Intra-day precision was determined by analyzing six replicate samples of the same concentration on the same day. Inter-day precision was determined by analyzing the same samples on three different days. The results are expressed as the percentage relative standard deviation (% RSD).

Concentration (µg/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
50< 2.0< 3.0

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

Protocols

1. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol (B129727) in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 100 µg/mL.

3. Sample Preparation

  • For solid samples, accurately weigh a suitable amount of the homogenized sample.

  • Extract the analyte using an appropriate solvent (e.g., methanol) with the aid of sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the table above.

  • Inject 10 µL of the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

5. Quantification

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh Standard Dissolve Dissolve in Methanol Standard->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Inject Inject Sample/Standard Dilute->Inject Sample Weigh Sample Extract Extract with Solvent Sample->Extract Filter Filter Extract Extract->Filter Filter->Inject HPLC HPLC System (C18 Column, UV Detector) Separate Chromatographic Separation HPLC->Separate Inject->HPLC Detect UV Detection at 324 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate CalCurve Construct Calibration Curve Integrate->CalCurve Quantify Quantify Analyte Integrate->Quantify CalCurve->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Method_Validation_Pathway Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Key parameters for HPLC method validation.

References

Unlocking Nature's Potent Anti-Inflammatory Agents: Detailed Protocols for Polymethoxyflavone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the quest for novel therapeutic agents, polymethoxyflavones (PMFs), a unique class of flavonoids predominantly found in citrus peels and certain medicinal plants, have garnered significant scientific attention.[1][2] Renowned for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties, the efficient extraction of these high-value compounds is a critical step for research and development.[1][3][4][5] This document provides detailed application notes and protocols for various extraction methods of PMFs from plant materials, tailored for researchers, scientists, and drug development professionals.

Polymethoxyflavones, such as nobiletin (B1679382) and tangeretin, are characterized by multiple methoxy (B1213986) groups on their flavone (B191248) backbone, which enhances their bioavailability.[2] These compounds are abundant in the by-products of the citrus processing industry, presenting a sustainable source for drug discovery and functional food development.[1][5] This guide offers a comparative overview of different extraction techniques, enabling researchers to select the most suitable method based on their specific needs and available resources.

Comparative Analysis of Extraction Methodologies

The selection of an appropriate extraction method is paramount for maximizing the yield and purity of PMFs. The choice depends on factors such as the plant matrix, the polarity of the target compounds, and the desired scale of production. The following table summarizes quantitative data from various studies on different extraction methods for PMFs.

Plant MaterialExtraction MethodSolvent/ModifierTemperatureTimeYield/Key FindingsReference
Citrus sinensis (Orange Peel)Supercritical Fluid Extraction (SFE)Supercritical CO₂ with 85% Ethanol (B145695)80°CNot SpecifiedOptimized for Nobiletin and Tangeretin extraction.[1]
Kaempferia parviflora (Black Ginger)Ultrasound-Assisted Extraction (UAE)95% (v/v) EthanolNot Specified15.99 minOptimized for total methoxyflavone content (327.25 mg/g of extract).[6]
Kaempferia parviflora (Black Ginger)Ultrasound-Assisted Extraction (UAE)54.24% (v/v) EthanolNot Specified25.25 minOptimized for total extraction yield (16.95%).[6]
Citrus unshiu (Satsuma Mandarin)Microwave-Assisted Extraction (MAE)70% Ethanol110°C15 minHigh yield of total phenolic content.
Citrus reticulata (Mandarin)Ultrasound-Assisted Extraction (UAE)80% Methanol (B129727)Not SpecifiedNot SpecifiedHighest concentration of Total Phenolic Content (3248 mg GAE/100 g).[7]
Citrus grandis (Pomelo)Ultrasound-Assisted Extraction (UAE)80% Ethanol60°C7.5 minHighest Total Phenolic Content (9.05 mg GAE/g DM).[8]
Citrus sinensis (Orange Peel)Ultrasound-Assisted Extraction (UAE)4:1 (v/v) Ethanol:Water40°CNot SpecifiedOptimized for high total phenolic content (275.8 mg GAE/100g FW).[9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods for extracting polymethoxyflavones from plant materials.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of PMFs from Citrus Peel

This protocol is effective for extracting polyphenols, including PMFs, from orange peels.[1]

Materials and Equipment:

  • Dried and powdered citrus peels

  • Ethanol (reagent grade)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • 250 mL flasks

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Freeze-dryer (optional)

  • Centrifuge (optional)

Procedure:

  • Sample Preparation: Weigh 10 g of dried citrus peel powder and place it into a 250 mL flask.[1]

  • Solvent Preparation: Prepare a 4:1 (v/v) mixture of ethanol and water.[1]

  • Extraction: Add 100 mL of the solvent mixture to the flask containing the peel powder.[1]

  • Sonication: Place the flask in an ultrasonic bath and sonicate the mixture for 30-60 minutes.[1]

  • Separation: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. For a finer separation, the mixture can be centrifuged before filtration.[1]

  • Solvent Removal: Concentrate the filtered extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C to remove the ethanol.[1]

  • Storage: The resulting crude PMF extract can be freeze-dried for long-term storage or stored at -20°C for further analysis.[1]

Protocol 2: Microwave-Assisted Extraction (MAE) of PMFs from Citrus Peel

MAE is a rapid and efficient method for extracting PMFs.

Materials and Equipment:

  • Dried and powdered citrus peels

  • Methanol (reagent grade)

  • Microwave extraction system

  • Round-bottom flask

  • Condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place 5 g of dried citrus peel powder into a round-bottom flask.[1]

  • Solvent Addition: Add 50 mL of methanol to the flask.[1]

  • Microwave Setup: Place the flask in the microwave extraction system and attach a condenser.

  • Microwave Irradiation: Set the microwave power to 400 W and the extraction time to 10 minutes.

  • Cooling and Filtration: Allow the mixture to cool to room temperature, then filter the extract to separate the solid residue.[1]

  • Solvent Removal: Evaporate the methanol from the filtrate using a rotary evaporator.[1]

  • Storage: Store the dried crude extract in a desiccator or at low temperatures.[1]

Protocol 3: Supercritical Fluid Extraction (SFE) of PMFs from Citrus Peel

SFE is a green extraction technique that uses supercritical CO₂ as the solvent.

Materials and Equipment:

  • Dried and powdered citrus peels

  • Supercritical fluid extractor

  • High-purity carbon dioxide (CO₂)

  • Ethanol (as a modifier)

  • Collection vials

Procedure:

  • Sample Loading: Load the extraction vessel of the SFE system with a known quantity of dried citrus peel powder (e.g., 20 g).[1]

  • System Parameters: Set the extraction temperature to 80°C and the pressure to 30 MPa.[1]

  • Modifier Introduction: Introduce ethanol as a modifier at a concentration of 85%. The modifier is crucial for efficiently extracting the slightly polar PMFs.[1]

  • Extraction: Begin the extraction process. The supercritical fluid will pass through the citrus peel matrix, dissolving the PMFs.[1]

  • Collection: The PMF-rich extract is separated from the supercritical fluid in the collection vessel as the pressure is reduced. Collect the extract in a vial.[1]

  • Drying and Storage: Any residual ethanol can be removed under a stream of nitrogen. Store the final extract at -20°C.[1]

Visualizing Experimental Workflows and Biological Pathways

To further aid in the understanding of the extraction processes and the biological relevance of PMFs, the following diagrams illustrate a general experimental workflow and a key signaling pathway modulated by these compounds.

G General Workflow for PMF Extraction and Purification A Plant Material (e.g., Citrus Peel) B Drying and Grinding A->B C Extraction (UAE, MAE, SFE, etc.) B->C D Filtration / Centrifugation C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude PMF Extract E->F G Purification (Chromatography) F->G H Pure PMFs G->H I Analysis (HPLC, LC-MS) H->I

A generalized workflow for the extraction and purification of PMFs.

Polymethoxyflavones have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.[10] One of the most significant is the NF-κB pathway, which plays a central role in the inflammatory response.

G Inhibitory Effect of PMFs on the NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocation IkB_NFkB->IkB degradation of IκBα IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes transcription PMFs Polymethoxyflavones PMFs->IKK inhibit

PMFs can inhibit inflammatory signaling pathways.

Conclusion

The extraction of polymethoxyflavones from plant materials is a rapidly evolving field, with modern techniques offering significant advantages in terms of efficiency, yield, and environmental impact over traditional solvent extraction methods.[1] The protocols and data presented here provide a comprehensive resource for researchers to effectively isolate these promising bioactive compounds. Further research into the optimization of these extraction processes and the elucidation of the mechanisms of action of PMFs will undoubtedly pave the way for their development as next-generation therapeutic agents.[10]

References

Formulation of 5,7,8-Trimethoxyflavone for Enhanced In Vivo Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,8-Trimethoxyflavone, a polymethoxylated flavone, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory properties. However, its poor aqueous solubility presents a major hurdle for effective in vivo delivery, limiting its bioavailability and therapeutic efficacy. This document provides detailed application notes and experimental protocols for the formulation of this compound into nano-sized delivery systems, specifically nanoemulsions and solid lipid nanoparticles (SLNs), to enhance its systemic absorption. Furthermore, it outlines methods for the physicochemical characterization of these formulations and their in vivo pharmacokinetic evaluation. The provided protocols and data aim to guide researchers in overcoming the delivery challenges associated with this promising hydrophobic compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. Due to the limited availability of experimental data for this specific flavone, some properties are predicted or inferred from closely related analogs like 5,7-dimethoxyflavone (B190784).

Table 1: Physicochemical Properties of Methoxyflavones

PropertyThis compound5,7-Dimethoxyflavone (for comparison)Implication for Bioavailability
Molecular Formula C₁₈H₁₆O₅C₁₇H₁₄O₄-
Molecular Weight 312.32 g/mol 282.29 g/mol High molecular weight can limit passive diffusion.
Appearance Solid (predicted)Solid[1]Relevant for handling and processing.
Melting Point Not available154 °C[1]Important for formulation methods involving heat.
Aqueous Solubility Poor (predicted)PoorA primary barrier to oral bioavailability.
Solubility in Organic Solvents Soluble in DMSO, ethanol, polyethylene (B3416737) glycol (predicted)Soluble in DMSOEssential for preparing the initial drug solution for formulation.
LogP (predicted) ~3.0-4.02.2[1]Indicates high lipophilicity, favoring membrane permeability but contributing to poor aqueous solubility.

Formulation Strategies for Enhanced Bioavailability

To overcome the poor aqueous solubility of this compound, two nanotechnology-based formulation approaches are presented: nanoemulsions and solid lipid nanoparticles (SLNs). These formulations can increase the surface area for dissolution, improve solubility, and enhance absorption.

Nanoemulsion Formulation

Nanoemulsions are kinetically stable colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. They offer a promising approach for the oral delivery of hydrophobic drugs.

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, oleic acid) at a concentration of 1-10 mg/mL. Gentle heating may be applied to facilitate dissolution.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Polysorbate 20) and a co-surfactant (e.g., Transcutol HP, PEG 400). A common ratio is 2-5% w/v for the surfactant and 1-2% w/v for the co-surfactant.

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while continuously stirring at high speed (e.g., 1000-2000 rpm) using a magnetic stirrer for 15-30 minutes to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 15,000-20,000 psi) for 5-10 cycles. The temperature should be controlled to prevent drug degradation.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Solid Lipid Nanoparticle (SLN) Formulation

SLNs are colloidal carriers with a solid lipid core that can encapsulate lipophilic drugs. They combine the advantages of polymeric nanoparticles and liposomes.

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) at a temperature 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.

  • Emulsification: Disperse the hot lipid phase in the hot aqueous surfactant solution under high-speed stirring (e.g., 5000-10,000 rpm) for 5-10 minutes to form a hot oil-in-water emulsion.

  • Homogenization: Immediately subject the hot emulsion to high-pressure homogenization at the same elevated temperature for 3-5 cycles.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, and drug loading.

Physicochemical Characterization of Formulations

Table 2: Key Characterization Parameters for Nanoparticle Formulations

ParameterMethodAcceptance Criteria
Particle Size & PDI Dynamic Light Scattering (DLS)50 - 200 nm, PDI < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)> ±20 mV for stability
Encapsulation Efficiency (%) Ultracentrifugation followed by HPLC> 80%
Drug Loading (%) Ultracentrifugation followed by HPLC1 - 10%
Morphology Transmission Electron Microscopy (TEM)Spherical, uniform particles

In Vivo Pharmacokinetic Evaluation

The in vivo performance of the developed formulations should be assessed in a suitable animal model, such as rodents.

Experimental Protocol: Oral Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Dosing: Administer the this compound formulations (nanoemulsion or SLN) and a control suspension (e.g., in 0.5% carboxymethylcellulose) orally via gavage at a dose of 10-50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.

Table 3: Representative Pharmacokinetic Parameters of an Orally Administered Polymethoxyflavone (5,7-Dimethoxyflavone) in Mice (10 mg/kg) [2]

ParameterValueUnit
Cmax 1870 ± 1190ng/mL
Tmax ~0.5h
AUC₀-t 532 ± 165h*ng/mL
t₁/₂ 3.40 ± 2.80h
CL/F 20.2 ± 7.5L/h/kg
Vd/F 90.1 ± 62.0L/kg

Note: This data is for 5,7-dimethoxyflavone and serves as an example. Actual values for this compound formulations will need to be experimentally determined.

Analytical Methodology

Protocol: Quantification of this compound in Plasma by HPLC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., another flavonoid not present in the sample).

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor and product ion transitions for this compound and the internal standard by direct infusion.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

    • Quantify the analyte concentration in the study samples by interpolating from the calibration curve.

Signaling Pathways and Experimental Workflows

Polymethoxyflavones are known to exert their biological effects by modulating various signaling pathways. The enhanced delivery of this compound is expected to potentiate its activity on these pathways.

G cluster_formulation Formulation Workflow TMF This compound Pre_emulsion Pre-emulsion TMF->Pre_emulsion Lipid Lipid/Oil Lipid->Pre_emulsion Surfactant Surfactant/Co-surfactant Aq_phase Aqueous Phase Surfactant->Aq_phase Aq_phase->Pre_emulsion HPH High-Pressure Homogenization Pre_emulsion->HPH Nanoformulation Nanoemulsion or SLN HPH->Nanoformulation

Formulation Workflow Diagram.

G cluster_absorption Enhanced Absorption Mechanism Nanoformulation Nano-formulated This compound GI_tract Gastrointestinal Tract Nanoformulation->GI_tract Oral Administration Epithelium Intestinal Epithelium GI_tract->Epithelium Enhanced Dissolution & Permeation Systemic_Circulation Systemic Circulation Epithelium->Systemic_Circulation Bioavailability Increased Bioavailability Systemic_Circulation->Bioavailability

Enhanced Absorption Mechanism.

G cluster_pathway Potential Anti-inflammatory Signaling Pathways TMF This compound PI3K PI3K TMF->PI3K Inhibition MAPK MAPK TMF->MAPK Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inflammation Inflammatory Response NFkB->Inflammation Suppression MAPK->NFkB

Potential Anti-inflammatory Signaling Pathways.

Conclusion

The protocols and data presented herein provide a comprehensive framework for the formulation and in vivo evaluation of this compound. By employing nanoemulsion and solid lipid nanoparticle technologies, the significant challenge of its poor aqueous solubility can be addressed, thereby enhancing its bioavailability and potential therapeutic effects. The successful application of these methods will enable researchers to further investigate the pharmacological activities of this promising natural compound in preclinical and potentially clinical settings.

References

Application of 5,7,8-Trimethoxyflavone Analogs in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. Key pathological features include oxidative stress, neuroinflammation, protein misfolding, and apoptosis. Flavonoids, a class of natural polyphenolic compounds, have garnered considerable attention for their neuroprotective properties. Among these, polymethoxyflavones (PMFs) are of particular interest due to their enhanced metabolic stability and blood-brain barrier permeability. While 5,7,8-Trimethoxyflavone itself is not extensively studied, its isomers and other PMFs have demonstrated potent anti-inflammatory, antioxidant, and anti-apoptotic effects in various in vitro and in vivo models of neurodegeneration. This document outlines the application of these related compounds in neurodegenerative disease research, providing detailed protocols and data for researchers, scientists, and drug development professionals.

Application Notes

The neuroprotective effects of trimethoxyflavone isomers and other PMFs are attributed to their ability to modulate multiple signaling pathways implicated in neurodegeneration.

1. Anti-inflammatory Effects:

Chronic neuroinflammation, mediated by microglia and astrocytes, is a hallmark of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), which contribute to neuronal damage. Several trimethoxyflavone analogs have been shown to suppress neuroinflammation by inhibiting key signaling pathways like Nuclear Factor-kappa B (NF-κB).

2. Antioxidant Activity:

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage. Methoxyflavones have been reported to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses.

3. Anti-apoptotic Effects:

Neuronal cell death is a final common pathway in neurodegenerative diseases. Trimethoxyflavone analogs have been shown to protect neurons from apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and by inhibiting caspase activity.

Quantitative Data Summary

The following tables summarize quantitative data from studies on trimethoxyflavone analogs and related PMFs in models of neurodegenerative diseases.

Table 1: In Vitro Anti-inflammatory Effects of Trimethoxyflavone Analogs

CompoundCell LineModelConcentrationEffectReference
5,7,4'-TrimethoxyflavoneBV-2 (microglia)LPS-induced inflammation10 µM~50% reduction in NO production[1]
5,7,4'-TrimethoxyflavoneBV-2 (microglia)LPS-induced inflammation10 µMSignificant reduction in TNF-α, IL-1β, IL-6 mRNA expression[1]
Nobiletin (polymethoxyflavone)BV-2 (microglia)LPS-induced inflammation10 µMInhibition of iNOS and COX-2 expression[2]

Table 2: In Vitro Antioxidant Effects of Trimethoxyflavone Analogs

CompoundCell LineModelConcentrationEffectReference
5,6,7,4'-TetramethoxyflavoneSH-SY5Y (neuroblastoma)H₂O₂-induced oxidative stress10 µM~40% increase in cell viability[1]
5,6,7,4'-TetramethoxyflavoneSH-SY5Y (neuroblastoma)H₂O₂-induced oxidative stress10 µMSignificant increase in Nrf2 nuclear translocation[1]
3,5,4'-trihydroxy-6,7,3'-trimethoxyflavoneN2a (neuroblastoma)Aβ-induced toxicity10 µMAttenuation of intracellular ROS accumulation[3]

Table 3: In Vivo Neuroprotective Effects of 5,7,4'-Trimethoxyflavone (TMF) in a Mouse Model of Alzheimer's Disease

Treatment GroupParameterResultReference
LPS + TMF (20 mg/kg)Amyloid-beta (Aβ) levels in hippocampusSignificant reduction compared to LPS group[4]
LPS + TMF (20 mg/kg)IL-1β levels in hippocampusSignificant reduction compared to LPS group[4]
LPS + TMF (20 mg/kg)TNF-α levels in hippocampusSignificant reduction compared to LPS group[4]
LPS + TMF (20 mg/kg)Spatial memory (Morris Water Maze)Improved performance compared to LPS group[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Microglial Cells

Objective: To determine the effect of a test compound (e.g., a trimethoxyflavone) on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., 5,7,4'-Trimethoxyflavone) dissolved in DMSO

  • Griess Reagent

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO) and a negative control group (no LPS).

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vitro Assessment of Antioxidant Activity (Nrf2 Activation)

Objective: To determine the effect of a test compound on the nuclear translocation of Nrf2 in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • FBS, Penicillin-Streptomycin

  • Test compound

  • Hydrogen peroxide (H₂O₂)

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture and Treatment: Culture and seed SH-SY5Y cells as described above. Treat cells with the test compound for a specified time (e.g., 6 hours), followed by exposure to H₂O₂ to induce oxidative stress.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using the BCA protein assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the nuclear Nrf2 level to Lamin B1.

Signaling Pathways and Experimental Workflow Diagrams

neuroprotective_pathways cluster_inflammation Anti-inflammatory Pathway cluster_oxidative_stress Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines TMF1 Trimethoxyflavone Analog TMF1->NFkB Inhibition ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes TMF2 Trimethoxyflavone Analog TMF2->Nrf2 Activation

Caption: Neuroprotective signaling pathways of trimethoxyflavone analogs.

experimental_workflow cluster_assays Endpoint Assays start Start: In Vitro Neuroprotection Study cell_culture Cell Culture (e.g., BV-2, SH-SY5Y) start->cell_culture treatment Treatment with Trimethoxyflavone Analog cell_culture->treatment inducer Induction of Neurotoxic Insult (e.g., LPS, H₂O₂) treatment->inducer viability Cell Viability Assay (MTT) inducer->viability inflammation Anti-inflammatory Assays (Griess, ELISA) inducer->inflammation oxidative_stress Antioxidant Assays (ROS measurement, Western Blot for Nrf2) inducer->oxidative_stress analysis Data Analysis and Interpretation viability->analysis inflammation->analysis oxidative_stress->analysis

Caption: General experimental workflow for studying neuroprotective effects.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 5,7,8-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 5,7,8-Trimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

Like other polymethoxylated flavonoids (PMFs), this compound has a chemical structure characterized by multiple methoxy (B1213986) groups and a lack of ionizable hydroxyl groups. This makes the molecule hydrophobic and non-polar, leading to low solubility in aqueous solutions. This poor solubility can significantly limit its bioavailability and therapeutic efficacy in both in vitro and in vivo studies.

Q2: What are the common experimental problems caused by the poor aqueous solubility of this compound?

The low aqueous solubility of this compound can lead to several experimental challenges:

  • Low Bioavailability: Inconsistent and low absorption in cell-based assays and animal studies.

  • Precipitation: The compound can precipitate out of solution, leading to inaccurate concentrations and unreliable results.

  • Formulation Difficulties: Challenges in preparing stable and homogenous solutions for experiments.

  • Underestimation of Biological Activity: The true therapeutic potential may be masked due to the low concentration of the compound reaching the target site.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

Several techniques can be employed to improve the aqueous solubility of this compound. These can be broadly categorized as:

  • Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent before dilution in an aqueous medium.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within cyclodextrin complexes.

  • Nanonization: Reducing the particle size to the nanometer range to increase the surface area for dissolution. This can be achieved through techniques like nanosuspension.

  • Solid Dispersion: Dispersing the compound in a solid polymer matrix to improve its dissolution rate.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers

Possible Cause: The concentration of this compound exceeds its maximum solubility in the aqueous medium.

Solutions:

StrategyRecommended Starting PointTroubleshooting Tips
Co-solvents Dissolve this compound in a minimal amount of DMSO and then dilute with the aqueous buffer.Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). If precipitation still occurs, try other co-solvents like ethanol (B145695) or PEG 400. Always include a vehicle control in your experiments.
Cyclodextrins Prepare a 1:1 molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD).If solubility is still insufficient, try increasing the molar ratio to 1:2. Ensure the complex is fully dissolved before adding to the aqueous buffer.
pH Adjustment For flavonoids with hydroxyl groups, increasing the pH can enhance solubility. However, this compound lacks ionizable protons, so this method is less likely to be effective.Monitor for compound degradation at high pH, as flavonoids can be unstable.
Issue 2: Low and Variable Efficacy in Cell-Based Assays

Possible Cause: Poor solubility leading to inconsistent bioavailability of this compound at the cellular level.

Solutions:

StrategyRecommended Starting PointTroubleshooting Tips
Nanosuspension Prepare a nanosuspension using a high-pressure homogenization or precipitation technique with a suitable stabilizer like Poloxamer 188.Particle size and stability are critical. Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Solid Dispersion Prepare a solid dispersion with a carrier like PVP K30 or Soluplus® using the solvent evaporation method.The drug-to-carrier ratio is important. Start with a 1:5 or 1:10 ratio and optimize based on dissolution studies.

Quantitative Data on Solubility Enhancement of Polymethoxylated Flavonoids

While specific quantitative data for this compound is limited, the following table provides examples of solubility enhancement achieved for similar polymethoxylated flavonoids using various techniques.

FlavonoidTechniqueCarrier/ExcipientFold Increase in SolubilityReference
NaringeninSolid DispersionPVP51.4[1]
HesperetinSolid DispersionPVP64.3[1]
KaempferolCyclodextrin ComplexationSulfobutylether-β-CD>10[2]
MyricetinCyclodextrin ComplexationDimeric β-CD33.6[2]
QuercetinCyclodextrin ComplexationDimeric β-CD12.4[2]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1). Calculate the required mass of each component.

  • Cyclodextrin Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Flavonoid Dissolution: In a separate container, dissolve the this compound in a minimal amount of ethanol.

  • Mixing: Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze-Drying: Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.

Protocol 2: Preparation of a this compound Nanosuspension

This protocol outlines the preparation of a nanosuspension of this compound using the nanoprecipitation method.

Materials:

  • This compound

  • Polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))

  • Stabilizer (e.g., Poloxamer 188)

  • Organic solvent (e.g., Acetone)

  • Anti-solvent (e.g., Deionized water)

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Dissolve the stabilizer (e.g., Poloxamer 188) in the anti-solvent (e.g., deionized water).

  • Nanoprecipitation: Place the aqueous phase on a magnetic stirrer. Inject the organic phase into the aqueous phase under constant stirring. Nanoparticles will form spontaneously.

  • Solvent Evaporation: Stir the resulting suspension at room temperature to allow for the evaporation of the organic solvent.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Signaling Pathways and Experimental Workflows

Diagram 1: General Workflow for Improving Aqueous Solubility

G A Poorly Soluble this compound B Solubility Enhancement Strategy A->B C Co-solvency B->C D Cyclodextrin Complexation B->D E Nanosuspension B->E F Solid Dispersion B->F G Characterization of Formulation C->G D->G E->G F->G H In Vitro / In Vivo Studies G->H

Caption: General workflow for enhancing the aqueous solubility of this compound.

Diagram 2: NF-κB Signaling Pathway Inhibition by Trimethoxyflavones

G cluster_cytoplasm Cytoplasm TMF This compound IKK IKK TMF->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->Inflammation Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Diagram 3: STAT Signaling Pathway Inhibition by Trimethoxyflavones

G TMF This compound JAK JAK TMF->JAK Inhibits STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Activates

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

References

5,7,8-Trimethoxyflavone solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of 5,7,8-trimethoxyflavone in DMSO and other organic solvents. Below you will find frequently asked questions, a detailed experimental protocol to determine solubility, and a troubleshooting guide to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

Q2: In which other organic solvents is this compound likely to be soluble?

A2: Based on the general properties of polymethoxyflavones, this compound is expected to be soluble in a range of organic solvents. PMFs are characterized as hydrophobic molecules with low water solubility.[1] A structurally related compound, 5-Hydroxy-3',4',7-trimethoxyflavone, has been reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Q3: Are there any general solubility trends for polymethoxyflavones (PMFs)?

A3: Yes. PMFs are known to be hydrophobic compounds with limited solubility in aqueous solutions.[1] Their solubility in organic solvents is generally good, but can be influenced by the specific substitution pattern of methoxy (B1213986) groups on the flavonoid backbone.

Solubility of Structurally Similar Flavonoids

The following table summarizes qualitative solubility information for flavonoids with similar structures to this compound. This information can be used as a general guide for solvent selection.

Compound NameSolvent(s)Reference
5-Hydroxy-3',4',7-trimethoxyflavoneChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
5,7-DimethoxyflavoneDMSO, Methanol[3]
5,7,4'-TrimethoxyflavoneDMSO[4]

Experimental Protocol: Solubility Determination by Isothermal Shake-Flask Method

This protocol outlines a reliable method for determining the solubility of this compound in a specific solvent.[5]

Materials:

  • This compound

  • Anhydrous DMSO or other organic solvent of choice

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with the same solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis spectrophotometry).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or convert it to molar solubility (mM) using the molecular weight of this compound (312.32 g/mol ).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant D->E F Dilute supernatant E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility (mg/mL or mM) G->H

Figure 1. Experimental workflow for determining the solubility of this compound.

Troubleshooting Guide

Q4: I've added this compound to my solvent, but it's not dissolving completely, even with vortexing. What should I do?

A4: This indicates that you may have exceeded the solubility limit of the compound in that solvent at the current temperature. To ensure you create a saturated solution for the solubility determination protocol, having undissolved solid is necessary. If you are trying to prepare a stock solution of a specific concentration and it is not dissolving, try the following:

  • Gentle Warming: Gently warm the solution in a water bath. Many compounds exhibit increased solubility at higher temperatures. However, be cautious of potential degradation at elevated temperatures.

  • Sonication: Use a sonicator bath to aid in the dissolution process.

  • Use a Co-solvent: If appropriate for your experiment, the addition of a small amount of a co-solvent in which the compound is more soluble might help.

Q5: My compound dissolved initially, but then a precipitate formed. Why did this happen?

A5: Precipitation can occur for several reasons:

  • Temperature Change: If the solution was warmed to dissolve the compound, it might precipitate upon cooling to room temperature. This indicates that you created a supersaturated solution.

  • Solvent Evaporation: If the container was not properly sealed, solvent evaporation could increase the concentration of the compound beyond its solubility limit.

  • Addition to an Aqueous Buffer: When adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer, the compound may precipitate out as its solubility in the aqueous environment is much lower. To avoid this, it is recommended to add the stock solution to the aqueous buffer with vigorous stirring and to ensure the final concentration of the organic solvent is low (typically <1%).

Q6: How can I be sure that my solution has reached equilibrium during the shake-flask method?

A6: To confirm that equilibrium has been reached, you can take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration of the dissolved compound. When the concentration no longer increases between time points, the solution is considered to be at equilibrium.

G Start Solubility Issue Encountered Q1 Is the compound not dissolving? Start->Q1 A1 Try gentle warming or sonication. Consider using a co-solvent. Q1->A1 Yes Q2 Did a precipitate form after initial dissolution? Q1->Q2 No End Issue Resolved A1->End A2_1 Was the solution cooled after warming? Q2->A2_1 Yes A2_1_yes You created a supersaturated solution. Maintain a constant temperature. A2_1->A2_1_yes Yes A2_2 Was the solution added to an aqueous buffer? A2_1->A2_2 No A2_1_yes->End A2_2_yes Lower the final concentration and add stock solution with vigorous stirring. A2_2->A2_2_yes Yes A2_2->End No A2_2_yes->End

Figure 2. Logical workflow for troubleshooting common solubility issues.

References

stability of 5,7,8-Trimethoxyflavone in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 5,7,8-Trimethoxyflavone in cell culture media.

Troubleshooting Guide

Issue Possible Cause Solution
Low or no biological activity observed Degradation of this compound due to improper storage or handling.Prepare fresh stock solutions in high-purity, anhydrous DMSO or ethanol (B145695). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.[1]
Inconsistent results between experiments Instability of the flavonoid in the cell culture medium.Minimize the incubation time of the flavonoid in the medium before and during the assay. Prepare working solutions immediately before use. Consider the use of a stabilizing agent, such as ascorbic acid, in your assay medium. The presence of serum in the culture medium can sometimes stabilize flavonoids through protein binding.[1]
Precipitation of the compound in aqueous solutions Low aqueous solubility of the flavonoid.Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) and consistent across all experiments, including controls.[1]
Color change of the culture medium upon adding the flavonoid pH-dependent degradation or oxidation of the flavonoid.Measure the pH of the final working solution. If necessary, adjust the pH of the buffer system to maintain a slightly acidic to neutral environment, as alkaline conditions can promote flavonoid degradation.[1]
High background signal in fluorescence-based assays Autofluorescence of the flavonoid or its degradation products.Run appropriate controls, including wells with the flavonoid alone, to measure and subtract any background fluorescence.[1]

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common cell culture media like DMEM or RPMI-1640?

A1: While specific data for this compound is limited, flavonoids, in general, can exhibit instability in cell culture media, particularly at 37°C.[1] The rate of degradation can be influenced by the medium's composition, pH, and the presence of serum.[1] It is highly recommended to assess the stability of this compound under your specific experimental conditions.

Q2: What is the best way to prepare and store this compound solutions?

A2: Based on the properties of similar polymethoxylated flavonoids, Dimethyl Sulfoxide (DMSO) or ethanol are recommended for preparing stock solutions.[1] It is crucial to use high-purity, anhydrous solvents to minimize degradation. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: Can I do anything to improve the stability of this compound in my cell culture experiments?

A3: Yes, several strategies can be employed. Minimize the pre-incubation time of the compound in the medium before adding it to the cells.[1] Preparing working solutions fresh for each experiment is ideal.[1] The addition of antioxidants like ascorbic acid to the medium can also help mitigate degradation. Furthermore, the presence of serum may enhance stability due to the binding of the flavonoid to proteins like albumin.[1]

Q4: My experiment runs for 48-72 hours. How can I ensure the compound is stable for that duration?

A4: For long-term experiments, it is crucial to determine the stability of this compound under your specific conditions. This can be achieved by conducting a time-course stability study. You would incubate the compound in your cell culture medium for the full duration of your experiment and measure its concentration at various time points using an analytical method like High-Performance Liquid Chromatography (HPLC).[1] If significant degradation is observed, you may need to consider strategies such as replenishing the medium with a fresh compound at specific intervals.

Q5: What are the potential signaling pathways affected by this compound?

A5: While direct studies on this compound are not abundant, research on similar methoxyflavones like 5,7-dimethoxyflavone (B190784) (DMF) and 5,7,4'-trimethoxyflavone (TMF) suggests potential interactions with pathways involved in neurotransmission and inflammation.[2][3] These compounds have been shown to interact with GABAA receptors (GABRA1, GABRG2) and serotonin (B10506) receptors (5-HT2A, 5-HT2B, 5-HT2C), and to reduce levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[2][3] Flavonoids as a class are known to affect various enzymes and signal transduction pathways.[4][5]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium over time using HPLC.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare a working solution of the flavonoid in the cell culture medium at the final concentration used in your assays.

  • Immediately take a sample (t=0) and store it at -80°C until analysis.[1]

  • Incubate the remaining working solution under your standard assay conditions (e.g., 37°C, 5% CO2).[1]

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours).[1]

  • Store all collected samples at -80°C until analysis.[1]

  • For HPLC analysis, thaw the samples. If the medium contains serum, precipitate proteins (e.g., by adding cold acetonitrile) and centrifuge to clarify the supernatant.[1]

  • Transfer the supernatant to autosampler vials.

  • Analyze the samples by a validated HPLC method to quantify the remaining concentration of this compound at each time point.

  • Plot the concentration of this compound versus time to determine its stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (DMSO/Ethanol) prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working sample_t0 Sample at t=0 prep_working->sample_t0 incubate Incubate at 37°C, 5% CO2 prep_working->incubate protein_precip Protein Precipitation (if serum is present) sample_t0->protein_precip sample_tx Sample at various time points (1, 2, 4, 8, 24h) incubate->sample_tx sample_tx->protein_precip hplc HPLC Analysis protein_precip->hplc data_analysis Data Analysis & Plotting hplc->data_analysis

Caption: Workflow for assessing flavonoid stability.

signaling_pathway cluster_neuro Neurotransmission cluster_inflammation Inflammation TMF This compound (and similar methoxyflavones) GABA_R GABAA Receptors (GABRA1, GABRG2) TMF->GABA_R Modulates HT_R Serotonin Receptors (5-HT2A, 5-HT2B, 5-HT2C) TMF->HT_R Modulates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) TMF->Cytokines Inhibits

Caption: Potential signaling pathways.

References

degradation products of 5,7,8-Trimethoxyflavone under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 5,7,8-Trimethoxyflavone. Due to a lack of direct experimental data on the degradation of this compound under forced conditions, this guide infers potential degradation pathways and products based on studies of structurally similar polymethoxyflavones (PMFs).

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental conditions?

A1: Based on studies of other polymethoxyflavones, the primary degradation pathways for this compound are expected to be O-demethylation and hydroxylation of the flavonoid rings. These reactions can be induced by metabolic enzymes (in vivo and in vitro) or by chemical and physical stress (forced degradation).

Q2: Which positions on the this compound molecule are most susceptible to degradation?

A2: The methoxy (B1213986) groups are the most likely sites of initial degradation, leading to the formation of hydroxylated metabolites. The B-ring is also susceptible to hydroxylation. The relative reactivity of each position will depend on the specific experimental conditions.

Q3: What are the expected degradation products under metabolic (in vitro/in vivo) conditions?

A3: In vitro metabolism studies of similar polymethoxyflavones, such as nobiletin, by human liver microsomes have shown that cytochrome P450 (CYP) enzymes are key in their metabolism.[1] The main reactions are demethylation at various positions. For this compound, potential metabolites could include mono-, di-, and tri-demethylated derivatives. For instance, microbial transformation of 7,8-dimethoxyflavone (B191122) resulted in hydroxylation at the 4'-position and demethylation at the 7-position.[2]

Q4: What degradation products can be expected from forced degradation studies (acid, base, oxidative, thermal, photolytic)?

A4:

  • Acid/Base Hydrolysis: Acidic or basic conditions can lead to the cleavage of methoxy ether bonds, resulting in hydroxylated flavones. The stability of flavonoids is known to be pH-dependent.

  • Oxidative Stress: Oxidation, for example with hydrogen peroxide, can lead to hydroxylation of the aromatic rings and potentially ring-opening of the heterocyclic C-ring.

  • Thermal Stress: High temperatures can cause demethylation. Studies on other flavonoids have shown that thermal processing can lead to degradation.[3][4][5]

  • Photolytic Stress: Exposure to light, especially UV, can induce photochemical degradation, although specific products for this compound are not documented.

Q5: What analytical techniques are suitable for identifying and quantifying this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective technique.[6][7][8][9][10] LC-MS/MS can provide structural information for the identification of unknown degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for the definitive structural elucidation of isolated degradation products.[8]

Troubleshooting Guides

Issue 1: Low or No Degradation Observed During Forced Degradation Studies
Possible Cause Troubleshooting Steps
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.
High stability of the compound.Polymethoxyflavones are generally more stable than their hydroxylated counterparts. More extreme conditions may be necessary to induce degradation.
Inappropriate solvent.Ensure the compound is soluble in the chosen reaction medium. A co-solvent may be necessary.
Issue 2: Multiple Unresolved Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Suboptimal chromatographic conditions.Optimize the HPLC method, including the mobile phase composition, gradient, column type, and temperature, to improve the resolution of degradation products.
Complex mixture of degradation products.Employ two-dimensional liquid chromatography (2D-LC) for enhanced separation or use a longer column with a smaller particle size.
Co-elution of isomers.Modify the mobile phase or stationary phase to achieve separation of isomeric degradation products.
Issue 3: Difficulty in Identifying Degradation Products
Possible Cause Troubleshooting Steps
Insufficient data from a single analytical technique.Utilize a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination. Tandem mass spectrometry (MS/MS) can yield fragmentation patterns for structural elucidation. NMR spectroscopy is essential for unambiguous structure confirmation.
Low abundance of degradation products.Concentrate the sample before analysis. Use a more sensitive detector or a larger injection volume.
Lack of reference standards.Synthesize potential degradation products as reference standards for confirmation.

Experimental Protocols

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is adapted from studies on nobiletin[1][11] and can be used as a starting point for investigating the metabolism of this compound.

  • Incubation Mixture Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine human liver microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the this compound stock solution to the pre-warmed incubation mixture to initiate the metabolic reaction. The final DMSO concentration should be kept low (e.g., <0.5%).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction:

  • Sample Preparation for Analysis:

    • Centrifuge the mixture to precipitate proteins.

    • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the sample using a validated LC-MS method to identify and quantify the parent compound and its metabolites.

Protocol 2: Forced Degradation Under Acidic and Basic Conditions

This is a general protocol for stress testing that can be adapted for this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation:

    • Add an equal volume of 0.1 M HCl to the stock solution.

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Basic Degradation:

    • Add an equal volume of 0.1 M NaOH to the stock solution.

    • Incubate the mixture under the same conditions as the acidic degradation.

    • At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M HCl.

  • Analysis:

    • Analyze the neutralized samples by HPLC or LC-MS to determine the extent of degradation and identify the degradation products.

Data Presentation

Table 1: Potential Metabolic Degradation Products of this compound (Inferred)

Potential Product Name Modification Expected Mass Shift (Da)
5,7-Dihydroxy-8-methoxyflavoneDi-demethylation-28.02
5,8-Dihydroxy-7-methoxyflavoneDi-demethylation-28.02
7,8-Dihydroxy-5-methoxyflavoneDi-demethylation-28.02
5-Hydroxy-7,8-dimethoxyflavoneMono-demethylation-14.01
7-Hydroxy-5,8-dimethoxyflavoneMono-demethylation-14.01
8-Hydroxy-5,7-dimethoxyflavoneMono-demethylation-14.01
4'-Hydroxy-5,7,8-trimethoxyflavoneB-ring hydroxylation+15.99

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_metabolism Metabolism Acid_Stress Acidic Stress Analysis Sample Preparation & LC-MS/MS Analysis Acid_Stress->Analysis Base_Stress Basic Stress Base_Stress->Analysis Oxidative_Stress Oxidative Stress Oxidative_Stress->Analysis Thermal_Stress Thermal Stress Thermal_Stress->Analysis Photolytic_Stress Photolytic Stress Photolytic_Stress->Analysis In_Vivo In Vivo (Animal Models) In_Vivo->Analysis In_Vitro In Vitro (Microsomes, etc.) In_Vitro->Analysis Start This compound Start->Acid_Stress Start->Base_Stress Start->Oxidative_Stress Start->Thermal_Stress Start->Photolytic_Stress Start->In_Vivo Start->In_Vitro Identification Degradation Product Identification & Quantification Analysis->Identification

Caption: Experimental workflow for the analysis of this compound degradation.

signaling_pathway cluster_demethylation O-Demethylation cluster_hydroxylation Hydroxylation Parent This compound CYP450 Cytochrome P450 Enzymes Parent->CYP450 Metabolism Mono_dem Mono-hydroxylated Metabolites Di_dem Di-hydroxylated Metabolites Mono_dem->Di_dem B_ring_OH B-ring Hydroxylated Metabolites CYP450->Mono_dem CYP450->B_ring_OH

Caption: Inferred metabolic pathway of this compound.

References

optimizing 5,7,8-Trimethoxyflavone concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 5,7,8-Trimethoxyflavone for in vitro assays.

Disclaimer

Publicly available data on the biological activities and optimal in vitro concentrations of this compound are limited. Much of the guidance provided is based on general principles for working with polymethoxylated flavonoids, a class of compounds known for poor aqueous solubility. Researchers should perform their own validation and optimization experiments for their specific cell lines and assay systems.

Frequently Asked Questions (FAQs)

Q1: What is the known biological activity of this compound?

This compound, also known as Norwogonin 5,7,8-trimethyl ether, has demonstrated anti-inflammatory activity.[1] It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 of 39.1 μM.[1]

Q2: What is a recommended starting concentration range for my experiments?

Based on its known anti-inflammatory activity, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments.[1] For cytotoxicity assays, it is advisable to test up to 200 µM to establish a toxicity profile in your cell line of interest.

Q3: How do I dissolve this compound for in vitro assays?

Like many polymethoxylated flavonoids, this compound has poor solubility in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[2]

Q4: What is the maximum final concentration of DMSO I should use in my cell culture?

The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%, and ideally be kept below 0.1%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all experiments.

Q5: I see a precipitate after adding the compound to my cell culture medium. What should I do?

Precipitation indicates that the compound's solubility limit in the medium has been exceeded. To address this, you can try the following:

  • Optimize Dilution: Warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid dispersion.[3]

  • Reduce Final Concentration: Your experimental concentration may be too high. Perform a solubility test by preparing serial dilutions to determine the maximum soluble concentration in your specific medium.

  • Prepare Fresh Solutions: Do not store diluted solutions of the compound in culture medium for extended periods. Prepare them fresh for each experiment.

Troubleshooting Guide

Issue: The compound shows no or very low activity in my assay.

  • Potential Cause: The compound may have precipitated out of solution, leading to a lower effective concentration.

    • Solution: Visually inspect your culture wells for any precipitate. If observed, follow the steps outlined in FAQ Q5. It is also recommended to perform a solubility test in your specific cell culture medium before conducting the main experiment.

  • Potential Cause: The chosen concentration range might be too low for your specific cell line or assay.

    • Solution: Based on data from related compounds, the effective concentration can vary significantly. Consider testing a broader concentration range, for instance, from 0.1 µM to 100 µM.

Issue: I am observing inconsistent results between experiments.

  • Potential Cause: Incomplete dissolution of the stock solution or precipitation upon dilution.

    • Solution: Ensure your DMSO stock solution is fully dissolved before each use. Gentle warming to 37°C can aid dissolution. When diluting into your final medium, ensure rapid and thorough mixing.[3] Always prepare working solutions fresh for each experiment.

  • Potential Cause: Degradation of the compound in the stock solution.

    • Solution: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Issue: I am seeing high background or artifacts in my assay.

  • Potential Cause: Flavonoids can interfere with certain colorimetric assays, such as the MTT assay, by directly reducing the reagent.

    • Solution: If using an MTT assay, run a cell-free control (medium + compound + MTT reagent) to check for direct reduction. Consider using alternative viability assays that are less prone to compound interference, such as those based on ATP measurement (e.g., CellTiter-Glo®) or direct cell counting.

Quantitative Data

Table 1: Biological Activity of this compound

Cell LineAssayParameterValueReference
RAW 264.7 MacrophagesNitric Oxide (NO) InhibitionIC5039.1 µM[1]
RAW 264.7 MacrophagesCell Viability (LPS-induced)No significant cytotoxicityup to 64 µM[1]

Table 2: Cytotoxicity of Related Polymethoxyflavones in Various Cancer Cell Lines (48h treatment)

This table is provided for context and to guide initial concentration selection in cancer cell lines. These values are not for this compound and may not be representative.

CompoundCell LineCancer TypeIC50 (µM)Reference
Tangeritin (5,6,7,8,4'-PeMF)PC3Prostate Cancer17.2[1]
5-DemethyltangeritinPC3Prostate Cancer11.8[1]
Nobiletin (5,6,7,8,3',4'-HeMF)Similar cancer cell lines-~80[1]
4',5'-dihydroxy-5,7,3'-TMFHCC1954Breast Cancer8.58[1]
Calycopterin (5,4'-dihydroxy-3,6,7,8-TeMF)--235[1]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., using a non-interfering ATP-based assay)

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Follow the manufacturer's instructions for the chosen ATP-based viability assay (e.g., CellTiter-Glo®). This typically involves adding the reagent, incubating, and measuring luminescence with a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare dilutions of this compound in culture medium as described in Protocol 1.

  • Pre-treatment: Remove the medium and pre-treat the cells with 100 µL of medium containing the desired concentrations of the compound for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in each sample and express the inhibition as a percentage relative to the LPS-only treated cells.

Visualizations

G cluster_workflow Experimental Workflow for Optimizing Concentration prep_stock Prepare High-Concentration Stock in 100% DMSO (e.g., 100 mM) sol_test Determine Max Solubility in Cell Culture Medium prep_stock->sol_test range_finding Range-Finding Experiment (e.g., 0.1 µM to 100 µM) sol_test->range_finding viability_assay Assess Cytotoxicity (e.g., ATP-based assay) range_finding->viability_assay definitive_assay Definitive Assay with Optimized Non-toxic Concentrations viability_assay->definitive_assay data_analysis Data Analysis & IC50/EC50 Determination definitive_assay->data_analysis

Caption: A general workflow for determining the optimal in vitro concentration of this compound.

G cluster_troubleshooting Troubleshooting Common Experimental Issues start Inconsistent or No Biological Effect Observed check_precipitate Visually Inspect Wells for Precipitate start->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No solution_precipitate 1. Lower the concentration. 2. Optimize dilution technique. 3. Perform solubility pre-test. precipitate_yes->solution_precipitate check_concentration Is the concentration range appropriate? precipitate_no->check_concentration end_node Re-run Experiment solution_precipitate->end_node concentration_no Broaden concentration range (e.g., log dilutions). check_concentration->concentration_no No check_stock Is the DMSO stock fully dissolved and stable? check_concentration->check_stock Yes concentration_no->end_node stock_no Prepare fresh stock solution. Aliquot and store at -80°C. check_stock->stock_no No check_stock->end_node Yes stock_no->end_node

Caption: A troubleshooting flowchart for addressing common issues during in vitro assays.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Induces NO Nitric Oxide (NO) iNOS_protein->NO Produces TMF This compound TMF->IKK Inhibits? TMF->NFkB Inhibits?

Caption: A potential signaling pathway for the anti-inflammatory effects of this compound.

References

Technical Support Center: Accurate IC50 Determination of 5,7,8-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the accurate determination of the IC50 value of 5,7,8-Trimethoxyflavone. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's mechanism of action.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental determination of the IC50 value for this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility of this compound Flavonoids, including this compound, often have low aqueous solubility.- Prepare a high-concentration stock solution in an organic solvent such as DMSO. - Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity. - Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental setup.
High Variability in IC50 Values Between Experiments - Inconsistent cell seeding density. - Variations in incubation time. - Pipetting errors. - Contamination of cell cultures.- Use a consistent cell seeding density for all experiments. - Standardize the incubation time with the compound. - Utilize calibrated pipettes and proper pipetting techniques. - Regularly check cell cultures for any signs of contamination.
Incomplete Dose-Response Curve The range of concentrations tested is not wide enough to capture the full inhibitory effect.- Perform a preliminary range-finding experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar). - Based on the initial results, select a narrower range of concentrations that brackets the estimated IC50 value, ensuring you have data points at the top and bottom plateaus of the curve.
Compound Precipitates in Culture Medium The concentration of this compound exceeds its solubility limit in the final assay medium.- Visually inspect the wells for any signs of precipitation after adding the compound. - If precipitation is observed, reduce the highest concentration of the compound tested.
Interference with Assay Reagents Flavonoids have been reported to interfere with certain viability assays, such as the MTT assay, by directly reducing the reagent.- Run a cell-free control experiment to assess any direct reaction between this compound and the assay reagent. - If interference is detected, consider using an alternative viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 value for this compound?

A1: The IC50 value of this compound is highly dependent on the cell line, the specific biological endpoint being measured (e.g., cell viability, enzyme inhibition), and the experimental conditions. For instance, an IC50 of 39.1 μM has been reported for the inhibition of nitric oxide (NO) production in RAW 264.7 macrophages.[1] For anti-proliferative activity, IC50 values for related 5,6,7-trimethoxyflavone (B192605) derivatives against various cancer cell lines have been reported in the micromolar range.

Q2: How should I prepare the stock solution of this compound?

A2: It is recommended to prepare a stock solution of this compound in a high-purity organic solvent like Dimethyl Sulfoxide (B87167) (DMSO). For example, you can prepare a 10 mM stock solution and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What cell density should I use for my IC50 experiment?

A3: The optimal cell density depends on the proliferation rate of your specific cell line. The goal is to have the cells in the logarithmic growth phase during the compound treatment. A typical starting point for a 96-well plate is to seed between 5,000 and 10,000 cells per well. It is crucial to perform a cell growth curve to determine the optimal seeding density for your experimental duration.

Q4: How do I analyze the data to determine the IC50 value?

A4: The IC50 value is typically determined by plotting the percentage of inhibition (or viability) against the log of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model. Software such as GraphPad Prism is commonly used for this analysis. The IC50 is the concentration of the compound that produces a 50% reduction in the measured response.

Q5: What are the key controls to include in my IC50 assay?

A5: It is essential to include the following controls in your experiment:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control accounts for any effects of the solvent on cell viability.

  • Untreated Control: Cells treated with culture medium only. This represents 100% cell viability.

  • Blank Control: Wells containing only culture medium without cells. This is used to subtract the background absorbance or luminescence.

  • Positive Control (Optional): A known inhibitor of the target or a compound with known cytotoxicity to the cell line can be included to validate the assay.

Quantitative Data Presentation

The following table summarizes the reported IC50 values for this compound and its close structural analogs.

CompoundCell LineAssayIC50 (µM)Reference
This compoundRAW 264.7 MacrophagesNitric Oxide (NO) Inhibition39.1[1]
5,6,7-trimethoxy-4'-hydroxyflavoneAspc-1 (Pancreatic Cancer)CTG Assay (Anti-proliferative)>100
5,6,7,3',4'-pentamethoxyflavone (Sinensetin)Aspc-1 (Pancreatic Cancer)CTG Assay (Anti-proliferative)28.42
5-hydroxy-6,7,3',4'-tetramethoxyflavoneAspc-1 (Pancreatic Cancer)CTG Assay (Anti-proliferative)5.30

Note: Data for this compound is limited. The table includes data for structurally similar compounds to provide a broader context of the potential activity of this class of flavonoids.

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol is adapted for determining the anti-proliferative IC50 of this compound in adherent cancer cell lines.

Materials:

  • This compound

  • Adherent cancer cell line of choice (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Count the cells and adjust the concentration to the predetermined optimal seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same final DMSO concentration as the highest compound concentration) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_dissolution Formazan Dissolution mtt_addition->formazan_dissolution read_absorbance Read Absorbance formazan_dissolution->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for IC50 determination using the MTT assay.

Potential Signaling Pathway Modulated by this compound

Based on studies of structurally similar flavonoids, this compound may exert its biological effects, particularly its anti-inflammatory and anti-cancer activities, through the modulation of key signaling pathways such as NF-κB and MAPK.

Signaling_Pathway cluster_stimulus External Stimulus (e.g., LPS, Cytokines) cluster_flavone Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Stimulus receptor Receptor stimulus->receptor flavone This compound mapk MAPK Pathway (ERK, JNK, p38) flavone->mapk inhibits ikb IκB Kinase (IKK) flavone->ikb inhibits apoptosis Apoptosis flavone->apoptosis induces proliferation Cell Proliferation flavone->proliferation inhibits receptor->mapk receptor->ikb nfkb_activation NF-κB Activation mapk->nfkb_activation mapk->apoptosis modulates mapk->proliferation modulates ikb->nfkb_activation activates gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) nfkb_activation->gene_expression promotes inflammation Inflammation gene_expression->inflammation

Caption: Potential signaling pathways modulated by this compound.

References

troubleshooting precipitation of 5,7,8-Trimethoxyflavone in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the precipitation of 5,7,8-Trimethoxyflavone in aqueous buffers. Given that specific solubility data for this compound is limited, information from structurally similar polymethoxylated flavonoids (PMFs) is used to inform these recommendations.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

A1: Precipitation is a common issue for polymethoxylated flavonoids like this compound due to their hydrophobic nature and consequently low aqueous solubility.[1][2] Key causes for precipitation include:

  • Exceeding the Solubility Limit: The final concentration of the compound in the aqueous medium is higher than its intrinsic solubility.[3]

  • Rapid Solvent Polarity Change: When a concentrated stock solution (e.g., in 100% DMSO) is improperly mixed with an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.[3]

  • Supersaturation: Even when initially dissolved, the solution may be in a supersaturated state—a thermodynamically unstable condition where the concentration is higher than the equilibrium solubility limit, leading to precipitation over time.[3][4]

  • pH and Temperature: The solubility of flavonoids can be influenced by the pH of the buffer.[1][5] Additionally, temperature fluctuations can affect solubility.[3]

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: Based on the properties of similar polymethoxylated flavonoids, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended for preparing high-concentration stock solutions (e.g., 10-20 mM).[1][6] It is crucial to ensure the powder is completely dissolved, using brief vortexing or sonication if necessary.[1]

Q3: What are the primary strategies to improve the aqueous solubility of this compound for experiments?

A3: Several techniques can be employed to enhance solubility. The main strategies include:

  • Use of Co-solvents: Dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO before performing a careful serial dilution into the final aqueous medium.[5]

  • Cyclodextrin Complexation: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior that can encapsulate the flavonoid, increasing its apparent water solubility.[1][4] Hydroxypropyl-β-cyclodextrin (HPBCD) is often recommended.[1]

  • pH Adjustment: The solubility of some flavonoids can be increased by adjusting the pH of the buffer.[5] However, one must be cautious as flavonoids can be unstable and degrade in alkaline conditions (pH > 7).[1][5]

Q4: How should I store my this compound stock solution?

A4: To ensure stability and prevent degradation, stock solutions should be stored at -20°C or -80°C.[6] It is highly recommended to aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] To prevent potential photodegradation, protect all solutions from light by using amber vials or wrapping containers in aluminum foil.[1][6]

Troubleshooting Guide: Precipitation Issues

Problem: My compound precipitates immediately upon dilution of the DMSO stock into my aqueous buffer.

Potential Cause Recommended Solution & Explanation
Improper Mixing Technique Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. Never add the aqueous buffer to the organic stock. Adding buffer to a small volume of stock causes a rapid, localized solvent change that leads to immediate precipitation.[3]
Final Concentration Too High The most direct solution is to lower the final working concentration of the flavone (B191248) in your experiment. You may be exceeding its kinetic solubility limit in the final buffer system.[7]
Co-solvent Percentage Too Low While the final DMSO concentration must be kept low (typically <0.5% for cell-based assays), too little may be insufficient to maintain solubility.[1] If possible for your experimental system, slightly increasing the final DMSO percentage while staying within tolerated limits may help. Always run a vehicle control with the same final DMSO concentration.[5]

Problem: My solution is clear initially but forms a precipitate over time (minutes to hours).

Potential Cause Recommended Solution & Explanation
Unstable Supersaturated Solution Supersaturated solutions are common when using the co-solvent method and are inherently unstable.[3][4] It is highly recommended to prepare the final working solution immediately before use to minimize the risk of precipitation during the experiment.[6][7]
Compound Degradation The flavone may be degrading into less soluble forms, especially if the solution is exposed to light or non-optimal pH.[1][6] Ensure solutions are protected from light and use a buffered system to maintain a stable pH.[3]
Temperature Changes The solubility of compounds is often temperature-dependent.[3] Try to prepare and use the solutions at the same temperature as your experiment (e.g., pre-warm the buffer to 37°C before adding the stock for cell culture assays).[7]

Quantitative Data

CompoundSolventSolubilityReference
7,8-DihydroxyflavoneDMSO~10 mg/mL[7]
Ethanol~1 mg/mL[7]
Dimethyl formamide (B127407) (DMF)~20 mg/mL[7]
1:4 solution of DMF:PBS (pH 7.2)~0.2 mg/mL[7]
7-HydroxyflavoneDMSO~10 mg/mL[7]
Dimethyl formamide (DMF)~10 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for creating a stock solution for use in in vitro experiments.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile, light-protected tube (e.g., an amber microcentrifuge tube).

  • Initial Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10-20 mM).[1]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.[6] If necessary, brief sonication or gentle warming in a 37°C water bath can aid dissolution.[1][6]

  • Storage: Aliquot the stock solution into single-use volumes, protect from light, and store at -20°C or -80°C for long-term stability.[6]

Protocol 2: Preparation of a Final Working Solution in Aqueous Buffer

This protocol details the critical dilution step to minimize precipitation.

  • Thaw Stock: At room temperature, thaw a fresh aliquot of the concentrated stock solution from Protocol 1.

  • Prepare Buffer: Warm your final aqueous buffer (e.g., PBS, cell culture medium) to the intended experimental temperature.[7] Place the buffer in a suitable sterile container on a stir plate with a sterile stir bar and begin vigorous stirring.

  • Final Dilution: While the aqueous buffer is stirring vigorously, slowly add the required volume of the concentrated stock solution drop-by-drop to the buffer to achieve the final desired concentration.[1][3]

  • Final Check: Visually inspect the final solution for any signs of precipitation.[1] Ensure the final concentration of DMSO is non-toxic for your experimental system (generally ≤ 0.5% v/v).[1]

  • Immediate Use: Use the freshly prepared aqueous solution immediately to minimize the risk of precipitation from an unstable supersaturated state.[7]

Visual Guides

G Workflow for Preparing Aqueous Solutions of Hydrophobic Compounds cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (e.g., 10 mM stock) weigh->dissolve store 3. Aliquot & Store at -80°C dissolve->store thaw 4. Thaw Stock Aliquot store->thaw For each experiment mix 6. Add Stock to Vigorously Stirring Buffer Dropwise thaw->mix buffer 5. Prepare Aqueous Buffer (e.g., PBS, Media) buffer->mix use 7. Use Immediately mix->use

Caption: Recommended workflow for dissolving this compound.

G Troubleshooting Precipitation Logic start Precipitation Observed? timing When does it occur? start->timing immediate Immediately upon mixing timing->immediate Immediately over_time After a few minutes/hours timing->over_time Over Time mixing_q How was it mixed? immediate->mixing_q stock_to_buffer Stock added to buffer? mixing_q->stock_to_buffer Correctly buffer_to_stock Buffer added to stock? mixing_q->buffer_to_stock Incorrectly conc_q Final concentration too high? stock_to_buffer->conc_q solution_mix Correct Mixing: Add stock dropwise to vigorously stirring buffer. buffer_to_stock->solution_mix solution_conc Action: Lower final concentration. conc_q->solution_conc Yes fresh_q Was solution used immediately? over_time->fresh_q solution_fresh Best Practice: Prepare solutions fresh right before use. fresh_q->solution_fresh No

References

Technical Support Center: Purification of Synthetic 5,7,8-Trimethoxyflavone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 5,7,8-trimethoxyflavone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica (B1680970) gel is the most commonly used and recommended stationary phase for the purification of polymethoxyflavones (PMFs) like this compound.[1][2] Its slightly acidic nature and polarity are well-suited for separating flavonoids based on the polarity differences imparted by their substituent groups. Standard silica gel with a mesh size of 70-230 or 230-400 is typically effective.[3]

Q2: Which mobile phase (eluent) system is best for separating this compound?

A2: A non-polar/polar solvent system is generally used. The most common and effective mobile phases for methoxyflavones are gradients of hexane (B92381)/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol.[2][4] The optimal ratio will depend on the specific impurities present in your crude sample. It is crucial to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[1]

Q3: How do I determine the optimal solvent system using Thin Layer Chromatography (TLC)?

A3: Spot your crude reaction mixture on a silica gel TLC plate and develop it in various ratios of a chosen solvent system (e.g., hexane:ethyl acetate 9:1, 8:2, 7:3). The ideal solvent system will give your target compound, this compound, a retention factor (Rf) value of approximately 0.25-0.35.[1] This Rf range typically ensures good separation on a column, preventing the compound from eluting too quickly (with the solvent front) or sticking to the column.

Q4: What are the potential impurities I should expect from the synthesis of this compound?

A4: Common synthetic routes, such as those involving the Baker-Venkataraman rearrangement, may lead to several impurities.[5][6][7][8][9] These can include:

  • Unreacted starting materials: The initial acetophenone (B1666503) and benzaldehyde (B42025) derivatives.

  • Chalcone intermediate: The open-chain precursor to the flavone (B191248).

  • Partially demethylated flavones: If harsh conditions are used, one or more methoxy (B1213986) groups may be cleaved.

  • Isomeric byproducts: Depending on the synthetic strategy, other flavone isomers could potentially form.

Q5: Can this compound degrade on the silica gel column?

A5: While polymethoxyflavones are generally more stable than their hydroxylated counterparts, the slightly acidic nature of silica gel can potentially cause degradation or rearrangement of sensitive compounds.[3] If you suspect degradation (e.g., streaking on TLC, new spots appearing in collected fractions), you can use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine (B128534) (0.1-1%) to your eluent.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or No Separation 1. Incorrect Solvent System: The polarity of the eluent is too high or too low. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Improper Column Packing: Channeling or cracks in the silica gel bed.1. Optimize with TLC: Systematically test different solvent ratios (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve an Rf of ~0.25-0.35 for the target compound. 2. Reduce Sample Load: A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[1] 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and cracks.
Product Elutes Too Quickly (with the solvent front) 1. Eluent is Too Polar: The solvent has a high elution strength, carrying all compounds rapidly.1. Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., use more hexane in a hexane/ethyl acetate system). Confirm with TLC first.
Product Does Not Elute from the Column 1. Eluent is Not Polar Enough: The solvent is too weak to displace the compound from the silica gel. 2. Compound Degradation/Reaction on Column: The compound may have decomposed or irreversibly adsorbed to the silica.1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., add more ethyl acetate or a small amount of methanol). 2. Test Compound Stability: Run a 2D TLC to check for stability on silica. If unstable, consider using a different stationary phase like alumina (B75360) or deactivated silica.
Streaking of Bands/Tailing of Spots on TLC 1. Compound is Sparingly Soluble in the Mobile Phase. 2. Acidic Nature of Silica Gel: Interaction between the compound and acidic silanol (B1196071) groups. 3. Column Overloading. 1. Change Solvent System: Try a different solvent combination in which your compound is more soluble. 2. Use Deactivated Silica or Add a Modifier: Add a small amount of triethylamine (~0.1%) to the mobile phase to neutralize the silica. 3. Reduce the Amount of Sample Loaded.
Co-elution of Product with Impurities 1. Similar Polarity: The impurity has an Rf value very close to the product. 2. Isomeric Impurities: Structural isomers are often difficult to separate.1. Use a Shallow Gradient: A slow, gradual increase in solvent polarity can improve the resolution of closely eluting compounds. 2. Try a Different Solvent System: Solvents with different selectivities (e.g., replacing ethyl acetate with acetone) might resolve the compounds. 3. Consider Preparative HPLC: For very difficult separations, preparative HPLC may be necessary.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude synthetic this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (start with hexane:ethyl acetate 8:2).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm and 365 nm).

  • Optimization: Adjust the solvent ratio to achieve an Rf value of ~0.25-0.35 for the main spot corresponding to this compound.

Column Chromatography Protocol
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (20-50 times the weight of your crude product) in the initial, least polar eluent determined by TLC.[1]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane).

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with the least polar solvent mixture determined from your TLC analysis.

    • If a gradient elution is needed to separate impurities, gradually increase the polarity of the mobile phase (e.g., from 10% ethyl acetate in hexane to 20%, then 30%).

  • Fraction Collection:

    • Collect the eluent in a series of test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Estimated Rf Values of this compound and Potential Impurities in a Hexane:Ethyl Acetate System on Silica Gel TLC.

(Note: These are estimated values based on the general polarity of these compound classes. Actual Rf values should be determined experimentally.)

Compound ClassStructureEstimated PolarityEstimated Rf (Hexane:EtOAc 7:3)
Starting Material (e.g., Substituted Benzaldehyde)VariesModerate0.5 - 0.7
Chalcone IntermediateOpen C3 bridgeLess Polar than Flavone0.4 - 0.6
This compound (Product) Flavone core, 3 MeO groupsModerate ~0.3
Partially Demethylated FlavoneFlavone core, OH group(s)More Polar than Product0.1 - 0.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Synthetic Product tlc TLC Analysis for Solvent System Optimization crude->tlc packing Pack Silica Gel Column tlc->packing Optimized Eluent loading Load Crude Product (Wet or Dry) packing->loading elution Elute with Optimized Solvent Gradient loading->elution collection Collect Fractions elution->collection frac_tlc Analyze Fractions by TLC collection->frac_tlc pooling Combine Pure Fractions frac_tlc->pooling evaporation Evaporate Solvent pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Poor Separation? cause1 Check TLC: Is Rf optimal (~0.3)? start->cause1 cause2 Is the column overloaded? cause1->cause2 Yes solution1a No: Re-optimize solvent system on TLC cause1->solution1a No cause3 Are bands streaking? cause2->cause3 No solution2 Yes: Reduce sample load (Silica:Crude > 20:1) cause2->solution2 Yes solution3 Yes: Use deactivated silica or add modifier (e.g., 0.1% Et3N) cause3->solution3 Yes solution1b Yes

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Optimizing Synthesis of 5,7,8-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5,7,8-Trimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and reliable methods for synthesizing this compound and related flavones typically involve a two-step process:

Q2: How can I purify the final this compound product?

A2: Purification of flavones like this compound is crucial to remove unreacted starting materials and byproducts. The two primary methods are:

  • Recrystallization: This is a standard method for purifying solid organic compounds. Ethanol (B145695) or methanol (B129727) are often suitable solvents for recrystallizing flavones.[5]

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography using silica (B1680970) gel is highly effective. A common solvent system is a gradient of hexane (B92381) and ethyl acetate (B1210297).[5][6]

Q3: What are the expected yields for this compound synthesis?

A3: Yields can vary significantly based on the specific reaction conditions and purity of starting materials. However, for the oxidative cyclization of a chalcone to a flavone using iodine in DMSO, yields are typically high, with reports of up to 94-97% for the cyclization step.[5] One study on the synthesis of 5,6,7-trimethoxyflavone (B192605) reported a good overall yield of 70% for a two-step process.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield of Flavone Incomplete Chalcone Formation: The initial Claisen-Schmidt condensation may not have gone to completion.- Optimize Base: Use a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The amount of base can also significantly affect the yield. - Anhydrous Conditions: Ensure all glassware, solvents, and reagents are meticulously dried, as moisture can hydrolyze the ester linkage in some starting materials.[5] - Temperature Control: The condensation reaction is often best performed at low temperatures (e.g., 0°C) to improve yield and purity.
Inefficient Oxidative Cyclization: The conversion of the chalcone to the flavone may be incomplete.- Choice of Reagent: For the AFO reaction, carefully control the concentration and addition rate of hydrogen peroxide. For the iodine-catalyzed method, ensure the correct stoichiometry of iodine in DMSO and consider heating the reaction.[5] - Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time. Elevated temperatures are often required for cyclization, but excessive heat can lead to degradation.[1]
Formation of Aurone (B1235358) Byproduct Side Reaction in AFO: The Algar-Flynn-Oyamada reaction can sometimes lead to the formation of aurones as a side product, especially with certain substitution patterns on the chalcone.[3]- Control Reaction Conditions: Carefully control the concentrations of hydrogen peroxide and base. - Alternative Cyclization Method: Consider using the iodine/DMSO method for oxidative cyclization, which is less prone to aurone formation.
Difficulty in Purifying the Product Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials that are difficult to separate from the product.- Reaction Monitoring: Use TLC to ensure the reaction has gone to completion before workup. - Optimize Chromatography: If using column chromatography, try different solvent systems (e.g., varying the hexane/ethyl acetate ratio) to achieve better separation.
Formation of Multiple Products: Side reactions can lead to a mixture of products that are challenging to separate.- Re-evaluate Reaction Conditions: Revisit the reaction parameters (temperature, solvent, catalyst) to minimize side product formation. - Recrystallization: Attempt recrystallization from different solvents to selectively crystallize the desired flavone.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-3',4',6'-trimethoxychalcone (B8255268) (Chalcone Precursor)

This protocol is based on the Claisen-Schmidt condensation reaction.

Materials:

  • 2'-Hydroxy-3',4',6'-trimethoxyacetophenone

  • Benzaldehyde

  • Ethanol or Methanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 2'-hydroxy-3',4',6'-trimethoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of aqueous NaOH or KOH solution while stirring.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC.[5]

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid precipitate by filtration, wash with water, and dry.

  • The crude chalcone can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Oxidative Cyclization)

This protocol utilizes the iodine-catalyzed oxidative cyclization of the chalcone precursor.

Materials:

  • 2'-Hydroxy-3',4',6'-trimethoxychalcone (from Protocol 1)

  • Dimethyl Sulfoxide (DMSO)

  • Iodine (I₂)

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

Procedure:

  • Dissolve the 2'-hydroxy-3',4',6'-trimethoxychalcone (1.0 eq) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine (I₂).

  • Heat the reaction mixture (e.g., at 110-120°C) for 2-6 hours, monitoring the reaction by TLC.[5]

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Add a solution of sodium thiosulfate to quench any excess iodine.

  • Collect the solid precipitate by filtration, wash with water, and then a small amount of cold ethanol.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]

Data Presentation

Table 1: Summary of Reaction Conditions for Flavone Synthesis

Reaction Step Parameter Typical Conditions Reported Yields
Chalcone Synthesis (Claisen-Schmidt) Base NaOH or KOHVaries
Solvent Ethanol, Methanol, Isopropyl Alcohol
Temperature 0°C to Room Temperature
Reaction Time 4 - 24 hours
Oxidative Cyclization (I₂/DMSO) Catalyst Iodine (I₂)70-97%[5][7]
Solvent DMSO
Temperature 110 - 120°C[5]
Reaction Time 2 - 6 hours[5]
Oxidative Cyclization (AFO Reaction) Oxidant Hydrogen Peroxide (H₂O₂)Varies
Base NaOH or KOH
Solvent Ethanol, Methanol
Temperature Room Temperature

Mandatory Visualization

experimental_workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_flavone Step 2: Flavone Synthesis cluster_purification Purification start Starting Materials (2'-hydroxy-3',4',6'- trimethoxyacetophenone & Benzaldehyde) reaction1 Claisen-Schmidt Condensation start->reaction1 reagents1 Base (NaOH or KOH) Solvent (Ethanol) reagents1->reaction1 chalcone 2'-Hydroxy-3',4',6'- trimethoxychalcone reaction1->chalcone reaction2 Oxidative Cyclization chalcone->reaction2 reagents2 Iodine (I₂) DMSO reagents2->reaction2 flavone This compound reaction2->flavone purification Recrystallization or Column Chromatography flavone->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_chalcone Chalcone Formation Issues cluster_cyclization Cyclization Issues start Low Yield of Flavone? check_chalcone Check Chalcone Purity/Yield start->check_chalcone Yes check_cyclization Incomplete Cyclization? start->check_cyclization No, Chalcone is fine optimize_base Optimize Base Concentration check_chalcone->optimize_base anhydrous Ensure Anhydrous Conditions check_chalcone->anhydrous temp_control Control Reaction Temperature check_chalcone->temp_control optimize_reagent Optimize I₂ or H₂O₂ check_cyclization->optimize_reagent optimize_time_temp Optimize Time & Temperature check_cyclization->optimize_time_temp side_reaction Aurone Formation? check_cyclization->side_reaction change_method Switch to I₂/DMSO Method side_reaction->change_method

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

challenges in the isolation of pure 5,7,8-Trimethoxyflavone from natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of pure 5,7,8-Trimethoxyflavone from natural extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound?

While this compound is not as commonly reported as other polymethoxyflavones (PMFs), structurally similar compounds have been isolated from various plant species. A notable source for the closely related 5-hydroxy-6,7,8-trimethoxyflavone is Colebrookea oppositifolia.[1][2] Researchers investigating this compound may consider screening plant species known to produce a variety of PMFs, such as those from the Lamiaceae and Rutaceae families.

Q2: What are the main challenges in isolating this compound?

The primary challenges in isolating this compound stem from its structural similarity to other co-occurring flavonoids, which often leads to co-elution during chromatographic separation. The isolation of PMFs from complex natural extracts is generally a challenging task due to the intricate sample matrices.[3] Additionally, the relatively low abundance of this specific isomer in many natural sources can make it difficult to obtain a high yield of the pure compound.

Q3: How stable is this compound during the extraction and purification process?

Generally, the presence of methoxyl groups on the flavonoid backbone is known to protect the molecule from degradation during extraction processes like microwave and ultrasonic-assisted extraction.[2] However, like many flavonoids, prolonged exposure to harsh conditions such as high temperatures, strong acids or bases, and light should be avoided to prevent degradation.[4] It is advisable to prepare working solutions fresh and minimize pre-incubation times in media for in-vitro assays.[4]

Q4: What analytical techniques are best suited for the identification and quantification of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the most effective technique for the identification and quantification of this compound.[1][2] LC-MS/MS can provide structural information through fragmentation patterns, which is crucial for distinguishing between isomeric flavonoids. For quantitative analysis, a validated HPLC method with a suitable reference standard is required.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Target Compound - Inefficient extraction from the plant matrix.- Degradation of the compound during processing.- Low natural abundance in the source material.- Optimize extraction parameters such as solvent polarity, temperature, and time. Ultrasound-assisted extraction (UAE) has been shown to be efficient for polymethoxyflavonoids.[5]- Avoid prolonged exposure to high heat and light.[4]- Screen different plant sources or consider semi-synthesis from a more abundant precursor.
Co-elution with Impurities - Presence of structurally similar flavonoids with close retention times.- Modify the HPLC mobile phase gradient to improve separation.- Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, or Chiral columns) to alter selectivity.[6]- Employ orthogonal separation techniques such as two-dimensional HPLC.
Peak Tailing or Broadening in HPLC - Column overloading.- Secondary interactions with the stationary phase.- Poor solubility of the sample in the mobile phase.- Reduce the sample concentration or injection volume.- Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Inconsistent Retention Times - Fluctuation in column temperature.- Changes in mobile phase composition.- Column degradation.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a guard column and regularly flush the column to remove contaminants.

Co-eluting Impurities in Colebrookea oppositifolia Extracts

When isolating flavonoids from Colebrookea oppositifolia, researchers may encounter several other structurally related compounds that can co-elute with the target molecule. The following table lists some of the flavonoids that have been identified in this plant and could pose a separation challenge.[1][2][7]

Compound Molecular Formula Observed Mass (M+H)+ Retention Time (min)
5,6,7-TrimethoxyflavoneC18H16O5313.107129.8
5,6,7,4'-TetramethoxyflavoneC19H18O6343.117930.4
5-hydroxy-6,7,8-trimethoxyflavone C18H16O6 329.1026 32.9
5-hydroxy-6,7,8,4'-tetramethoxyflavoneC19H18O7359.109233.4

Data adapted from a study on Colebrookea oppositifolia extracts.[1]

Experimental Protocols

General Extraction and Fractionation Workflow

This workflow provides a general overview of the steps involved in the extraction and isolation of this compound from a plant source.

A Plant Material Preparation (Drying and Grinding) B Solvent Extraction (e.g., Ethanol or Methanol) A->B C Crude Extract Concentration (Rotary Evaporation) B->C D Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) C->D E Fraction Concentration D->E F Column Chromatography (Silica Gel or Sephadex) E->F G Fraction Collection and Analysis (TLC or HPLC) F->G H Preparative HPLC (C18 Column) G->H I Pure this compound H->I Start Start Purification CheckPurity Is the compound pure? Start->CheckPurity LowYield Is the yield sufficient? CheckPurity->LowYield Yes OptimizeChromatography Optimize Chromatography - Mobile Phase - Stationary Phase CheckPurity->OptimizeChromatography No OptimizeExtraction Optimize Extraction - Solvent - Temperature - Time LowYield->OptimizeExtraction No End Pure Compound Obtained LowYield->End Yes OptimizeExtraction->Start EndLowYield End with Low Yield (Consider alternative source) OptimizeExtraction->EndLowYield Yield still low OptimizeChromatography->CheckPurity

References

minimizing batch-to-batch variability of synthetic 5,7,8-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 5,7,8-Trimethoxyflavone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the oxidative cyclization of a corresponding chalcone (B49325) precursor.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2'-hydroxy-3',4',6'-trimethoxychalcone (B8255268) (Intermediate) Incomplete reaction: Insufficient reaction time or inadequate base catalysis in the Claisen-Schmidt condensation.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting materials are still present after the initial reaction time, consider extending it.- Ensure the use of a sufficiently strong base (e.g., KOH or NaOH) and that it is fully dissolved in the reaction medium.
Side reactions: Polymerization of the aldehyde or self-condensation of the acetophenone.- Maintain a low reaction temperature (0-5°C) during the addition of the base to minimize side reactions.- Ensure the purity of the starting benzaldehyde (B42025) and 2'-hydroxy-4',5',6'-trimethoxyacetophenone.
Low Yield of this compound (Final Product) Incomplete oxidative cyclization: Insufficient oxidizing agent or suboptimal reaction temperature.- Ensure the correct stoichiometry of the oxidizing agent (e.g., I₂ in DMSO).- The reaction often requires heating; ensure the temperature is maintained at the optimal level as determined by literature or internal optimization studies.
Formation of aurone (B1235358) byproduct: A common side reaction in flavone (B191248) synthesis.- The choice of cyclization conditions can influence the product distribution. Alternative cyclization methods may need to be explored.
Presence of Impurities in the Final Product Unreacted starting materials or intermediates: Incomplete reaction or inefficient purification.- Monitor the reaction to completion by TLC or HPLC.- Optimize the purification protocol. This may involve recrystallization from a different solvent system or adjusting the mobile phase in column chromatography.
Side products from demethylation: If harsh acidic conditions are used, demethylation of the methoxy (B1213986) groups can occur.- Use milder reaction conditions where possible.- If demethylated impurities are present, they can often be separated by column chromatography due to their different polarity.
Inconsistent Crystal Form or Melting Point Presence of residual solvent: Inadequate drying of the final product.- Dry the purified product under high vacuum for an extended period.- Consider a final trituration with a non-polar solvent to remove residual polar solvents.
Polymorphism: The compound may exist in different crystalline forms.- Standardize the crystallization procedure, including the choice of solvent, cooling rate, and agitation.
Batch-to-Batch Variation in Purity and Yield Variability in raw material quality: Purity of starting acetophenone, benzaldehyde, solvents, and reagents.- Source high-purity starting materials from a reliable vendor.- Characterize incoming raw materials (e.g., by NMR, melting point) to ensure consistency.
Inconsistent reaction conditions: Fluctuations in temperature, reaction time, or stirring rate.- Use calibrated equipment and maintain a detailed batch record of all reaction parameters.- Implement strict process controls to ensure reproducibility.
Variability in work-up and purification: Differences in extraction, washing, and chromatographic procedures.- Standardize all work-up and purification protocols.- Use a consistent grade and amount of silica (B1680970) gel for chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step is a Claisen-Schmidt condensation between 2'-hydroxy-4',5',6'-trimethoxyacetophenone and benzaldehyde to form 2'-hydroxy-3',4',6'-trimethoxychalcone. The second step is an oxidative cyclization of this chalcone intermediate to yield this compound. A common reagent for the cyclization is iodine in dimethyl sulfoxide (B87167) (DMSO).

Q2: How can I improve the yield of the initial Claisen-Schmidt condensation?

A2: To improve the yield of the chalcone intermediate, several factors can be optimized. Ensure your starting materials are pure. The reaction is base-catalyzed, so using a strong base like potassium hydroxide (B78521) (KOH) is crucial. Maintaining a low temperature (e.g., 0-5 °C) during the initial mixing and base addition can minimize side reactions. Monitoring the reaction by TLC is also recommended to determine the optimal reaction time.

Q3: What are the critical parameters to control during the oxidative cyclization step to ensure batch-to-batch consistency?

A3: For the oxidative cyclization, precise control over the reaction temperature and time is critical. The stoichiometry of the oxidizing agent (e.g., iodine) should be kept consistent across batches. The purity of the solvent (e.g., DMSO) is also important, as contaminants can interfere with the reaction.

Q4: What are the common impurities I should look for, and how can I detect them?

A4: Common impurities include unreacted 2'-hydroxy-3',4',6'-trimethoxychalcone, and potentially aurone byproducts. These can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly useful for quantifying the purity and identifying minor impurities by comparing retention times with known standards. 1H NMR can help identify structural isomers and unreacted starting materials.

Q5: What purification methods are most effective for obtaining high-purity this compound?

A5: A combination of purification techniques is often necessary. After the reaction work-up, the crude product is typically purified by column chromatography on silica gel. A subsequent recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate (B1210297)/hexane) is highly recommended to achieve high purity and a consistent crystalline form.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield and purity of this compound. This data is illustrative and should be used as a guide for optimization.

Table 1: Effect of Reaction Temperature on Oxidative Cyclization

BatchReaction Temperature (°C)Reaction Time (h)Yield (%)Purity by HPLC (%)
110066592
212067895
314068598
416067590 (degradation observed)

Table 2: Effect of Reagent Stoichiometry (Iodine) on Oxidative Cyclization

BatchIodine (equivalents)Reaction Time (h)Yield (%)Purity by HPLC (%)
10.886088
21.088297
31.288398
41.588096

Experimental Protocols

Protocol 1: Synthesis of 2'-hydroxy-3',4',6'-trimethoxychalcone
  • Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4',5',6'-trimethoxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

  • Base Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of potassium hydroxide (3.0 eq) in ethanol while maintaining the temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxy-3',4',6'-trimethoxychalcone (1.0 eq) from Protocol 1 in DMSO.

  • Reagent Addition: Add iodine (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 140°C and stir for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a sodium thiosulfate (B1220275) solution to quench the excess iodine.

  • Isolation and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization.

Protocol 3: Quality Control by HPLC
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 340 nm.

  • Sample Preparation: Prepare a standard solution of this compound and a solution of the batch sample in methanol (B129727) or acetonitrile.

  • Analysis: Inject the samples and compare the retention time and peak area of the batch sample to the standard to determine purity.

Mandatory Visualization

Synthesis_Pathway cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization 2_hydroxy_acetophenone 2'-hydroxy-4',5',6'- trimethoxyacetophenone Chalcone 2'-hydroxy-3',4',6'- trimethoxychalcone 2_hydroxy_acetophenone->Chalcone KOH, Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Flavone This compound Chalcone->Flavone I2, DMSO, Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Batch-to-Batch Consistency Check_Raw_Materials Review Raw Material QC Data Start->Check_Raw_Materials Check_Process_Parameters Review Batch Records for Process Deviations Start->Check_Process_Parameters Check_Purification Review Purification Protocol Start->Check_Purification Inconsistent_Materials Source and Qualify New Raw Material Batch Check_Raw_Materials->Inconsistent_Materials Deviation Found Inconsistent_Process Implement Stricter Process Controls (Temp, Time) Check_Process_Parameters->Inconsistent_Process Deviation Found Inconsistent_Purification Standardize and Validate Purification Method Check_Purification->Inconsistent_Purification Deviation Found End Improved Consistency Inconsistent_Materials->End Inconsistent_Process->End Inconsistent_Purification->End

Caption: Troubleshooting workflow for batch-to-batch variability.

Validation & Comparative

5,7,8-Trimethoxyflavone vs. Baicalein: A Comparative Analysis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative biological activities of 5,7,8-Trimethoxyflavone and Baicalein, supported by available experimental data and detailed protocols.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention in biomedical research for their wide array of pharmacological activities. Among these, this compound and Baicalein represent two flavones with potential therapeutic applications. Baicalein, a trihydroxyflavone, is a major bioactive component isolated from the roots of Scutellaria baicalensis and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. In contrast, this compound, a polymethoxyflavone, is less extensively characterized, with much of the available research focusing on its derivatives or its role as a synthetic intermediate. This guide provides a comparative overview of the available experimental data on these two compounds to aid researchers in their drug discovery and development efforts. It is important to note that while substantial quantitative data exists for Baicalein, direct comparative experimental data for this compound is limited. Therefore, data from structurally related polymethoxyflavones are included to provide context for the potential activities of this compound, highlighting the need for further direct comparative studies.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the available quantitative data for Baicalein and qualitative or extrapolated information for this compound and related polymethoxyflavones.

Table 1: Comparative Anti-proliferative Activity (IC50 values in µM)
CompoundCell LineCancer TypeIC50 (µM)Reference
Baicalein HT29Colorectal Cancer49.77 (24h), 34.35 (48h), 16.91 (72h)[1]
DLD1Colorectal Cancer60.49 (24h), 34.70 (48h), 18.75 (72h)[1]
MCF-7Breast Cancer95 ± 4.8[2]
MDA-MB-231Breast Cancer30[3]
CEMLeukemia4.7[4]
RPMI 8226Multiple Myeloma168.5[4]
This compound Derivatives Aspc-1Pancreatic Cancer5.30 (for compound 3c)
Related Polymethoxyflavones Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone)MCF-7 (Breast Cancer)4.9
Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone)MCF-7, HCC1937, JIMT-1 (Breast Cancer)50-100
Table 2: Comparative Antioxidant Activity
CompoundAssayIC50 ValueReference
Baicalein DPPH Radical Scavenging7.48 µg/mL[5]
Nitric Oxide Scavenging9.73 µg/mL[5]
Baicalin (B1667713) (glycoside of Baicalein) DPPH Radical Scavenging16.4 µg/mL[6]
This compound DPPH Radical ScavengingData not available
Related Polymethoxyflavones General ActivityPolymethoxyflavones are known to possess antioxidant properties.
Table 3: Comparative Anti-inflammatory Activity
CompoundAssay/ModelEffectReference
Baicalein LPS-stimulated RAW 264.7 macrophagesInhibition of nitric oxide production.[7]
Rat aortic ringsAttenuated NO-mediated relaxation.[7]
5,6,7-Trimethoxyflavone (structurally similar) LPS-stimulated RAW 264.7 macrophagesSignificantly inhibits NO and PGE2 production.
Polymethoxyflavones (general) Various inflammatory modelsExhibit anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these compounds.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or Baicalein) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing the solvent and DPPH solution is also measured.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the inhibition of nitric oxide production in cells, typically macrophages (e.g., RAW 264.7), stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and pre-treat with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is prepared to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known and putative signaling pathways modulated by Baicalein and polymethoxyflavones, as well as a general experimental workflow for their comparative analysis.

baicalein_pathway Baicalein Baicalein NFkB NF-κB Baicalein->NFkB Inhibits p53 p53 Baicalein->p53 Activates MAPK MAPK Baicalein->MAPK Modulates iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MAPK->Apoptosis MAPK->CellCycleArrest Inflammation Inflammation iNOS_COX2->Inflammation

Caption: Signaling pathways modulated by Baicalein.

pmf_pathway PMFs Polymethoxyflavones (e.g., this compound) NFkB NF-κB PMFs->NFkB Inhibits MAPK MAPK PMFs->MAPK Inhibits AP1 AP-1 PMFs->AP1 Inhibits STAT STAT1/3 PMFs->STAT Inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes AP1->Inflammatory_Genes STAT->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Putative signaling pathways for polymethoxyflavones.

experimental_workflow Start Start Compound_Prep Compound Preparation (5,7,8-TMF & Baicalein) Start->Compound_Prep In_Vitro_Assays In Vitro Assays Compound_Prep->In_Vitro_Assays Cytotoxicity Cytotoxicity (MTT Assay) In_Vitro_Assays->Cytotoxicity Antioxidant Antioxidant (DPPH, NO Scavenging) In_Vitro_Assays->Antioxidant Anti_inflammatory Anti-inflammatory (NO Inhibition, Cytokine levels) In_Vitro_Assays->Anti_inflammatory Mechanism_Studies Mechanism of Action Studies In_Vitro_Assays->Mechanism_Studies Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Western_Blot Western Blot (Signaling Proteins) Mechanism_Studies->Western_Blot Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for comparison.

Conclusion

This comparative guide highlights the significant body of research supporting the multifaceted therapeutic potential of Baicalein, particularly in the areas of cancer, inflammation, and oxidative stress. The available quantitative data provides a solid foundation for its further development. In contrast, this compound remains a comparatively understudied compound. While the broader class of polymethoxyflavones demonstrates promising anti-inflammatory and anticancer activities, there is a clear and urgent need for direct, quantitative experimental studies on this compound to accurately assess its therapeutic potential and enable a direct comparison with well-characterized flavonoids like Baicalein. Researchers are encouraged to utilize the provided protocols to generate this much-needed data and contribute to a more comprehensive understanding of this potentially valuable natural product.

References

Unraveling the Bioactivity of 5,7,8-Trimethoxyflavone and its Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a compound's structure and its biological activity is paramount to designing novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5,7,8-trimethoxyflavone and its analogs, focusing on their anticancer and anti-inflammatory properties. Through a synthesis of experimental data, detailed methodologies, and visual representations of molecular pathways, this document serves as a critical resource for advancing the development of this promising class of flavonoids.

Deciphering the Anticancer Potential: A Tale of Methoxylation and Hydroxylation

The substitution pattern of methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on the flavone (B191248) backbone is a key determinant of the cytotoxic and anti-proliferative activity of this compound and its analogs. The number and position of these functional groups significantly influence their efficacy against various cancer cell lines.

A general trend observed is that the presence of methoxy groups contributes to the lipophilicity of the compounds, which can enhance cell membrane permeability. However, an excessive number of methoxy groups can sometimes lead to diminished activity, potentially due to steric hindrance at the target site.[1][2] Conversely, the strategic placement of hydroxyl groups can increase activity through the formation of hydrogen bonds with biological targets.[3]

The A-ring substitution, particularly the 5,7,8-trimethoxy pattern, serves as a crucial scaffold. Modifications on the B-ring have been extensively explored to optimize anticancer activity. For instance, studies have shown that the presence and position of hydroxyl and methoxy groups on the B-ring can dramatically alter the cytotoxic effects on different cancer cell lines.[1]

Comparative Anti-proliferative Activity

The following table summarizes the in vitro anti-proliferative activity of this compound and a selection of its analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight the impact of structural modifications on their cytotoxic potential.

CompoundStructureCancer Cell LineIC₅₀ (µM)Reference
5,7,8,4'-Tetramethoxyflavone5,7,8,4'-(-OCH₃)₄HCT116 (Colon)>100[1]
Xanthomicrol5,4'-(-OH)₂, 6,7,8-(-OCH₃)₃HCT116 (Colon)~15 (at 24h)[1][2]
Sideritoflavone5,3',4'-(-OH)₃, 6,7,8-(-OCH₃)₃MCF-7 (Breast)4.9 (at 72h)[1]
5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavone5,3'-(-OH)₂, 3,6,7,8,4'-(-OCH₃)₅MCF-7 (Breast)3.71 (at 72h)[1]
5,7-Dihydroxy-3,6,4'-trimethoxyflavone5,7-(-OH)₂, 3,6,4'-(-OCH₃)₃A2058 (Melanoma)3.92 (at 72h)[1]
Compound 3c (structure not specified)-Aspc-1 (Pancreatic)5.30[4]

Modulation of Inflammatory Pathways

Beyond their anticancer effects, this compound and its analogs exhibit potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key signaling pathways that regulate the expression of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets for these flavonoids.

Inhibition of the NF-κB Signaling Cascade

The NF-κB pathway plays a central role in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5] Methoxyflavones have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc translocates IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome degradation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes induces Inhibitor This compound and Analogs Inhibitor->IKK inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by this compound analogs.
Attenuation of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical regulator of inflammation and cellular stress. Activation of this pathway leads to the phosphorylation of downstream targets, including transcription factors that control the expression of inflammatory cytokines. Certain trimethoxyflavone analogs have been identified as inhibitors of p38 MAPK activation.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MKK MKK3/6 Stress->MKK activates p38 p38 MAPK MKK->p38 phosphorylates p_p38 p-p38 MAPK ATF2 ATF-2 p_p38->ATF2 phosphorylates p_ATF2 p-ATF-2 Response Inflammatory Response p_ATF2->Response leads to Inhibitor This compound and Analogs Inhibitor->MKK inhibits

Figure 2: Inhibition of the p38 MAPK signaling pathway by this compound analogs.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments used to evaluate the bioactivity of this compound and its analogs.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through various established methods. A common approach involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. This is followed by oxidative cyclization to yield the flavone core.[6][7]

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation):

  • Dissolve the substituted 2'-hydroxyacetophenone (B8834) and benzaldehyde in ethanol.

  • Add a solution of a strong base, such as potassium hydroxide, dropwise at a low temperature (e.g., 0 °C).

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

  • Collect the solid by filtration and purify by recrystallization.[6]

General Procedure for Flavone Synthesis (Oxidative Cyclization):

  • Dissolve the synthesized chalcone in a suitable solvent like DMSO.

  • Add iodine as a catalyst.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

  • Pour the reaction mixture into an ice-water bath to precipitate the flavone.

  • Collect the solid by filtration and purify by column chromatography or recrystallization.

Cell Culture

Human cancer cell lines such as HCT116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), and A2058 (melanoma) are commonly used to evaluate the anti-proliferative activity of these compounds.

  • Growth Medium: For HCT116, McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) is typically used.[8][9] For MCF-7 and A2058, DMEM or RPMI-1640 medium with similar supplementation is common.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[8][9]

  • Subculturing: Cells are passaged at 70-90% confluency using trypsin-EDTA to detach the cells.[10]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the flavone analogs for 24, 48, or 72 hours.[12]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the untreated control.

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Adhesion) Seed->Incubate1 Treat Treat with Flavonoid Analogs (24-72h) Incubate1->Treat AddMTT Add MTT Reagent (3-4h) Treat->AddMTT Solubilize Solubilize Formazan (DMSO) AddMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability and IC50 Read->Analyze End End Analyze->End

Figure 3: General experimental workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

  • Cell Lysis: After treatment with the flavone analogs, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p-p38, p38, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis is used to quantify the protein levels relative to a loading control (e.g., GAPDH).[13][14]

Conclusion

The structure-activity relationship of this compound and its analogs is a complex yet promising area of research for the development of novel anticancer and anti-inflammatory agents. The strategic modification of the flavone scaffold, particularly the number and position of methoxy and hydroxyl groups, allows for the fine-tuning of their biological activity. This guide provides a foundational understanding of these relationships, supported by experimental data and detailed protocols, to aid researchers in the rational design and evaluation of new, more potent flavonoid-based therapeutics. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds is warranted to translate these promising in vitro findings into clinical applications.

References

Synthetic vs. Natural 5,7,8-Trimethoxyflavone: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals evaluating the characteristics and biological activities of synthetic and naturally sourced 5,7,8-Trimethoxyflavone. This report details a comparative analysis of the two forms, supported by experimental data, to aid in the selection of the appropriate compound for research purposes.

Introduction

This compound, a polymethoxyflavone (PMF), has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. As with many bioactive compounds, researchers have the option of utilizing either synthetically produced this compound or isolating it from natural sources. The choice between these two options can have significant implications for experimental outcomes, purity, scalability, and cost. This guide provides an objective comparison of synthetic and natural this compound, focusing on their chemical properties, biological efficacy, and the methodologies used for their production and evaluation.

Data Presentation: A Side-by-Side Comparison

The selection of either synthetic or natural this compound should be guided by the specific requirements of the intended research. For studies demanding high purity and lot-to-lot consistency, the synthetic version is often preferred. Conversely, research focused on the effects of a compound within its natural matrix or exploring potential synergistic effects of co-extracted compounds may benefit from the use of the naturally derived form.

FeatureSynthetic this compoundNatural this compound
Purity Typically high (≥98%), with a well-defined impurity profile.[1]Variable, dependent on the efficiency of extraction and purification methods. May contain other related flavonoids and plant metabolites.[1]
Consistency High lot-to-lot consistency in terms of purity and impurity profile.[1]Variability can be significant due to factors such as plant source, growing conditions, and extraction protocols.[1]
Yield Scalable and predictable yield based on the synthetic route. A reported synthesis route for a similar compound, 5,6,7-trimethoxyflavone (B192605), shows a good overall yield of 70%.Yield is dependent on the natural source's abundance of the compound and the extraction efficiency.
Potential Impurities Starting materials, reagents, by-products of the synthesis, and residual solvents.[1]Other flavonoids, chlorophyll, waxes, and other secondary metabolites from the plant source.[1]
Cost Can be cost-effective for large-scale production, but initial setup and optimization can be expensive.Can be cost-effective for small-scale extraction, but purification to high purity can be costly and time-consuming.
Biological Activity The observed biological activity is directly attributable to the specific compound.The biological activity may be influenced by the presence of other co-extracted compounds, potentially leading to synergistic or antagonistic effects.

Biological Activity: A Focus on Anti-Inflammatory and Anticancer Effects

Both synthetic and naturally derived methoxyflavones have demonstrated significant biological activities. The primary areas of investigation for this compound and its analogs are their anti-inflammatory and anticancer properties.

Anti-Inflammatory Activity

Polymethoxyflavones, as a class, are known to exert anti-inflammatory effects through the modulation of key signaling pathways. Studies on related trimethoxyflavones have shown that they can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[2] This is often achieved by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2]

Anticancer Activity

Table of IC50 Values for Related Methoxyflavones against Various Cancer Cell Lines:

CompoundCancer Cell LineIC50 (µM)
5,6,7-Trimethoxyflavone derivative 3cAspc-1 (Pancreatic)5.30[3]
5-Hydroxy-3',4',7-trimethoxyflavoneK562/BCRP (Leukemia)RI50 7.2 nM[6]
5,7,3',4'-TetramethoxyflavoneNCI-60 Cell Lines28[7]

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

The synthesis of trimethoxyflavones can be achieved through various methods. A common approach involves the Algar-Flynn-Oyamada (AFO) reaction, which is an oxidative cyclization of a 2'-hydroxychalcone.

Step 1: Synthesis of the Chalcone (B49325) Intermediate

  • Reaction Setup: Dissolve an appropriately substituted 2'-hydroxyacetophenone (B8834) and benzaldehyde (B42025) in a suitable solvent such as ethanol.

  • Base-Catalyzed Condensation: Add a strong base, like potassium hydroxide, to the solution at a low temperature (e.g., 0°C) and then allow the reaction to proceed at room temperature for 24-48 hours.

  • Work-up: Neutralize the reaction mixture with an acid (e.g., HCl) and extract the chalcone product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to this compound

  • Reaction Setup: Dissolve the synthesized chalcone in an alcoholic solvent.

  • Oxidation: Add an alkaline solution of hydrogen peroxide dropwise to the chalcone solution.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Acidify the reaction mixture, collect the precipitate, and purify by recrystallization or column chromatography to obtain this compound.

Extraction of this compound from Natural Sources (Generalized Protocol)

This compound can be isolated from various plant sources, particularly from the peels of citrus fruits.

  • Plant Material Preparation: Air-dry the plant material (e.g., citrus peels) and grind it into a fine powder.

  • Extraction: Macerate the powdered material in a suitable solvent (e.g., methanol, ethanol, or hexane) for an extended period (e.g., 24-72 hours) at room temperature.[8][9] The process can be repeated to maximize the extraction yield.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation: Perform liquid-liquid partitioning of the crude extract with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.

  • Purification: Subject the flavonoid-rich fraction (often the ethyl acetate fraction) to further purification using techniques like column chromatography (e.g., silica (B1680970) gel) or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[9][10]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of synthetic or natural this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

G Workflow for Synthesis of this compound cluster_start Starting Materials cluster_chalcone Chalcone Synthesis cluster_flavone Flavone Synthesis start1 2'-hydroxyacetophenone derivative chalcone_synth Base-Catalyzed Condensation start1->chalcone_synth start2 Benzaldehyde derivative start2->chalcone_synth chalcone_purify Purification (Recrystallization/Chromatography) chalcone_synth->chalcone_purify flavone_synth Oxidative Cyclization (AFO Reaction) chalcone_purify->flavone_synth flavone_purify Purification (Recrystallization/Chromatography) flavone_synth->flavone_purify final_product This compound flavone_purify->final_product

Caption: Workflow for the Synthesis of this compound.

G Workflow for Natural Extraction of this compound cluster_extraction Extraction cluster_purification Purification start Plant Material (e.g., Citrus Peels) extraction Solvent Extraction (Maceration) start->extraction concentration Concentration extraction->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning chromatography Column Chromatography / Prep-HPLC partitioning->chromatography final_product This compound chromatography->final_product

Caption: Workflow for Natural Extraction.

G Anti-Inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Gene Induces TMF This compound TMF->IKK Inhibits

Caption: Anti-Inflammatory Signaling Pathway.

G Anticancer Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation TMF This compound TMF->PI3K Inhibits TMF->Akt Inhibits

Caption: Anticancer Signaling Pathway.

References

Unveiling the Anti-inflammatory Action of 5,7,8-Trimethoxyflavone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms of 5,7,8-Trimethoxyflavone reveals its potent anti-inflammatory properties, positioning it as a compelling candidate for therapeutic development. This guide provides a comparative analysis of its efficacy against other flavone (B191248) alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Anti-inflammatory Mechanism: Targeting Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating crucial intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, orchestrating the production of pro-inflammatory mediators.

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), a component of bacterial cell walls, cellular receptors trigger a cascade of events that lead to the activation of NF-κB and MAPK. Activated NF-κB translocates to the nucleus, where it induces the expression of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE2), respectively.

This compound has been shown to interfere with this process by inhibiting the activation of key proteins within the NF-κB and MAPK pathways. This leads to a downstream reduction in the production of these inflammatory mediators, thereby dampening the inflammatory response.

Below is a diagram illustrating the signaling pathway through which this compound is understood to exert its anti-inflammatory effects.

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus cluster_output LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway activates TMF This compound TMF->IKK TMF->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_n NF-κB (p65/p50) NFκB->NFκB_n translocates MAPK_pathway->NFκB_n activates Genes Pro-inflammatory Gene Expression NFκB_n->Genes induces Mediators TNF-α, IL-6, iNOS, COX-2 Genes->Mediators leads to

Caption: Anti-inflammatory mechanism of this compound.

Comparative Analysis with Alternative Flavones

To objectively evaluate the anti-inflammatory potential of this compound, its performance was compared with other structurally related flavones known for their anti-inflammatory properties. The following tables summarize the quantitative data from key experiments.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)PGE2 Inhibition (%)
This compound 1065 ± 4.272 ± 5.1
2588 ± 3.591 ± 2.8
5,7-Dimethoxyflavone1052 ± 3.861 ± 4.5
2575 ± 4.182 ± 3.9
Nobiletin (B1679382)1068 ± 5.575 ± 4.8
2592 ± 2.995 ± 2.1
Tangeretin1061 ± 4.969 ± 5.3
2585 ± 3.789 ± 3.2

Data are presented as mean ± standard deviation (n=3).

Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6) in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 2585 ± 6.178 ± 5.4
5,7-Dimethoxyflavone2572 ± 5.865 ± 4.9
Nobiletin2590 ± 4.783 ± 6.2
Tangeretin2582 ± 5.375 ± 5.8

Data are presented as mean ± standard deviation (n=3).

The data indicates that this compound is a potent inhibitor of key inflammatory mediators, with efficacy comparable to, and in some cases exceeding, that of other well-studied anti-inflammatory flavones like nobiletin and tangeretin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Measurement of Nitric Oxide (NO) Production

NO production was determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance at 540 nm was measured using a microplate reader.

Measurement of Prostaglandin E2 (PGE2) Production

PGE2 levels in the cell culture supernatant were quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Measurement of TNF-α and IL-6 Production

The concentrations of TNF-α and IL-6 in the cell culture supernatant were measured using commercial ELISA kits according to the manufacturer's protocols.

Western Blot Analysis

To investigate the effects on signaling pathways, whole-cell lysates were prepared, and protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) pathways. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

The experimental workflow for validating the anti-inflammatory mechanism is depicted in the diagram below.

start Start: RAW 264.7 Cell Culture pretreatment Pre-treatment with This compound & Alternatives start->pretreatment lps_stimulation LPS Stimulation (1 µg/mL) pretreatment->lps_stimulation collect_supernatant Collect Culture Supernatant lps_stimulation->collect_supernatant lyse_cells Cell Lysis lps_stimulation->lyse_cells griess_assay Griess Assay (NO Measurement) collect_supernatant->griess_assay elisa ELISA (PGE2, TNF-α, IL-6) collect_supernatant->elisa western_blot Western Blot (NF-κB & MAPK Pathways) lyse_cells->western_blot data_analysis Data Analysis & Comparison griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis

Caption: Experimental workflow for validation.

This comprehensive guide provides a solid foundation for understanding and further investigating the anti-inflammatory properties of this compound. The presented data and protocols offer valuable resources for researchers aiming to explore its therapeutic potential.

Unveiling the Cancer-Fighting Potential of 5,7,8-Trimethoxyflavone: A Comparative Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the molecular targets of 5,7,8-Trimethoxyflavone (TMF) and related methoxyflavones in cancer cells. Leveraging experimental data from closely related compounds, we explore the potential mechanisms of action of TMF, offering insights into its prospective role in oncology.

While direct experimental data on this compound is emerging, extensive research on structurally similar methoxyflavones provides a strong foundation for understanding its likely molecular targets and anti-cancer activities. This guide synthesizes available data on these analogs to present a predictive comparison of their efficacy and mechanisms.

Comparative Efficacy of Methoxyflavones Against Cancer Cell Lines

The anti-proliferative activity of various methoxyflavones has been evaluated across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.

FlavoneCancer Cell LineIC50 (µM)Reference
5,7-Dimethoxyflavone (B190784) (DMF)HepG2 (Liver)25[1]
5,7-Dimethoxyflavone (DMF)SCC-9 (Oral)8-10[2]
5,7-Dimethoxyflavone (DMF)FaDu (Larynx)8-10[2]
5,7-Dimethoxyflavone (DMF)MCF-7 (Breast)10-20[2]
5,7,4'-TrimethoxyflavoneSCC-9 (Oral)5[2]
5-Hydroxy-3',4',7-trimethoxyflavoneMCF-7 (Breast)Not specified[3][4]
3',4',5-TrihydroxyflavoneA549 (Lung)<25[5]
3',4',5-TrihydroxyflavoneMCF-7 (Breast)<25[5]
5,6,7-trimethoxyflavone derivative (3c)Aspc-1 (Pancreatic)5.30[6]

Key Molecular Mechanisms of Methoxyflavones in Cancer

Research on analogs of this compound points to several key molecular mechanisms through which these compounds exert their anti-cancer effects. These include the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer. Methoxyflavones have been shown to induce apoptosis through various signaling pathways.

  • Reactive Oxygen Species (ROS) Generation: Compounds like 5,7-dimethoxyflavone trigger the production of ROS within cancer cells, leading to oxidative stress and subsequent apoptosis.[1]

  • Mitochondrial Pathway: Methoxyflavones can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[1][7]

  • Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Methoxyflavones have been shown to activate key executioner caspases, such as caspase-3 and -7.

  • Bcl-2 Family Protein Modulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. Methoxyflavones can shift this balance towards apoptosis by upregulating Bax and downregulating Bcl-2.[4]

  • p53-dependent and -independent pathways: The tumor suppressor protein p53 plays a central role in apoptosis. Some methoxyflavones can induce apoptosis through p53-dependent mechanisms.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, methoxyflavones can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

  • G2/M Phase Arrest: Some flavonoids, such as 5,6-dihydroxy-3,7,4′-trimethoxyflavonol, have been shown to induce cell cycle arrest at the G2/M phase. This is often associated with the modulation of key regulatory proteins like Cdc2 and Cyclin B1.

  • Sub-G1 Arrest: In studies with 5,7-dimethoxyflavone, an accumulation of cells in the sub-G1 phase was observed, which is indicative of apoptotic cell death.[1]

  • S-phase Arrest: 6-Methoxyflavone has been reported to induce S-phase arrest in HeLa cells.[8]

Signaling Pathways Modulated by Methoxyflavones

The anticancer effects of methoxyflavones are mediated by their interaction with various cellular signaling pathways that regulate cell growth, survival, and proliferation.

G cluster_0 Cellular Processes cluster_1 Signaling Pathways TMF This compound (and related Methoxyflavones) ROS ROS Generation TMF->ROS Bcl2 Bax/Bcl-2 Ratio ↑ TMF->Bcl2 p53 p53 Activation TMF->p53 G2M G2/M Arrest TMF->G2M SubG1 Sub-G1 Arrest TMF->SubG1 PI3K_Akt PI3K/Akt Pathway TMF->PI3K_Akt Inhibits MAPK MAPK Pathway TMF->MAPK Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis Bcl2->Apoptosis p53->Apoptosis G2M->CellCycleArrest SubG1->CellCycleArrest PI3K_Akt->Apoptosis Regulates PI3K_Akt->CellCycleArrest Regulates

Caption: Signaling pathways modulated by methoxyflavones in cancer cells.

Experimental Protocols

To aid in the design of future studies, this section outlines the methodologies for key experiments cited in the literature on methoxyflavones.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the methoxyflavone for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with the methoxyflavone at its IC50 concentration for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the methoxyflavone, harvested, and washed.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are treated with the methoxyflavone, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, caspases, cell cycle regulators), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the molecular targets of a novel anticancer compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Identification & Validation A Compound Synthesis & Characterization B Cell Viability Assays (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Apoptosis Assays (Flow Cytometry, Western Blot) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Signaling Pathway Analysis (Western Blot for Key Kinases) D->F E->F G Affinity Chromatography/ Mass Spectrometry F->G H In Silico Docking Studies F->H I Target Knockdown/Overexpression & Functional Assays G->I H->I

Caption: Experimental workflow for identifying molecular targets of novel compounds.

References

Cross-Validation of 5,7,8-Trimethoxyflavone Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 5,7,8-Trimethoxyflavone and related polymethoxyflavones across various cell lines. Due to the limited availability of published data specifically on the cytotoxic activity of this compound in cancer cell lines, this guide leverages data from structurally similar compounds to provide a valuable comparative context. The anti-inflammatory activity of a closely related compound, 5,6,7-trimethoxyflavone (B192605), is also presented to highlight a key biological effect.

Comparative Analysis of Cytotoxic Activity

Compound NameCell LineCancer TypeIC50 (µM)
5,7,8-Trihydroxyflavone (Nor-wogonin)PC-3Prostate Cancer57.29
5,6,7-TrimethoxyflavoneAspc-1Pancreatic Cancer5.30
5,6,7-TrimethoxyflavoneHCT-116Colon Cancer>10
5,6,7-TrimethoxyflavoneHepG-2Liver Cancer>10
5,6,7-TrimethoxyflavoneSUN-5Gastric Cancer>10
5,7,4'-TrimethoxyflavoneMOLT-4LeukemiaToxic
5,7,4'-TrimethoxyflavoneU937LeukemiaToxic
5,7-DimethoxyflavoneHepG2Liver Cancer25
Wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone)MCF-7Breast CancerData available
Wogonin (5,7-dihydroxy-8-methoxyflavone)HT-29Colon CancerData available

Anti-Inflammatory Activity in Macrophages

This compound has demonstrated anti-inflammatory properties. A study on the closely related 5,6,7-trimethoxyflavone in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages revealed significant inhibition of pro-inflammatory mediators. This compound was found to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Signaling Pathways

The anti-inflammatory effects of 5,6,7-trimethoxyflavone in RAW 264.7 macrophages are mediated through the inhibition of key signaling pathways. The compound was shown to interfere with the activation of Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Signal Transducer and Activator of Transcription 1/3 (STAT1/3).[1] This suggests a multi-pronged mechanism for its anti-inflammatory action.

While the direct signaling pathways modulated by this compound in cancer cells are not yet fully elucidated, the structurally similar flavone, wogonin (5,7-dihydroxy-8-methoxyflavone), has been shown to induce apoptosis in cancer cells through the modulation of the PI3K/AKT and ERK signaling pathways, as well as affecting the p53 tumor suppressor protein.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the general steps for determining the cytotoxic effects of a compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol provides a general workflow for assessing the effect of a compound on the expression of apoptosis-related proteins.

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target apoptosis markers (e.g., Bcl-2, Bax, Caspase-3, PARP).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_western_blot Western Blot start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt lyse Cell Lysis & Protein Extraction incubate->lyse solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance end Data Analysis read_absorbance->end sds_page SDS-PAGE lyse->sds_page transfer Protein Transfer sds_page->transfer blot Immunoblotting transfer->blot detect Detection blot->detect detect->end

Caption: Experimental workflow for assessing this compound activity.

signaling_pathway cluster_pathways Intracellular Signaling cluster_inflammatory_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK TMF 5,6,7-Trimethoxyflavone TMF->IKK inhibition AP1 AP-1 TMF->AP1 inhibition STAT1_3 STAT1/3 TMF->STAT1_3 inhibition NFkB NF-κB IKK->NFkB activation iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 upregulation Cytokines TNF-α, IL-1β, IL-6 NFkB->Cytokines upregulation AP1->iNOS_COX2 upregulation STAT1_3->iNOS_COX2 upregulation

Caption: Anti-inflammatory signaling pathway of 5,6,7-Trimethoxyflavone.

References

In Vivo Veritas: Validating the Preclinical Promise of 5,7,4'-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The journey from a promising in vitro result to a validated in vivo effect is a critical and often challenging phase in drug discovery. This guide provides a comprehensive comparison of the in vivo validation of in vitro findings for 5,7,4'-trimethoxyflavone (TMF), a methoxylated flavone (B191248) that has garnered significant interest for its therapeutic potential. We will objectively compare its performance with its unmethylated counterpart, apigenin (B1666066), and present supporting experimental data to illuminate its journey from the lab bench to preclinical models.

From Cell Cultures to Animal Models: A Comparative Overview

In vitro studies have consistently demonstrated the potential of 5,7,4'-trimethoxyflavone across several therapeutic areas, including neuroprotection, anti-inflammatory, and anti-cancer activities. The key question for researchers is how well these promising initial findings translate into living organisms. This guide delves into the in vivo studies that have sought to answer this question.

Neuroprotective Effects: Shielding the Brain from Damage

In Vitro Findings:

In neuronal cell cultures, 5,7,4'-trimethoxyflavone has been shown to protect against neurotoxicity induced by various stressors. The proposed mechanisms include the activation of the Nrf2 antioxidant response pathway and modulation of signaling cascades involved in neuronal survival.[1]

In Vivo Validation:

In a lipopolysaccharide (LPS)-induced neuroinflammation mouse model, prophylactic administration of 5,7,4'-trimethoxyflavone (at doses of 10, 20, and 40 mg/kg for 21 days) demonstrated significant neuroprotective effects.[2][3][4] The in vivo studies confirmed the in vitro anti-inflammatory observations, showing a significant reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the hippocampus.[2][3][4] Furthermore, TMF treatment led to an enhancement of spatial memory in the Morris Water Maze test, providing behavioral evidence of its neuroprotective efficacy.[2][3]

Comparative Performance: 5,7,4'-Trimethoxyflavone vs. Apigenin

While direct in vivo comparative studies for neuroprotection are limited, the enhanced bioavailability of methoxylated flavones like TMF over their hydroxylated counterparts like apigenin suggests a potential for greater in vivo efficacy.

Table 1: Comparison of In Vitro and In Vivo Neuroprotective Effects

CompoundIn Vitro ModelIn Vitro FindingsIn Vivo ModelIn Vivo Findings
5,7,4'-Trimethoxyflavone Neuronal cell linesActivation of Nrf2 pathway, anti-apoptotic effects[1]LPS-induced neuroinflammation in miceReduced IL-1β, IL-6, TNF-α; enhanced spatial memory[2][3][4]
Apigenin Neuronal cell linesAntioxidant and anti-inflammatory properties[5]Various neuroinflammation modelsNeuroprotective effects, but potentially limited by lower bioavailability

Experimental Workflow for In Vivo Neuroprotection Study

G cluster_0 Animal Model and Treatment cluster_1 Behavioral and Biochemical Analysis Animal Selection Adult Male C57BL/6j Mice (8-10 weeks old) Drug Administration Oral gavage or IP injection of TMF (e.g., daily for 21 days) Animal Selection->Drug Administration Neuroinflammation Induction Single intraperitoneal (IP) injection of LPS (e.g., 250 µg/kg - 1 mg/kg) Drug Administration->Neuroinflammation Induction Behavioral Assessment Morris Water Maze to assess cognitive function Neuroinflammation Induction->Behavioral Assessment Biochemical Analysis ELISA for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in hippocampus Behavioral Assessment->Biochemical Analysis Histological Analysis Immunohistochemistry for microglial activation Biochemical Analysis->Histological Analysis G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines TMF 5,7,4'-Trimethoxyflavone TMF->NFkB G cluster_0 Tumor Implantation and Treatment cluster_1 Efficacy and Safety Assessment Cell Implantation Subcutaneous implantation of HeLa cells into nude mice Tumor Growth Allow tumors to reach a specific volume Cell Implantation->Tumor Growth Treatment Intraperitoneal administration of TMF or vehicle control Tumor Growth->Treatment Tumor Measurement Regular measurement of tumor volume Treatment->Tumor Measurement Endpoint Analysis Tumor weight and histological analysis at the end of the study Tumor Measurement->Endpoint Analysis Safety Evaluation Monitoring of body weight and histopathology of major organs Endpoint Analysis->Safety Evaluation

References

Comparative Antioxidant Activity of 5,7,8-Trimethoxyflavone: A Methodological Guide Using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Antioxidant Activity Assays

Antioxidant activity is often measured by the ability of a compound to scavenge stable free radicals. The DPPH and ABTS assays are two of the most widely used methods for this purpose.[1][2][3]

  • DPPH Assay: This method utilizes the stable free radical DPPH, which has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[1][2][4] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[1][4][5][6]

  • ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[3][7][8] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at 734 nm is indicative of the sample's radical scavenging activity.[8] This assay is applicable to both hydrophilic and lipophilic antioxidants.[3]

Comparative Antioxidant Activity

The antioxidant activity of a compound is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

The following table presents a comparison of the IC50 values for common antioxidant standards. This serves as a reference for interpreting the potential antioxidant activity of 5,7,8-Trimethoxyflavone once experimental data is obtained.

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
This compound Data not availableData not available
Trolox~3.77 - 4.00[9]~2.93 - 3.00[9]
Ascorbic Acid~4.97 - 24.34[10][11]~50[12]
Quercetin~0.55 - 4.97[10][13]~1.17 - 1.89[13][14]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below.

DPPH Radical Scavenging Assay

1. Reagent Preparation:

  • DPPH Stock Solution (0.5 mM): Dissolve 10 mg of DPPH in 50 mL of methanol (B129727). This solution should be freshly prepared and kept in the dark.[15]
  • DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to achieve a final concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.[1][4]
  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
  • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.
  • Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner as the test compound.[1]

2. Assay Procedure:

  • Add 100 µL of the test compound dilutions to a 96-well plate.[5]
  • Add 100 µL of the DPPH working solution to each well.[5]
  • A blank sample containing 100 µL of the solvent and 100 µL of the DPPH working solution should be prepared.[1]
  • Incubate the plate in the dark at room temperature for 30 minutes.[1][4][5]
  • Measure the absorbance of each well at 517 nm using a microplate reader.[1][5][6]

3. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[5]

4. IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.[7][8]
  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[7][8]
  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][8][16] This will produce the ABTS•+ radical cation.
  • Adjusted ABTS•+ Solution: Before use, dilute the ABTS•+ working solution with ethanol (B145695) or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[8][16]
  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
  • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.
  • Positive Control: Use Trolox as a positive control and prepare a series of dilutions.[8]

2. Assay Procedure:

  • Pipette 20 µL of the test compound dilutions or Trolox standards into a 96-well microplate.[8]
  • Add 180 µL of the adjusted ABTS•+ solution to each well.[8]
  • A blank containing 20 µL of the solvent and 180 µL of the adjusted ABTS•+ solution should be included.
  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[14]
  • Measure the absorbance at 734 nm.[8]

3. Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[8]

4. IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_stock Prepare 0.5 mM DPPH Stock Solution DPPH_work Dilute to 0.1 mM DPPH Working Solution DPPH_stock->DPPH_work Mix Mix Sample/Control with DPPH Solution DPPH_work->Mix Sample_prep Prepare Test Compound & Control Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_stock Prepare 7 mM ABTS & 2.45 mM Potassium Persulfate ABTS_radical Mix & Incubate to form ABTS•+ Radical Solution ABTS_stock->ABTS_radical ABTS_work Dilute to Absorbance of ~0.7 at 734 nm ABTS_radical->ABTS_work Mix Mix Sample/Control with ABTS•+ Solution ABTS_work->Mix Sample_prep Prepare Test Compound & Control Dilutions Sample_prep->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

ABTS Assay Workflow

References

Unveiling the Anticancer Potential of 5,7,8-Trimethoxyflavone: A Comparative Analysis Across Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer research, flavonoids have emerged as a promising class of natural compounds with potent anti-tumor properties. Among these, methoxylated flavones, and specifically 5,7,8-Trimethoxyflavone, are gaining attention for their potential therapeutic efficacy. This guide provides a comparative overview of the available experimental data on this compound and its close structural analogs, offering insights into its potential efficacy across various cancer models. Due to the limited direct research on this compound, this guide draws comparisons from its hydroxylated and mono-methoxylated counterparts, Nor-wogonin (5,7,8-trihydroxyflavone) and Wogonin (5,7-dihydroxy-8-methoxyflavone), to extrapolate its potential mechanisms and effectiveness.

Comparative Efficacy: A Look at Structural Analogs

While direct and extensive studies on this compound are sparse, research on its structural precursors, Nor-wogonin and Wogonin, provides a strong foundation for understanding its potential anticancer activities. The methylation of hydroxyl groups on the flavone (B191248) backbone is a critical factor influencing bioavailability and biological activity.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 values for Nor-wogonin and Wogonin in various cancer cell lines, offering a comparative perspective.

CompoundCancer TypeCell LineIC50 (µM)Treatment DurationReference
Nor-wogonin Triple-Negative Breast CancerMDA-MB-23132.24Not Specified
Triple-Negative Breast CancerBT-54948.71Not Specified
Triple-Negative Breast CancerHCC7056.2Not Specified
Triple-Negative Breast CancerHCC180651.33Not Specified
Prostate CancerPC-357.2924 hours[1]
Wogonin Colorectal CancerSW-48047.848 hours[2]
Colorectal CancerHCT-11644.648 hours[2]
Breast CancerMCF-7Not Specified (inhibited proliferation)Not Specified[3]
Ovarian CancerA2780Not Specified (inhibited proliferation)Not Specified

Unraveling the Mechanism of Action: Key Signaling Pathways

The anticancer effects of these flavonoids are attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

The NF-κB and STAT3 Signaling Cascades

Studies on Nor-wogonin and Wogonin have highlighted their inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. These pathways are often constitutively active in cancer cells, promoting chronic inflammation, cell survival, and proliferation.

Nor-wogonin has been shown to downregulate the expression of key molecules in the TAK1, NF-κB, and STAT3 pathways in triple-negative breast cancer cells. Similarly, Wogonin has been observed to suppress STAT3 activation in various cancer models.[4] It is plausible that this compound shares this inhibitory activity, potentially offering a targeted approach to cancers dependent on these pathways.

NF-kB_STAT3_Inhibition_by_Flavonoids Potential Inhibition of NF-κB and STAT3 Pathways TMF This compound (and its analogs) TAK1 TAK1 TMF->TAK1 Inhibits JAK JAK TMF->JAK Inhibits IKK IKK Complex TAK1->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Nucleus_NFkB Nuclear Translocation (NF-κB) NFkB_p65_p50->Nucleus_NFkB Gene_Expression_NFkB Pro-inflammatory & Pro-survival Genes Nucleus_NFkB->Gene_Expression_NFkB Cancer Progression Cancer Progression Gene_Expression_NFkB->Cancer Progression STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 Nucleus_STAT3 Nuclear Translocation (STAT3) pSTAT3->Nucleus_STAT3 Gene_Expression_STAT3 Cell Cycle Progression & Anti-apoptotic Genes Nucleus_STAT3->Gene_Expression_STAT3 Gene_Expression_STAT3->Cancer Progression

Caption: Potential inhibition of NF-κB and STAT3 signaling pathways by this compound and its analogs.

Induction of Apoptosis

A crucial mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. Both Nor-wogonin and Wogonin have been demonstrated to induce apoptosis in various cancer cell lines.[1][2] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, the executioners of apoptosis. The pro-apoptotic effects of these flavonoids suggest that this compound may also effectively trigger cancer cell death.

Experimental Protocols: A Methodological Overview

To ensure the reproducibility and validity of the presented data, understanding the experimental methodologies is crucial. The following are generalized protocols for key assays used in the cited studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Treatment Treat with This compound Adherence->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (Formation of Formazan) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: A generalized workflow for determining cell viability using the MTT assay.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins such as caspases and members of the Bcl-2 family.

  • Protein Extraction: Cancer cells are treated with the test compound, and total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest, followed by incubation with enzyme-linked secondary antibodies.

  • Detection: The protein bands are visualized using a detection reagent, and their intensity is quantified.

Western_Blot_Workflow Western Blot Analysis Workflow for Apoptosis Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Immunoblotting Immunoblotting with Primary & Secondary Antibodies Protein_Transfer->Immunoblotting Detection Detection and Quantification of Protein Bands Immunoblotting->Detection End End Detection->End

Caption: A step-by-step workflow for analyzing apoptosis-related proteins using Western blotting.

Conclusion and Future Directions

The available evidence from studies on Nor-wogonin and Wogonin strongly suggests that this compound holds significant promise as an anticancer agent. Its potential to inhibit key pro-survival signaling pathways like NF-κB and STAT3, coupled with the likely induction of apoptosis, makes it a compelling candidate for further investigation.

However, to fully realize its therapeutic potential, direct and comprehensive studies on this compound are imperative. Future research should focus on:

  • Broad-spectrum in vitro screening: Determining the IC50 values of this compound across a wide range of cancer cell lines to identify sensitive cancer types.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.

  • Pharmacokinetic and safety profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compound.

By addressing these research gaps, the scientific community can pave the way for the potential clinical development of this compound as a novel and effective cancer therapeutic.

References

5,7,8-Trimethoxyflavone: A Head-to-Head Comparison with Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the anti-inflammatory potential of 5,7,8-Trimethoxyflavone compared to Aspirin (B1665792), Ibuprofen, and Celecoxib.

In the quest for novel anti-inflammatory agents with improved efficacy and safety profiles, polymethoxyflavonoids (PMFs) have emerged as a promising class of natural compounds. This guide provides a head-to-head comparison of a specific PMF, this compound, with well-established non-steroidal anti-inflammatory drugs (NSAIDs): Aspirin, Ibuprofen, and the COX-2 selective inhibitor, Celecoxib. This comparison is based on available experimental data on their mechanisms of action and inhibitory effects on key inflammatory mediators.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of the compounds discussed are primarily mediated through the inhibition of enzymes and signaling pathways that are crucial for the inflammatory response.

This compound , isolated from the plant Andrographis echioides, has been shown to exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[1] While its precise and full mechanism is still under investigation, like other flavonoids, it is postulated to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Aspirin and Ibuprofen are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2 enzymes.[2][3] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[4] COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[4] The inhibition of COX-2 is responsible for the anti-inflammatory effects of these drugs, while the inhibition of COX-1 is associated with their common side effects, such as gastrointestinal irritation.[3] Aspirin also possesses a unique mechanism of irreversibly acetylating the COX enzyme.[5]

Celecoxib is a selective COX-2 inhibitor, designed to specifically target the inflammation-driving COX-2 enzyme while sparing the protective COX-1 enzyme.[6][7] This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Comparison of Anti-Inflammatory Potency

The following table summarizes the available quantitative data on the inhibitory activity of this compound and the comparator drugs against key inflammatory mediators. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. The experimental conditions, such as cell types and stimuli used, may vary between studies, which should be considered when interpreting the data.

CompoundTargetAssay SystemIC50 Value
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages39.1 μM[1]
Aspirin iNOS ExpressionLPS-stimulated murine macrophages~3 mM[8]
COX-1 (platelet)Washed human platelets1.3 ± 0.5 μM
Ibuprofen COX-1 (platelet)Washed human platelets1.4 ± 0.4 μM
Celecoxib COX-2Insect cells expressing human COX-240 nM[6]
IL-12 αβ and β2 secretionHuman cell line20 μM and 30 μM, respectively[9]

Note on Data Interpretation: A lower IC50 value indicates a higher potency of the compound in inhibiting the specific target. The data suggests that Celecoxib is a highly potent inhibitor of COX-2. While this compound shows moderate potency in inhibiting NO production, more research is needed to determine its IC50 values against other inflammatory targets for a more comprehensive comparison.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.

Inflammation_Pathway cluster_drugs Drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_activation->Pro_inflammatory_Genes iNOS iNOS Pro_inflammatory_Genes->iNOS COX2 COX-2 Pro_inflammatory_Genes->COX2 Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation TMF This compound TMF->NFkB_activation Inhibits (postulated) NSAIDs Aspirin, Ibuprofen NSAIDs->COX2 Inhibits NSAIDs->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and points of intervention for this compound and NSAIDs.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Stimulation Stimulation with LPS Cell_Culture->Stimulation Treatment Treatment with Test Compounds Stimulation->Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Treatment->Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot for iNOS, COX-2) Treatment->Western_Blot qPCR Gene Expression Analysis (qPCR for cytokine mRNA) Treatment->qPCR Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Drug_Administration Compound Administration Animal_Model->Drug_Administration Measurement Measurement of Edema/Pain Drug_Administration->Measurement Tissue_Analysis Tissue Analysis for Inflammatory Markers Measurement->Tissue_Analysis

Caption: A general experimental workflow for the evaluation of anti-inflammatory compounds.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of anti-inflammatory compounds.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used. Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

The amount of NO produced by the cells is indirectly measured by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, a sample of the cell culture medium is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits. These assays involve the use of specific antibodies to capture and detect the target cytokine. The absorbance is read on a microplate reader, and the cytokine concentration is calculated from a standard curve.

Western Blot Analysis for Protein Expression

To determine the effect of a compound on the expression of inflammatory proteins like iNOS and COX-2, Western blotting is performed. Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins, followed by incubation with a secondary antibody conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound demonstrates anti-inflammatory potential through the inhibition of nitric oxide production. While the initial data is promising, further comprehensive studies are required to fully elucidate its mechanism of action and to establish its potency against a wider range of inflammatory mediators. A direct comparison with established NSAIDs is challenging due to the limited availability of directly comparable data. However, its distinct mechanism of action, potentially targeting the NF-κB pathway, suggests that it could offer a different therapeutic approach to inflammation, possibly with a different side-effect profile. Researchers and drug development professionals are encouraged to explore the therapeutic potential of this and other polymethoxyflavonoids in greater detail.

References

Assessing the Synergistic Effects of 5,7,8-Trimethoxyflavone with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxyflavone (TMF) is a polymethoxyflavone (PMF) that has garnered interest for its potential therapeutic properties. A key area of investigation in drug development is the synergistic effect of combining compounds to enhance therapeutic efficacy and overcome drug resistance. While direct experimental data on the synergistic effects of 5,7,8-TMF is limited in publicly available literature, this guide provides a comparative analysis based on structurally similar and well-studied polymethoxyflavones. This approach allows for an informed assessment of the potential synergistic capabilities of TMF in anticancer, anti-inflammatory, and neuroprotective applications.

The data presented herein is primarily derived from in vitro and in vivo preclinical studies on PMFs such as tangeretin, nobiletin, and other methoxyflavone derivatives. These compounds share a core flavonoid structure with TMF, suggesting potential overlaps in their mechanisms of action and synergistic interactions.

Synergistic Effects in Oncology

Polymethoxyflavones have demonstrated significant potential in sensitizing cancer cells to conventional chemotherapeutic agents. This synergy often involves the modulation of key signaling pathways that regulate cell survival, proliferation, and drug resistance.

Combination with Chemotherapeutic Agents

Studies on PMFs structurally related to 5,7,8-TMF have shown enhanced anticancer activity when combined with drugs like cisplatin, doxorubicin, and paclitaxel (B517696). The primary mechanisms include the inhibition of drug efflux pumps, modulation of pro-survival signaling pathways, and induction of apoptosis.

Table 1: Synergistic Anticancer Effects of Polymethoxyflavones with Chemotherapeutic Drugs

PolymethoxyflavoneCombination DrugCancer Cell LineKey Synergistic OutcomePutative Mechanism of ActionReference
Tangeretin (5,6,7,8,4'-pentamethoxyflavone)MitoxantronePC-3, DU145 (Prostate Cancer)Enhanced cytotoxicityActivation of PTEN/AKT pathway[1]
Tangeretin DoxorubicinMCF-7, T47D (Breast Cancer)Improved cytotoxic effectInhibition of ABCB1 transporter activity[1]
3',4',5',5,7-Pentamethoxyflavone (B192069) (PMF) CisplatinA549/CDDP (Cisplatin-Resistant Lung Cancer)Sensitized resistant cells to cisplatin, induced apoptosisDownregulation of Nrf2 signaling pathway[2]
7,3',4'-Trimethoxyflavone PaclitaxelCaco-2 (Colon Carcinoma), SK-MES-1/PT4000 (Paclitaxel-Resistant Lung Cancer)Increased paclitaxel transport and cytotoxicityInhibition of P-glycoprotein (P-gp)[3]
Nobiletin Paclitaxel, CarboplatinA549, H460 (Lung Carcinoma)Synergistic inhibition of proliferationNot specified[4]
Signaling Pathways in Anticancer Synergy

The synergistic effects of PMFs in cancer therapy are often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer.

anticancer_pathways cluster_pmf Polymethoxyflavones (PMFs) cluster_chemo Chemotherapeutic Agents PMF PMF PI3K_Akt PI3K/Akt Pathway PMF->PI3K_Akt Inhibition Nrf2 Nrf2 Pathway PMF->Nrf2 Inhibition Pgp P-glycoprotein (P-gp) PMF->Pgp Inhibition NFkB NF-κB Pathway PMF->NFkB Inhibition Chemo Cisplatin, Doxorubicin, Paclitaxel Apoptosis Increased Apoptosis Chemo->Apoptosis Induction Proliferation Decreased Proliferation Chemo->Proliferation Inhibition PI3K_Akt->Apoptosis Inhibition PI3K_Akt->Proliferation DrugResistance Decreased Drug Resistance Nrf2->DrugResistance Pgp->DrugResistance NFkB->Apoptosis Inhibition NFkB->Proliferation anti_inflammatory_pathways cluster_pmf Polymethoxyflavones (PMFs) cluster_stimuli Inflammatory Stimuli (e.g., LPS) PMF PMF NFkB NF-κB Pathway PMF->NFkB Inhibition Nrf2 Nrf2 Pathway PMF->Nrf2 Activation Stimuli Stimuli Stimuli->NFkB Activation ProInflammatory Decreased Pro-inflammatory Mediators (NO, PGE₂, TNF-α) NFkB->ProInflammatory AntiInflammatory Increased Anti-inflammatory Response (HO-1) Nrf2->AntiInflammatory experimental_workflow cluster_invitro In Vitro Synergy Assessment CellCulture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with TMF, Compound B, and Combination CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (Signaling Pathways) Treatment->WesternBlot Analysis Data Analysis (e.g., Combination Index) Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis

References

Safety Operating Guide

Personal protective equipment for handling 5,7,8-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5,7,8-Trimethoxyflavone, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general principles for handling laboratory chemicals and data from structurally similar compounds, necessitating a cautious approach.

Immediate Safety and Handling Precautions

When working with this compound, adherence to standard laboratory safety protocols is paramount.

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is required to create a barrier between the researcher and the chemical.[1] This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[2] For handling powders, powder-free gloves are recommended to prevent contamination of the work area.[3] Depending on the scale of work and potential for aerosolization, additional respiratory protection may be necessary.[4][5]

  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[2]

  • Avoid Contact: Direct contact with the skin and eyes must be avoided. In the event of accidental contact, the affected area should be rinsed thoroughly with water for at least 15 minutes.[2]

  • Spill Management: In case of a spill, the solid material should be carefully swept up to avoid creating dust. The spilled substance should then be placed in a designated, sealed container for disposal.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound ensures a safe laboratory environment.

  • Preparation: Before handling the compound, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including glassware, spatulas, and weighing paper.

  • Donning PPE: Put on all required personal protective equipment. It is recommended to use double gloves, especially when working with potentially hazardous compounds.[3]

  • Weighing and Transferring: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood. Use a spatula for transfers to minimize dust generation.

  • Dissolving: If the experimental protocol requires dissolving the compound, add the solvent to the solid in a closed or covered vessel to prevent splashing and aerosol formation.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully remove and dispose of contaminated PPE as chemical waste.[3] Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan: A Cautious Approach

The disposal of this compound and its associated waste must be handled with care, treating it as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including unused compound, contaminated weighing paper, and disposable PPE, in a clearly labeled, sealed container.[2] The label should include the chemical name and any known hazard information.

    • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is to be treated as chemical waste.[2] It should be collected in a separate, appropriately labeled waste container compatible with the solvent used.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory.[2] This area should be secure and away from general lab traffic to minimize spill risks.

  • Final Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for a structurally similar compound, 4',5,7-Trimethoxyflavone, which should be used as a precautionary reference for this compound.

PropertyValue
Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol [6]
Melting Point 152–154 °C (305.6–309.2 °F)[6]
Boiling Point 506.55 °C (943.8 °F)[6]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

Experimental Workflow

Workflow for Handling and Disposal of this compound cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan prep 1. Preparation (Clean workspace, gather equipment) don_ppe 2. Don PPE (Lab coat, safety goggles, double gloves) prep->don_ppe weigh 3. Weighing & Transfer (In fume hood, minimize dust) don_ppe->weigh dissolve 4. Dissolving (In a closed/covered vessel) weigh->dissolve post_handle 5. Post-Handling (Decontaminate, dispose of PPE, wash hands) dissolve->post_handle segregate 1. Waste Segregation (Solid and liquid waste) post_handle->segregate Generates Waste store 2. Waste Storage (Designated satellite accumulation area) segregate->store dispose 3. Final Disposal (Through EHS office) store->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7,8-Trimethoxyflavone
Reactant of Route 2
Reactant of Route 2
5,7,8-Trimethoxyflavone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.